Product packaging for 3,4-Dimethyl-1-hexene(Cat. No.:CAS No. 16745-94-1)

3,4-Dimethyl-1-hexene

Cat. No.: B097747
CAS No.: 16745-94-1
M. Wt: 112.21 g/mol
InChI Key: OWWRMMIWAOBBFK-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-hexene is a branched alpha-olefin of significant interest in specialized chemical research, particularly in the fields of polymer science and catalytic chemistry. Its value is derived from its specific molecular structure, which serves as a key feedstock for developing advanced materials and studying reaction mechanisms. Recent catalytic research highlights its role as a target molecule in the dimerization of trans-2-butene. The selective production of this compound is a benchmark for evaluating novel single-site iron-based catalysts, demonstrating unparalleled selectivity in these systems . This makes it a crucial compound for exploring new pathways in alkene dimerization and understanding the regio-selectivity of alkene insertion into metal-carbon bonds . In materials science, the unique branched structure of this compound imparts valuable properties to the resulting polymers. When used as a comonomer, it can be utilized to fine-tune the characteristics of polyolefins and polyolefin elastomers (POE) . Polymers incorporating this monomer exhibit enhanced properties such as good elasticity and abrasion resistance. Furthermore, its incorporation into copolymers allows researchers to adjust fundamental polymer properties, including the glass transition temperature and hardness, which is essential for designing high-performance rubber products and other specialized materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B097747 3,4-Dimethyl-1-hexene CAS No. 16745-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylhex-1-ene
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InChI

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OWWRMMIWAOBBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(C)C(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID30871260
Record name 3,4-Dimethylhex-1-ene
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Molecular Weight

112.21 g/mol
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 3,4-Dimethyl-1-hexene
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CAS No.

16745-94-1
Record name 3,4-Dimethyl-1-hexene
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Record name 1-Hexene, 3,4-dimethyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1-hexene is an unsaturated aliphatic hydrocarbon with the chemical formula C8H16. As a terminal alkene with branched alkyl groups, its chemical behavior is characterized by the reactivity of the carbon-carbon double bond. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known reactivity. This guide is intended to serve as a technical resource for researchers and professionals in chemistry and drug development who may be interested in utilizing this compound in their work.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

General Properties
PropertyValueSource
CAS Number 16745-94-1[1][2][3][4]
Molecular Formula C8H16[1][2][3][4]
Molecular Weight 112.21 g/mol [1][2][5]
Appearance Liquid[6]
IUPAC Name 3,4-dimethylhex-1-ene[6]
Physical Properties
PropertyValueSource
Density 0.73 g/cm³[1]
Boiling Point 112 °C[1]
Melting Point -103.01 °C (estimate)
Flash Point 8 °C[1]
Solubility Insoluble in water; soluble in nonpolar organic solvents.
Spectroscopic Data
TechniqueKey FeaturesSource
Infrared (IR) Spectroscopy Data available on NIST WebBook[7]
Mass Spectrometry (MS) Data available on NIST WebBook[7]
¹H NMR Spectroscopy Data available in spectral databases.
¹³C NMR Spectroscopy Data available in spectral databases.

Reactivity and Chemical Behavior

The primary site of reactivity in this compound is the terminal double bond. As with other alkenes, it readily undergoes electrophilic addition reactions.[4][8][9] The presence of two chiral centers at the C3 and C4 positions can lead to the formation of stereoisomeric products in its reactions.

Electrophilic Addition

This compound reacts with electrophiles such as hydrogen halides (e.g., HBr, HCl) and can undergo hydration in the presence of a strong acid catalyst.[5][10][11] The addition of an electrophile to the double bond proceeds via a carbocation intermediate. The stability of the carbocation formed will influence the regioselectivity of the reaction, though for a terminal alkene, Markovnikov's rule is generally followed.

Oxidation

Oxidation of the double bond in this compound can lead to a variety of products depending on the oxidizing agent used.[12][13] For instance, reaction with reagents like potassium permanganate (B83412) or osmium tetroxide can yield diols. Ozonolysis can cleave the double bond to produce aldehydes or carboxylic acids after a reductive or oxidative workup, respectively.

Polymerization

As a terminal alkene, this compound can potentially undergo polymerization in the presence of suitable catalysts to form polyolefins.[14]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided below. These are generalized procedures that may require optimization for specific laboratory conditions.

Synthesis via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones.[15][16][17] For the synthesis of this compound, a suitable phosphonium (B103445) ylide is reacted with an appropriate aldehyde.

Materials:

Procedure:

  • Preparation of the Phosphonium Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous diethyl ether. Add methyl bromide dropwise to form the methyltriphenylphosphonium (B96628) bromide salt, which will precipitate. Isolate the salt by filtration, wash with dry ether, and dry under vacuum. To generate the ylide, suspend the phosphonium salt in anhydrous diethyl ether and add a stoichiometric amount of a strong base like n-butyllithium at a low temperature (e.g., 0 °C), resulting in a characteristic color change.

  • Wittig Reaction: To the freshly prepared ylide solution, add 2,3-dimethylpentanal dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, containing triphenylphosphine oxide as a byproduct, can be purified by fractional distillation.

Purification by Fractional Distillation

Due to its relatively low boiling point and liquid state at room temperature, fractional distillation is an effective method for purifying this compound from less volatile impurities or byproducts of synthesis.[18][19][20][21][22][23][24][25][26][27]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle and stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Place the crude this compound in the round-bottom flask with a stir bar. The flask should not be more than two-thirds full.

  • Distillation: Gently heat the flask while stirring. The vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely. The fraction that distills at or near the boiling point of this compound (112 °C) should be collected.

  • Fraction Collection: Collect the distillate in pre-weighed receiving flasks. It is advisable to collect an initial forerun and then the main fraction at the expected boiling point. A final fraction at a higher temperature can also be collected separately.

  • Analysis: The purity of the collected fractions should be assessed by Gas Chromatography (GC).

Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for determining the purity of volatile organic compounds like this compound.[28][29][30][31]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • A nonpolar capillary column (e.g., DB-1 or similar).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane (B92381) or pentane.

  • Instrumental Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 10 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The retention time of the peak corresponding to this compound can be compared to a standard if available. The peak area can be used to determine the purity of the sample.

Biological Activity and Toxicology

There is limited specific information available in the public domain regarding the biological activity or signaling pathways of this compound. As a C8 alkene, it is part of a class of volatile organic compounds that can have toxicological effects at high concentrations.[1][32][33][34][35][36] Inhalation studies in rats with C8 to C10 1-alkenes have shown absorption into the blood and accumulation in various organs.[1] The general biological activity of alkenes is diverse, with some naturally occurring alkenes exhibiting roles in signaling and defense in plants and insects.[14][37][38] However, without specific studies on this compound, its biological profile remains largely uncharacterized.

Visualizations

The following diagrams illustrate key concepts related to the chemistry of this compound.

Electrophilic_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Product Alkene This compound Carbocation Carbocation Intermediate Alkene->Carbocation Electrophilic Attack Electrophile H-Br Electrophile->Carbocation Product 3-Bromo-3,4-dimethylhexane Carbocation->Product Nucleophilic Attack by Br-

Electrophilic addition of HBr to this compound.

Wittig_Synthesis Phosphonium_Salt Methyltriphenylphosphonium bromide Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base n-BuLi Base->Ylide Alkene This compound Ylide->Alkene Wittig Reaction Aldehyde 2,3-Dimethylpentanal Aldehyde->Alkene Byproduct Triphenylphosphine oxide Alkene->Byproduct

Synthesis of this compound via the Wittig reaction.

Purification_Workflow Crude Crude Product (this compound + Impurities) Distillation Fractional Distillation Crude->Distillation Forerun Forerun (Low-boiling impurities) Distillation->Forerun Main_Fraction Main Fraction (Pure this compound) Distillation->Main_Fraction Residue Residue (High-boiling impurities) Distillation->Residue Analysis GC Analysis Main_Fraction->Analysis

Workflow for the purification of this compound.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethyl-1-hexene. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and characterization of organic molecules. All quantitative data is presented in a clear, tabular format for ease of comparison and reference. Detailed experimental protocols for the determination of key physical properties are also provided.

Core Physical and Chemical Properties

This compound is an aliphatic alkene.[1] Its chemical structure and properties are fundamental to its behavior in various chemical and physical processes.

Identifiers and Molecular Data

Below is a diagram illustrating the key identifiers for this compound.

G main This compound cas CAS Number 16745-94-1 main->cas formula Molecular Formula C8H16 main->formula mol_weight Molecular Weight 112.21 g/mol main->mol_weight iupac IUPAC Name 3,4-dimethylhex-1-ene main->iupac smiles SMILES CCC(C)C(C)C=C main->smiles inchi InChIKey OWWRMMIWAOBBFK-UHFFFAOYSA-N main->inchi

Caption: Key identifiers for this compound.

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueUnits
Molecular Formula C8H16-
Molecular Weight 112.21 g/mol
Boiling Point 112°C
Melting Point -103.01 (estimate)°C
Density 0.724 - 0.73g/cm³
Refractive Index 1.4120 - 1.4170-
Flash Point 8°C
CAS Number 16745-94-1-

[2][3][4][5][6][7][8]

Alkenes are generally nonpolar and therefore insoluble in water but soluble in organic solvents.[1][9]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid organic compounds such as this compound.

Workflow for Physical Property Determination

G cluster_0 Experimental Workflow A Obtain Pure Sample B Determine Boiling Point A->B C Measure Density A->C D Measure Refractive Index A->D E Data Analysis & Comparison B->E C->E D->E

Caption: General workflow for physical property determination.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[10]

  • Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath), and mineral oil.[10]

  • Procedure :

    • A small amount of the this compound sample is placed in the small test tube.[10]

    • A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[10]

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10]

    • This assembly is placed in a Thiele tube containing mineral oil, ensuring the side arm is heated.[10]

    • The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[10]

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.[10]

    • Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.[11][12][13][14]

  • Apparatus : A precise analytical balance, a graduated cylinder or pycnometer (density bottle), and the liquid sample.[11]

  • Procedure :

    • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using the analytical balance.[11][14]

    • A specific volume of this compound is carefully added to the graduated cylinder or the pycnometer is filled.[11][14]

    • The volume is read accurately from the meniscus.[11]

    • The total mass of the container and the liquid is measured.[11][14]

    • The mass of the liquid is calculated by subtracting the mass of the empty container.[14]

    • The density is then calculated using the formula: Density = Mass / Volume.[11]

    • For higher accuracy, measurements should be repeated and an average value calculated.[11]

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of a liquid.[15]

  • Apparatus : Abbe refractometer, a light source (often built-in), and the liquid sample.[15]

  • Procedure :

    • A few drops of this compound are placed on the surface of the lower prism of the refractometer.[15]

    • The two prisms are closed and locked together.

    • Light is passed through the sample.[15]

    • While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

    • The refractive index is then read directly from the instrument's scale.[15]

    • The temperature should be noted as the refractive index is temperature-dependent.

References

An In-depth Technical Guide to 3,4-Dimethyl-1-hexene (CAS: 16745-94-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1-hexene is an unsaturated aliphatic hydrocarbon with the chemical formula C8H16.[1][2] As a branched-chain alkene, it serves as a versatile building block in organic synthesis. Its utility in the construction of more complex molecular architectures makes it a compound of interest for researchers in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueUnit
Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS Number 16745-94-1
Density 0.724g/mL
Boiling Point 117.7°C
Flash Point 6.67°C
Refractive Index 1.403 - 1.405@ 20°C
Vapor Pressure 21.7mmHg @ 25°C
logP (o/w) 4.471 (estimated)
Solubility Insoluble in water; Soluble in alcohol

Sources:[2][3]

Synthesis Protocol: Dehydration of 3,4-Dimethyl-3-hexanol

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of the corresponding tertiary alcohol, 3,4-Dimethyl-3-hexanol.[4] This reaction proceeds via an E1 elimination mechanism, favoring the formation of the most stable alkene isomers.

Materials
  • 3,4-Dimethyl-3-hexanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Diethyl Ether

  • Distilled Water

  • Round-bottom flask with distillation head and condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Glassware for distillation

Experimental Procedure
  • Reaction Setup: In a round-bottom flask, place 3,4-Dimethyl-3-hexanol.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the alcohol with gentle swirling.

  • Dehydration: Heat the mixture gently using a heating mantle. The alkene product will begin to distill.

  • Distillation: Collect the distillate, which will be a mixture of the alkene product and water.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with distilled water to remove any remaining acid.

    • Wash with a saturated sodium bicarbonate solution to neutralize any residual acid.

    • Wash again with distilled water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Decant the dried liquid and purify by fractional distillation to obtain pure this compound.

G Synthesis Workflow: Dehydration of 3,4-Dimethyl-3-hexanol start Start: 3,4-Dimethyl-3-hexanol acid Add catalytic H₂SO₄ start->acid heat Heat to distill acid->heat distillate Collect distillate (alkene + water) heat->distillate wash1 Wash with H₂O distillate->wash1 wash2 Wash with NaHCO₃ solution wash1->wash2 wash3 Wash with H₂O wash2->wash3 dry Dry over Na₂SO₄ wash3->dry purify Fractional Distillation dry->purify product Product: this compound purify->product

Caption: Synthesis of this compound via dehydration.

Analytical Protocols

Accurate characterization of this compound is crucial for quality control and for confirming its structure in reaction products. The following are standard analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the identification and purity assessment of volatile compounds like this compound.

  • Sample Preparation: Dilute the sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1-10 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms).

    • Injector: Split/splitless inlet.

    • Mass Spectrometer: Quadrupole or ion trap mass analyzer.

  • Typical GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • ¹H NMR: Expected signals will be in the olefinic region (for the vinyl protons) and the aliphatic region (for the methyl and methylene (B1212753) protons).

  • ¹³C NMR: Expected signals will correspond to the different carbon environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: As a neat liquid, place a drop of the sample between two salt plates (NaCl or KBr).

  • Expected Absorptions:

    • ~3080 cm⁻¹ (C-H stretch of the vinyl group)

    • ~2960-2850 cm⁻¹ (C-H stretch of alkyl groups)

    • ~1640 cm⁻¹ (C=C stretch of the alkene)

    • ~910 cm⁻¹ (out-of-plane C-H bend of the vinyl group)

G Analytical Workflow for this compound sample Sample of this compound gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy sample->nmr ftir FTIR Spectroscopy sample->ftir purity Purity Assessment gcms->purity structure_confirm Structural Confirmation nmr->structure_confirm functional_groups Functional Group Identification ftir->functional_groups

Caption: Analytical methods for characterizing this compound.

Applications in Research and Drug Development

While specific, large-scale applications in marketed pharmaceuticals are not widely documented, this compound's structure makes it a valuable intermediate in organic synthesis for the following reasons:

  • Chiral Centers: The molecule possesses two chiral centers at the 3 and 4 positions, making it a useful starting material for the stereoselective synthesis of more complex chiral molecules.[5]

  • Functional Group Handle: The terminal double bond provides a reactive site for a variety of chemical transformations, including:

    • Hydroboration-oxidation: To introduce a primary alcohol.

    • Epoxidation: To form an epoxide, a versatile intermediate.

    • Ozonolysis: To cleave the double bond and form carbonyl compounds.

    • Polymerization: To create polymers with specific side-chain structures.

These transformations allow for the elaboration of the carbon skeleton and the introduction of new functional groups, which are key steps in the synthesis of potential drug candidates and other biologically active molecules. For instance, the conversion of this compound to 3,4-dimethylhexanal (B14678340) demonstrates its utility as a precursor to aldehydes, which are important intermediates in many synthetic pathways.[6]

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][2] It may be fatal if swallowed and enters airways.[1] Overexposure may cause skin and eye irritation, and it may have anesthetic effects such as drowsiness, dizziness, and headache.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area.

  • Storage: Store in a cool, well-ventilated place in a tightly closed container.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and characterization in a laboratory setting. Its potential as a building block in organic synthesis, particularly for the construction of chiral molecules, makes it a compound of interest for researchers and scientists in the field of drug discovery and development. Proper safety precautions are essential when handling this flammable and potentially hazardous compound.

References

In-Depth Technical Guide: Molecular Weight of 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the molecular weight of 3,4-Dimethyl-1-hexene, catering to researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

This compound is an organic compound with the chemical formula C8H16.[1][2][3][4][5] Its molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms. The molecule consists of 8 carbon atoms and 16 hydrogen atoms.

The determination of the precise molecular weight relies on the atomic weights of carbon and hydrogen. The standard atomic weight of carbon is within the interval of [12.0096, 12.0116], and for hydrogen, it is [1.00784, 1.00811].[6][7][8][9][10] For practical calculations, the conventional atomic weights are often used: approximately 12.011 u for carbon and 1.008 u for hydrogen.[11]

The calculated molecular weight based on these conventional atomic weights is approximately 112.216 g/mol . Various sources confirm the molecular weight of this compound to be in this range, with reported values of 112.2126 g/mol , 112.21264 g/mol , and 112.216 g/mol .[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Formula C8H16[1][2][3][4][5]
Molecular Weight 112.2126 g/mol [3]
112.21264 g/mol [1]
112.216 g/mol [2]
Monoisotopic Mass 112.125200510 u[1]
Atomic Weight of Carbon [12.0096, 12.0116] u[9][10]
Conventional Atomic Weight of Carbon 12.011 u[11][12]
Atomic Weight of Hydrogen [1.00784, 1.00811] u[6][7][8][13]
Conventional Atomic Weight of Hydrogen 1.008 u[6][14]

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the atomic weights of its elements. As such, detailed experimental protocols for its determination are not applicable in this context. Similarly, signaling pathways and experimental workflows are not relevant to the intrinsic property of molecular weight.

For illustrative purposes, a logical diagram representing the calculation of the molecular weight is provided below.

compound This compound (C8H16) formula Molecular Formula compound->formula elements Constituent Elements formula->elements carbon Carbon (C) (8 atoms) elements->carbon hydrogen Hydrogen (H) (16 atoms) elements->hydrogen atomic_weights Atomic Weights carbon->atomic_weights calculation Calculation: (8 * 12.011) + (16 * 1.008) carbon->calculation hydrogen->atomic_weights hydrogen->calculation c_weight C: ~12.011 u atomic_weights->c_weight h_weight H: ~1.008 u atomic_weights->h_weight c_weight->calculation h_weight->calculation mw Molecular Weight ~112.216 g/mol calculation->mw

Caption: Molecular weight calculation workflow.

References

An In-depth Technical Guide to 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and potential applications of 3,4-Dimethyl-1-hexene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C8H16.[1][2] Its IUPAC name is 3,4-dimethylhex-1-ene.[1] The structure contains two chiral centers at positions 3 and 4. This guide will focus on the racemic mixture unless specified otherwise.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 16745-94-1[1][2]
Molecular Formula C8H16[1]
Molecular Weight 112.21 g/mol [1]
Density 0.73 g/cm³Not explicitly cited
Boiling Point 112 °CNot explicitly cited
Flash Point 8 °CNot explicitly cited
InChIKey OWWRMMIWAOBBFK-UHFFFAOYSA-N[1][2]
SMILES CCC(C)C(C)C=C[3]

Structural Formula

The structural formula of this compound is presented below.

Caption: Structural formula of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Summary of Spectroscopic Data for this compound

TechniqueKey FeaturesReference
¹H NMR Data available on SpectraBase.[1]
¹³C NMR Data available in CDCl₃.[4]
IR Spectroscopy Gas-phase spectrum available from NIST.[2]
Mass Spectrometry Electron ionization mass spectrum available from NIST.[2]
Mass Spectrometry Fragmentation

The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. Analysis of a similar compound, 3,4-dimethyl-2-hexene (B101118), reveals prominent peaks that can be informative for structural elucidation.[5]

Table 3: Prominent Fragment Ions in the EI-MS of 3,4-Dimethyl-2-hexene

m/zRelative Intensity (%)Proposed Fragment
41100[C₃H₅]⁺
5585[C₄H₇]⁺
6960[C₅H₉]⁺
8340[C₆H₁₁]⁺
9715[C₇H₁₃]⁺
11225[C₈H₁₆]⁺• (Molecular Ion)
Data for the related compound 3,4-dimethyl-2-hexene from Benchchem Application Note.[5]

Synthesis and Reactivity

Plausible Synthetic Pathway

A logical synthetic route to this compound could involve a Wittig reaction between a suitable phosphonium (B103445) ylide and a ketone.

synthesis_pathway Plausible Synthesis of this compound reactant1 3-Methyl-2-pentanone product This compound reactant1->product reactant2 Methyltriphenylphosphonium bromide intermediate Phosphonium Ylide reactant2->intermediate Deprotonation reagent Strong Base (e.g., n-BuLi) reagent->intermediate intermediate->product Wittig Reaction

Caption: A plausible Wittig reaction pathway for the synthesis of this compound.

Chemical Reactivity

This compound undergoes typical alkene reactions. For instance, it can be converted to 3,4-dimethylhexanal (B14678340).[6] This transformation can be achieved via a hydroboration-oxidation sequence.

Experimental Protocols

Protocol for GC-MS Analysis

The following is a general protocol for the analysis of a similar compound, 3,4-dimethyl-2-hexene, using gas chromatography-mass spectrometry (GC-MS), which can be adapted for this compound.[5]

1. Instrumentation:

  • A gas chromatograph equipped with a capillary column (e.g., non-polar or weakly polar).

  • A mass spectrometer with an electron ionization (EI) source.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound standard.

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane).

  • High-purity helium as the carrier gas.

3. Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound standard in the chosen solvent.

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation.

    • Oven Temperature Program: Start at a low temperature and ramp up to a final temperature to ensure separation from any impurities.

    • Carrier Gas Flow Rate: Use a constant flow rate of helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-200).

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and compare the acquired mass spectrum with a reference spectrum from a database like NIST.[2]

Applications in Drug Development and Research

Direct applications of this compound in drug development are not documented. However, its structural motif is found in more complex molecules with biological activity. Its primary utility in this field is as a simple building block for organic synthesis. For example, a related compound, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, is a versatile starting material for the synthesis of complex molecules, including potential pharmaceutical agents.[7] The synthesis of such complex structures often relies on the strategic functionalization of simple hydrocarbon skeletons.

Safety Information

This compound is classified as a highly flammable liquid and vapor.[1] It also presents an aspiration hazard and may be fatal if swallowed and enters the airways.[1] Overexposure may lead to skin and eye irritation, as well as anesthetic effects such as drowsiness, dizziness, and headache.[1] Appropriate safety precautions, including working in a well-ventilated area and using personal protective equipment, should be taken when handling this compound.

References

An In-depth Technical Guide to the Stereoisomers of 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3,4-dimethyl-1-hexene, a chiral alkene with significant potential in asymmetric synthesis and as a building block in medicinal chemistry. Due to the presence of two chiral centers at positions 3 and 4, this compound exists as four distinct stereoisomers: a pair of enantiomers ((3R,4R) and (3S,4S)) and a second pair of enantiomers ((3R,4S) and (3S,4R)), which are diastereomers of the first pair.

This document details the stereochemical relationships, potential synthetic pathways, analytical separation techniques, and physical properties of these stereoisomers. The information presented is essential for researchers working on stereoselective synthesis and the development of chiral molecules.

Stereochemical Relationships

The four stereoisomers of this compound arise from the two stereocenters at carbons 3 and 4. The relationships between these isomers are illustrated in the diagram below. The (3R,4R) and (3S,4S) isomers are non-superimposable mirror images of each other, known as enantiomers. Similarly, the (3R,4S) and (3S,4R) isomers constitute another pair of enantiomers. The relationship between any enantiomeric pair and the other is diastereomeric.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 (anti) cluster_enantiomers2 Enantiomeric Pair 2 (syn) 3R,4R (3R,4R)-3,4-dimethyl-1-hexene 3S,4S (3S,4S)-3,4-dimethyl-1-hexene 3R,4R->3S,4S Enantiomers 3R,4S (3R,4S)-3,4-dimethyl-1-hexene 3R,4R->3R,4S Diastereomers 3S,4R (3S,4R)-3,4-dimethyl-1-hexene 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers

Stereochemical relationships of this compound isomers.

Physical and Spectroscopic Properties

Property(3R,4R) / (3S,4S)(3R,4S) / (3S,4R)General (Mixture)Reference
Molecular Formula C₈H₁₆C₈H₁₆C₈H₁₆[1]
Molecular Weight 112.21 g/mol 112.21 g/mol 112.21 g/mol [1]
Boiling Point Not ReportedNot Reported~112-114 °C (predicted)
Density Not ReportedNot Reported~0.724 g/cm³ (predicted)
Optical Rotation [α]D Expected to be equal in magnitude and opposite in sign to (3S,4S)Expected to be equal in magnitude and opposite in sign to (3S,4R)0° (for racemic mixture)
1H NMR Spectra are identicalSpectra are identicalComplex spectrum representing the mixture
13C NMR Spectra are identicalSpectra are identicalComplex spectrum representing the mixture

Note: The diastereomeric pairs ((3R,4R)/(3S,4S) vs. (3R,4S)/(3S,4R)) are expected to have slightly different boiling points and distinct NMR spectra due to the different spatial arrangement of the methyl groups. In NMR spectroscopy, diastereotopic protons in chiral molecules will exhibit different chemical shifts.[2][3][4]

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound requires stereocontrolled synthetic strategies. While a definitive, optimized protocol for this specific molecule is not extensively documented, established methods in asymmetric synthesis can be applied to achieve the desired stereoisomers. A plausible synthetic workflow is outlined below.

synthesis_workflow cluster_precursor Chiral Precursor Synthesis cluster_olefination Stereoselective Olefination start Achiral Starting Material (e.g., 2-pentanone) chiral_alcohol Chiral Secondary Alcohol ((R)- or (S)-3-pentanol) start->chiral_alcohol Asymmetric Reduction chiral_aldehyde Chiral Aldehyde ((R)- or (S)-2-methylbutanal) chiral_alcohol->chiral_aldehyde Oxidation wittig Wittig Reaction with Ethyltriphenylphosphonium bromide chiral_aldehyde->wittig final_product Target Stereoisomer of This compound wittig->final_product

A plausible synthetic workflow for a stereoisomer of this compound.
Experimental Protocols

1. Asymmetric Synthesis of Chiral Aldehyde Precursor (e.g., (S)-2-methylbutanal)

A common route to chiral aldehydes involves the asymmetric reduction of a ketone followed by oxidation. For example, (S)-2-methylbutanal can be prepared from 2-butanone (B6335102).

  • Step 1: Asymmetric Reduction of 2-Butanone.

    • Reaction: Asymmetric hydrogenation or transfer hydrogenation of 2-butanone using a chiral catalyst (e.g., a Ru-BINAP complex) to produce (S)-2-butanol.

    • Protocol Outline:

      • In a high-pressure reactor, dissolve the chiral ruthenium catalyst in a suitable solvent (e.g., methanol).

      • Add 2-butanone to the solution.

      • Pressurize the reactor with hydrogen gas to the recommended pressure.

      • Stir the reaction at a specified temperature until completion, monitored by GC.

      • Carefully depressurize the reactor and remove the solvent under reduced pressure.

      • Purify the resulting (S)-2-butanol by distillation.

      • Determine the enantiomeric excess by chiral GC analysis.

  • Step 2: Oxidation to (S)-2-methylbutanal.

    • Reaction: Oxidation of the chiral alcohol to the corresponding aldehyde using a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Swern oxidation or Dess-Martin periodinane are suitable methods.

    • Protocol Outline (Swern Oxidation):

      • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) and cool to -78 °C.

      • Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in DCM.

      • After stirring for a few minutes, add a solution of (S)-2-butanol in DCM dropwise.

      • Stir the reaction mixture at -78 °C for the recommended time.

      • Add triethylamine (B128534) to quench the reaction and stir while allowing the mixture to warm to room temperature.

      • Add water and separate the organic layer.

      • Extract the aqueous layer with DCM.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to obtain the volatile (S)-2-methylbutanal.

2. Diastereoselective Wittig Reaction

The final step involves a Wittig reaction to form the carbon-carbon double bond. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. The use of a non-stabilized ylide generally favors the Z-alkene, which in this case would lead to the syn diastereomers.

  • Reaction: Reaction of the chiral aldehyde with an appropriate phosphorane. To obtain this compound, the ylide would be generated from ethyltriphenylphosphonium bromide.

  • Protocol Outline:

    • In a flame-dried, two-necked flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide (indicated by a color change).

    • Cool the ylide solution to -78 °C and slowly add a solution of the chiral aldehyde (e.g., (S)-2-methylbutanal) in THF.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by GC).

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a low-boiling-point solvent like pentane (B18724).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and carefully remove the solvent by distillation. The triphenylphosphine (B44618) oxide byproduct is a solid and can often be removed by filtration after concentrating the reaction mixture and adding a less polar solvent.

    • Purify the resulting this compound stereoisomer by fractional distillation or preparative gas chromatography.

Analytical Separation

The separation of the four stereoisomers of this compound is a significant analytical challenge. Due to the identical boiling points of enantiomers, chiral chromatography is required for their resolution. Gas chromatography (GC) with a chiral stationary phase is the most suitable technique for the analysis of these volatile compounds.

separation_workflow sample Mixture of This compound Stereoisomers gc Chiral Gas Chromatography (e.g., Cyclodextrin-based CSP) sample->gc detection Detection (e.g., FID or MS) gc->detection chromatogram Chromatogram with Separated Stereoisomers detection->chromatogram

General workflow for the analytical separation of this compound stereoisomers.
Experimental Protocol: Chiral Gas Chromatography

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Capillary Column: A column with a chiral stationary phase (CSP) is essential. Cyclodextrin-based columns, such as those derivatized with alkyl or silyl (B83357) groups (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin), have been shown to be effective for separating similar chiral hydrocarbons.[5]

  • Protocol Outline:

    • Sample Preparation: Dilute the mixture of stereoisomers in a volatile solvent (e.g., pentane or hexane) to an appropriate concentration.

    • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet using a split injection mode to prevent column overloading.

    • GC Conditions:

      • Carrier Gas: Helium or hydrogen at a constant flow rate.

      • Oven Temperature Program: Start at a low initial temperature (e.g., 40-50 °C) to enhance resolution of the volatile components. Implement a slow temperature ramp (e.g., 1-2 °C/min) to a final temperature that allows for the elution of all isomers.

      • Injector and Detector Temperature: Set to a temperature high enough to ensure rapid volatilization of the sample and prevent condensation (e.g., 250 °C).

    • Data Analysis: Identify the peaks corresponding to each stereoisomer based on their retention times. The elution order of the enantiomers will depend on the specific chiral stationary phase used. Diastereomers will have different retention times on both chiral and achiral columns. The relative peak areas can be used to determine the diastereomeric and enantiomeric ratios.

Conclusion

The four stereoisomers of this compound represent a challenging yet important target for stereoselective synthesis and analysis. This guide has outlined the fundamental stereochemical relationships, plausible synthetic strategies based on established asymmetric reactions, and a general protocol for their analytical separation using chiral gas chromatography. The provided information serves as a foundational resource for researchers in organic synthesis and drug development, enabling the controlled synthesis and characterization of these valuable chiral building blocks. Further research is warranted to establish experimentally validated protocols and a complete set of physical and spectroscopic data for each individual stereoisomer.

References

An In-Depth Technical Guide to (3S,4S)-3,4-dimethylhex-1-ene: Current Knowledge and Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available information on the chemical and physical properties of the specific stereoisomer (3S,4S)-3,4-dimethylhex-1-ene. It is important to note that while general data for 3,4-dimethylhex-1-ene and its other isomers are available, specific experimental data for the (3S,4S) enantiomer is limited in the public domain. Much of the available information for this specific stereoisomer is based on computed data.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₁₆PubChem[1]
Molecular Weight 112.21 g/mol PubChem[1]
IUPAC Name (3S,4S)-3,4-dimethylhex-1-enePubChem[1]
SMILES CC--INVALID-LINK----INVALID-LINK--C=CPubChem[1]
InChIKey OWWRMMIWAOBBFK-YUMQZZPRSA-NPubChem[1]
CAS Number Not available for this specific stereoisomer. (16745-94-1 for the unspecified isomer)
Boiling Point (unspecified isomer) 112 °C at 760 mmHgVarious sources
Density (unspecified isomer) 0.717 g/cm³Various sources
XLogP3 (Computed) 3.5PubChem[1]
Hydrogen Bond Donor Count (Computed) 0PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 0PubChem[1]
Rotatable Bond Count (Computed) 3PubChem[1]
Exact Mass (Computed) 112.125200510 DaPubChem[1]
Complexity (Computed) 64.4PubChem[1]

Experimental Protocols

  • Elimination Reactions: E2 and E1 reactions from chiral precursors.

  • Reduction of Alkynes: Using specific catalysts like Lindlar's catalyst for syn-addition or dissolving metal reduction for anti-addition to a chiral alkyne.

  • Cross-Coupling Reactions: Suzuki, Stille, and other cross-coupling reactions involving stereodefined vinyl organometallics and alkyl halides.

  • Olefin Metathesis: Using chiral catalysts to control the stereochemistry of the resulting double bond.

A logical workflow for the potential synthesis and characterization of (3S,4S)-3,4-dimethylhex-1-ene is proposed below.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Chiral Starting Material step1 Stereoselective Reaction (e.g., Asymmetric Addition/Coupling) start->step1 product (3S,4S)-3,4-dimethylhex-1-ene step1->product purify Chromatography (e.g., Chiral HPLC/GC) product->purify nmr NMR Spectroscopy (¹H, ¹³C, COSY, etc.) purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir polarimetry Polarimetry purify->polarimetry

Caption: Proposed workflow for synthesis and characterization.

Spectroscopic Data

Specific spectroscopic data (NMR, Mass Spectrometry, IR) for the (3S,4S) stereoisomer are not available. The following is a summary of expected spectral characteristics based on the structure and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include multiplets for the vinyl protons (C1-H and C2-H), complex multiplets for the chiral methine protons (C3-H and C4-H), multiplets for the methylene (B1212753) protons of the ethyl group, and doublets and triplets for the methyl groups. The specific chemical shifts and coupling constants would be required to confirm the stereochemistry.

  • ¹³C NMR: Eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the sp² carbons of the double bond would be in the range of 110-150 ppm, while the sp³ carbons would appear at higher field.

Mass Spectrometry (MS): The mass spectrum of the unspecified 3,4-dimethylhex-1-ene would likely show a molecular ion peak (M⁺) at m/z 112. Fragmentation would likely involve cleavage at the allylic positions and loss of alkyl radicals.

Infrared (IR) Spectroscopy: Key IR absorption bands would be expected for:

  • C=C stretch of the vinyl group (~1640 cm⁻¹)

  • =C-H stretch of the vinyl group (~3080 cm⁻¹)

  • C-H stretches of the alkyl groups (~2850-2960 cm⁻¹)

Reactivity and Potential Applications

There is no specific information in the reviewed literature regarding the chemical reactivity, potential applications, or biological activity of (3S,4S)-3,4-dimethylhex-1-ene. As a chiral alkene, it could potentially serve as a building block in asymmetric synthesis or as a ligand for asymmetric catalysis. Its biological activity would need to be determined through experimental screening.

Signaling Pathways and Biological Interactions

No information has been found regarding the involvement of (3S,4S)-3,4-dimethylhex-1-ene in any biological signaling pathways or its interaction with any biological targets.

Conclusion

This technical guide consolidates the limited available information on (3S,4S)-3,4-dimethylhex-1-ene. While basic molecular properties can be computed, a significant gap exists in the experimental data for this specific stereoisomer. Further research is required to determine its precise physical and chemical properties, develop a stereospecific synthesis, and investigate its potential applications and biological activity. The lack of detailed experimental data underscores the need for foundational research on this and other chiral molecules to expand the toolbox for chemical synthesis and drug discovery.

References

Spectroscopic Profile of 3,4-Dimethyl-1-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available spectral data for 3,4-Dimethyl-1-hexene (CAS No: 16745-94-1). The document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of mass spectrometry data, generalized experimental protocols, and visual representations of analytical workflows. While efforts were made to collate a complete spectral dataset, detailed experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data were not available in the public domain at the time of this compilation.

Spectral Data Summary

The following table summarizes the key quantitative mass spectrometry data for this compound, sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3]

Table 1: Mass Spectrometry (Electron Ionization) Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
2725.3[C₂H₃]⁺
2924.1[C₂H₅]⁺
3927.8[C₃H₃]⁺
4182.3[C₃H₅]⁺
4348.1[C₃H₇]⁺
5558.2[C₄H₇]⁺
56100.0[C₄H₈]⁺
6936.7[C₅H₉]⁺
7022.8[C₅H₁₀]⁺
8331.6[C₆H₁₁]⁺
1121.3[C₈H₁₆]⁺ (Molecular Ion)

Source: NIST Mass Spectrometry Data Center[1][2][3]

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectral data presented. These protocols are based on standard laboratory practices for volatile organic compounds.

Mass Spectrometry (MS)

A common method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph. The GC inlet is heated (e.g., to 250°C) to ensure rapid vaporization of the sample.

Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms). The column temperature is programmed to increase over time (e.g., starting at 40°C and ramping to 250°C) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), removes an electron from the molecule to form a molecular ion ([M]⁺•) and also causes the molecule to fragment in a characteristic pattern.

Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated and focused into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid organic compound.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm. The tube is then capped and gently agitated to ensure the solution is homogeneous.

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's probe. The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The temperature is equilibrated, typically at 25°C. The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

¹H NMR Data Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width (e.g., 12-16 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds). A number of scans (e.g., 8 or 16) are acquired and averaged to improve the signal-to-noise ratio.

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is commonly employed to produce a spectrum with a single peak for each unique carbon atom. The spectral width is much larger than for ¹H NMR (e.g., 200-220 ppm). Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 128 or more) and a longer total acquisition time are typically required to obtain a good signal-to-noise ratio.

Visualizations

The following diagrams illustrate the logical connections in spectral analysis and a typical experimental workflow.

Spectral_Analysis_Logic cluster_Data Spectral Data cluster_Info Deduced Information MS Mass Spectrometry (m/z, Intensity) MolWeight Molecular Weight & Formula MS->MolWeight Fragments Structural Fragments MS->Fragments H_NMR ¹H NMR (Shift, Multiplicity, Coupling) ProtonEnv Proton Environments & Connectivity H_NMR->ProtonEnv C_NMR ¹³C NMR (Shift) CarbonSkel Carbon Skeleton C_NMR->CarbonSkel Structure Structural Elucidation of This compound MolWeight->Structure Fragments->Structure ProtonEnv->Structure CarbonSkel->Structure

Caption: Logical flow from spectral data to structural elucidation.

Spectral_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing & Analysis SamplePrep Sample Preparation (Dissolution/Dilution) GC_MS GC-MS Analysis SamplePrep->GC_MS NMR_Acq NMR Spectroscopy (¹H and ¹³C) SamplePrep->NMR_Acq MS_Process Mass Spectrum Processing GC_MS->MS_Process NMR_Process NMR Spectra Processing NMR_Acq->NMR_Process Data_Integration Integration of All Spectral Data MS_Process->Data_Integration NMR_Process->Data_Integration Final_Structure Final Structure Confirmation Data_Integration->Final_Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,4-dimethyl-1-hexene. This document outlines the predicted spectral data, including chemical shifts, coupling constants, and signal multiplicities. Furthermore, a detailed experimental protocol for acquiring a ¹H NMR spectrum is provided, along with visualizations to illustrate the molecular structure and proton relationships.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These values are estimated based on established principles of NMR spectroscopy and data from analogous compounds.

Protons (Label)Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-1a~5.8dddJ_trans_ ≈ 17.2, J_cis_ ≈ 10.4, J_vicinal_ ≈ 6.81H
H-1b (cis to alkyl)~4.95dJ_cis_ ≈ 10.41H
H-1c (trans to alkyl)~4.90dJ_trans_ ≈ 17.21H
H-3~2.1m-1H
H-4~1.6m-1H
H-5~1.3m-2H
H-6~0.9tJ ≈ 7.03H
3-CH₃~1.0dJ ≈ 6.83H
4-CH₃~0.85dJ ≈ 6.83H

Structural and Signaling Pathway Diagram

The following diagram illustrates the structure of this compound and the key proton environments that give rise to the ¹H NMR spectrum.

Caption: Structure of this compound with corresponding proton signal regions.

Experimental Workflow

The following diagram outlines a typical workflow for acquiring a ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of This compound dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert lock Lock on solvent deuterium (B1214612) signal insert->lock shim Shim magnetic field lock->shim acquire Acquire ¹H spectrum shim->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integrate signals baseline->integrate

Caption: A standard workflow for ¹H NMR spectroscopy.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of a small organic molecule like this compound is detailed below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube. The solvent should be chosen based on the solubility of the analyte and its own residual proton signals.

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous. A brief vortex may be used if necessary.

  • If the solution contains any particulate matter, it should be filtered through a small plug of glass wool into a clean NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

  • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, leading to a higher resolution spectrum.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse angle and a sufficient relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Perform phase correction to ensure that all peaks are in the absorptive mode and have a proper Lorentzian line shape.

  • Apply a baseline correction to ensure the baseline of the spectrum is flat.

  • Reference the spectrum by setting the chemical shift of a known internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak to its known value.

  • Integrate the area under each signal to determine the relative number of protons giving rise to each peak.

  • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign each signal to the corresponding protons in the molecule.

In-Depth Technical Guide to the 13C NMR Analysis of 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis of 3,4-Dimethyl-1-hexene. It includes predicted spectral data, detailed experimental protocols, and visual representations of the analytical workflow to support researchers in structural elucidation and quality control.

Predicted ¹³C NMR Spectral Data

Due to the absence of readily available, assigned experimental spectra in public databases, the following ¹³C NMR chemical shifts for this compound have been generated using a reliable online prediction tool. These values provide a strong basis for spectral interpretation. The carbon atoms are numbered as illustrated below:

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (from DEPT-135)Assignment
1~112.5CH₂ (negative)=CH₂
2~143.2CH (positive)=CH-
3~45.8CH (positive)-CH(CH₃)-
4~39.1CH (positive)-CH(CH₃)-
5~25.7CH₂ (negative)-CH₂-
6~11.9CH₃ (positive)-CH₃
7~15.3CH₃ (positive)-CH(CH₃)-
8~14.1CH₃ (positive)-CH(CH₃)-

Note: Predicted chemical shifts can have a margin of error. These values should be used as a guide for interpreting experimental data.

Experimental Protocol for ¹³C NMR Analysis

This section details a standard protocol for acquiring a high-quality ¹³C NMR spectrum of a volatile liquid alkene like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the analyte in approximately 0.6-0.7 mL of deuterated solvent is recommended.[1] Higher concentrations can lead to viscosity-induced line broadening.

  • Procedure:

    • Accurately weigh 20-50 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently vortex or sonicate the mixture to ensure complete dissolution.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely to prevent evaporation of the volatile sample.

NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a modern NMR spectrometer.

  • Spectrometer Frequency: 75 MHz or higher for ¹³C.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ≥ 1.0 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing carbon) is necessary.

  • Number of Scans (NS): 64 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0 to 220 ppm to cover the full range of expected carbon chemical shifts.

  • Temperature: Standard probe temperature (e.g., 298 K).

DEPT-135 Experiment

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for determining the multiplicity of each carbon signal.

  • Pulse Program: A standard DEPT-135 pulse sequence.

  • Interpretation:

    • CH₃ (methyl) groups: Appear as positive peaks.

    • CH₂ (methylene) groups: Appear as negative peaks.

    • CH (methine) groups: Appear as positive peaks.

    • Quaternary carbons: Do not appear in the DEPT-135 spectrum.

Logical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the ¹³C NMR analysis and the process of spectral interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_setup NMR Spectrometer Setup filter->nmr_setup acquire_13c Acquire Broadband Decoupled ¹³C Spectrum nmr_setup->acquire_13c acquire_dept Acquire DEPT-135 Spectrum nmr_setup->acquire_dept process_spectra Process Spectra (FT, Phasing, Baseline Correction) acquire_13c->process_spectra acquire_dept->process_spectra assign_peaks Assign Chemical Shifts process_spectra->assign_peaks interpret_dept Interpret DEPT-135 Spectrum process_spectra->interpret_dept correlate Correlate Data for Structural Elucidation assign_peaks->correlate interpret_dept->correlate

Caption: Experimental workflow for ¹³C NMR analysis of this compound.

spectral_interpretation cluster_interpretation Signal Interpretation cluster_assignment Final Assignment bb_spectrum Broadband Decoupled ¹³C Spectrum (All Carbon Signals) absent_in_dept Absent in DEPT (Quaternary C) bb_spectrum->absent_in_dept Compare with DEPT-135 dept_spectrum DEPT-135 Spectrum positive_peaks Positive Peaks (CH, CH₃) dept_spectrum->positive_peaks negative_peaks Negative Peaks (CH₂) dept_spectrum->negative_peaks ch3 CH₃ positive_peaks->ch3 ch CH positive_peaks->ch ch2 CH₂ negative_peaks->ch2 quat_c Quaternary C absent_in_dept->quat_c

Caption: Logic for spectral interpretation using ¹³C and DEPT-135 NMR data.

References

Mass Spectrometry of 3,4-Dimethyl-1-hexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 3,4-Dimethyl-1-hexene (C₈H₁₆), a volatile branched-chain alkene. The document details its electron ionization (EI) mass spectrum, proposes a fragmentation pathway, and outlines a standard experimental protocol for its analysis. This information is crucial for the accurate identification and characterization of this compound in various scientific and industrial applications, including petrochemical analysis, fragrance chemistry, and as a building block in organic synthesis.

Mass Spectral Data

The mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is based on the electron ionization mass spectrum available in the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3][4][5][6] The molecular ion (M⁺) is observed at m/z 112, consistent with its molecular weight of approximately 112.21 g/mol .[1]

m/zRelative Intensity (%)Proposed Fragment
27~35[C₂H₃]⁺
29~40[C₂H₅]⁺
39~45[C₃H₃]⁺
41~95[C₃H₅]⁺
43~40[C₃H₇]⁺
55~85[C₄H₇]⁺
56 100 [C₄H₈]⁺•
69~30[C₅H₉]⁺
70~25[C₅H₁₀]⁺•
83~15[C₆H₁₁]⁺
97~5[C₇H₁₃]⁺
112~10[C₈H₁₆]⁺• (Molecular Ion)

Note: The relative intensities are approximate and have been estimated from the graphical representation of the mass spectrum provided by the NIST Mass Spectrometry Data Center. The base peak is at m/z 56.[1]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (70 eV) is governed by the stability of the resulting carbocations and radical species. The initial event is the removal of an electron from the molecule to form the molecular ion ([M]⁺•) at m/z 112. Subsequent fragmentation occurs through various pathways, with the most favorable routes leading to the formation of stable, resonance-stabilized cations.

A prominent fragmentation mechanism for alkenes is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the double bond, followed by the cleavage of the beta-bond. In the case of this compound, this rearrangement leads to the formation of the base peak at m/z 56, which corresponds to the radical cation of 2-butene (B3427860) ([C₄H₈]⁺•), and a neutral ethene molecule.

Another significant fragmentation pathway involves the allylic cleavage, which is favored due to the formation of a resonance-stabilized allylic cation. Loss of a propyl radical (•C₃H₇) from the molecular ion results in the formation of a stable allylic cation at m/z 69 ([C₅H₉]⁺).

The formation of other major fragments can be explained by a series of cleavage and rearrangement reactions, as depicted in the diagram below.

Fragmentation_Pathway M [C₈H₁₆]⁺• m/z 112 F83 [C₆H₁₁]⁺ m/z 83 M->F83 - C₂H₅• F69 [C₅H₉]⁺ m/z 69 M->F69 - C₃H₇• (Allylic Cleavage) F56 [C₄H₈]⁺• m/z 56 (Base Peak) M->F56 - C₄H₈ (McLafferty Rearrangement) F55 [C₄H₇]⁺ m/z 55 F69->F55 - CH₂ F41 [C₃H₅]⁺ m/z 41 F69->F41 - C₂H₄ F56->F41 - CH₃• Experimental_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Prep Sample Preparation (Dilution/Headspace) Injection Injection (Split/Splitless) Sample_Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Ionization, 70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Data_Analysis Data Analysis (Spectrum Interpretation) Detection->Data_Analysis

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,4-dimethyl-1-hexene, a valuable alkene in various chemical syntheses. This document details the expected spectral features, an experimental protocol for obtaining the spectrum, and a logical workflow for spectral analysis.

Data Presentation: Infrared Spectrum Analysis

The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of its constituent functional groups. The molecule contains both sp³-hybridized C-H bonds within its alkyl framework and sp²-hybridized C-H bonds as part of its terminal vinyl group, in addition to a carbon-carbon double bond (C=C).

The analysis of its IR spectrum reveals distinct peaks corresponding to these groups. The table below summarizes the principal absorption bands, their corresponding vibrational modes, and their characteristic intensities.

Wavenumber (cm⁻¹)Vibrational ModeIntensityFunctional Group
~3080=C-H StretchMediumAlkene (Vinyl)
2960-2870C-H Stretch (CH₃ and CH₂)StrongAlkane
~1640C=C StretchMediumAlkene
~1465C-H Bend (CH₂ Scissoring)MediumAlkane
~1380C-H Bend (CH₃ Umbrella)MediumAlkane
~990 and ~910=C-H Bend (Out-of-plane)StrongAlkene (Vinyl)

Experimental Protocol: Acquiring the IR Spectrum of a Liquid Sample

The infrared spectrum of a pure liquid sample, such as this compound, is typically obtained as a "neat" sample, meaning it is undiluted.[1][2] The following protocol outlines the standard procedure for this measurement using an FTIR spectrometer.[1][2]

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Two salt plates (e.g., NaCl or KBr), transparent to infrared radiation[3]

  • Pasteur pipette

  • Sample of this compound

  • Cleaning solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride)[2][4]

  • Kimwipes or other lint-free tissue

Procedure:

  • Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: A background spectrum of the ambient air in the sample compartment must be recorded.[5] This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the final spectrum is solely that of the sample.

  • Sample Preparation:

    • Clean the salt plates thoroughly with the appropriate solvent and a lint-free wipe to remove any residual contaminants.[2][4] Handle the plates by their edges to avoid transferring oils from your fingers.

    • Using a Pasteur pipette, place a single drop of this compound onto the center of one salt plate.[2][4]

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[2][4]

  • Sample Analysis:

    • Place the "sandwich" of salt plates containing the sample into the sample holder of the FTIR spectrometer.

    • Initiate the sample scan. The spectrometer will pass a beam of infrared radiation through the sample and record the amount of light that is transmitted at each frequency.

  • Data Processing and Cleaning:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Once the spectrum is obtained, remove the salt plates from the spectrometer.

    • Clean the salt plates thoroughly with the cleaning solvent to remove all traces of the sample.[5]

    • Return the clean, dry plates to their desiccator for storage.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a liquid sample like this compound.

IR_Analysis_Workflow cluster_prep Sample and Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation start Start background Record Background Spectrum start->background prep_sample Prepare Neat Liquid Sample (Thin film between salt plates) background->prep_sample place_sample Place Sample in FTIR prep_sample->place_sample scan_sample Acquire IR Spectrum place_sample->scan_sample process_spectrum Process Spectrum (Background Correction) scan_sample->process_spectrum identify_peaks Identify Key Absorption Bands process_spectrum->identify_peaks assign_vibrations Assign Vibrational Modes to Functional Groups identify_peaks->assign_vibrations final_report Final Report Generation assign_vibrations->final_report

Caption: Workflow for IR Spectroscopy Analysis.

Interpretation of the Spectrum

The infrared spectrum of this compound is consistent with its molecular structure, displaying characteristic absorptions for both its alkene and alkane moieties.

  • Alkene Group Vibrations: The presence of the terminal double bond is confirmed by several key peaks. The absorption at approximately 3080 cm⁻¹ is indicative of the stretching vibration of the C-H bonds where the carbon is part of the double bond (=C-H).[6][7][8] The C=C double bond stretch itself gives rise to a medium intensity band around 1640 cm⁻¹.[6][7][9] Furthermore, the strong absorptions in the fingerprint region, specifically around 990 cm⁻¹ and 910 cm⁻¹, are characteristic out-of-plane bending vibrations of the =C-H bonds of a monosubstituted alkene (a vinyl group).[6]

  • Alkane Group Vibrations: The majority of the molecule consists of saturated hydrocarbon chains. The strong, sharp peaks in the 2960-2870 cm⁻¹ region are due to the stretching vibrations of the C-H bonds of the methyl (CH₃) and methylene (CH₂) groups.[6][10] Bending vibrations for these groups are also observed, with a band around 1465 cm⁻¹ corresponding to the scissoring motion of CH₂ groups, and a peak near 1380 cm⁻¹ arising from the characteristic umbrella bending mode of the CH₃ groups.[7]

The combination of these distinct absorption bands provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification and quality control in a research or industrial setting.

References

An In-depth Technical Guide to the Safety and Hazards of 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 3,4-Dimethyl-1-hexene (CAS No. 16745-94-1), a flammable, unsaturated aliphatic hydrocarbon. The information presented is intended to support safe handling, storage, and use of this chemical in a laboratory and drug development setting. All personnel handling this substance should be adequately trained in chemical safety and have access to the appropriate personal protective equipment.

Chemical and Physical Properties

This compound is a colorless liquid.[1][2] A summary of its key physical and chemical properties is provided in the table below. This data is essential for understanding its behavior under various experimental and storage conditions.

PropertyValueSource(s)
Molecular Formula C₈H₁₆[2][3][4]
Molecular Weight 112.21 g/mol [2][3]
Appearance Colorless liquid[1][2]
Boiling Point 112 °C[3][5]
Density 0.73 g/mL[3][5]
Flash Point 8 °C[3][5]
Vapor Pressure Data not available
Autoignition Temperature Data not available
Lower Explosive Limit (LEL) Data not available
Upper Explosive Limit (UEL) Data not available
Solubility Insoluble in water

GHS Hazard Classification and Statements

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be aware of these classifications to ensure appropriate safety measures are in place.

GHS ClassificationHazard Statement
Flammable Liquids, Category 2H225: Highly flammable liquid and vapor
Aspiration Hazard, Category 1H304: May be fatal if swallowed and enters airways

Source:[2][4]

Signal Word: Danger[2][4]

GHS Pictograms:

  • Flame: Indicates a flammability hazard.

  • Health Hazard: Indicates an aspiration toxicity hazard.

Toxicological Information and Health Hazards

  • Aspiration Hazard: If swallowed, the liquid can be aspirated into the lungs, which may cause chemical pneumonitis and can be fatal.[2][4] Vomiting should not be induced if the substance is ingested.

  • Inhalation: Vapors may have anesthetic effects, causing drowsiness, dizziness, and headache with overexposure.[1][2] High concentrations of vapor may be irritating to the respiratory tract.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[1][2]

  • Eye Contact: May cause eye irritation.[1][2]

It is classified as a neurotoxin that can cause acute solvent syndrome.[1][2]

Experimental Protocols and Methodologies

The data presented in this guide are derived from standardized experimental protocols for determining the physicochemical and toxicological properties of chemicals. While specific experimental details for this compound are not provided in the cited literature, the methodologies generally adhere to internationally recognized standards, such as those set by the Organisation for Economic Co-operation and Development (OECD) for chemical testing.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and explosion-proof equipment.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as oxidizing agents.

  • Keep in a locked storage area.

The logical workflow for ensuring safety when handling this compound is illustrated in the diagram below.

Safety_Workflow Safe Handling Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Procedures A Assess Hazards (Flammable, Aspiration Risk) B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation (Chemical Fume Hood) B->C D Ground and Bond Equipment C->D Proceed to Handling E Use Non-Sparking Tools D->E F Keep Away from Ignition Sources E->F G In Case of Spill: - Evacuate - Ventilate - Use Absorbent Material F->G If Spill Occurs H In Case of Fire: - Use Dry Chemical, CO2, or Foam - Do Not Use Water Jet F->H If Fire Occurs I In Case of Exposure: - Follow First Aid Measures F->I If Exposure Occurs

Caption: A flowchart outlining the key safety considerations for handling this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

The signaling pathway for an appropriate emergency response is depicted below.

Emergency_Response Emergency Response Signaling Pathway A Emergency Event (Spill, Fire, Exposure) B Assess the Situation (Is it safe to intervene?) A->B C Activate Alarm / Notify Others B->C D Follow Specific First Aid (Inhalation, Skin, Eye, Ingestion) C->D Exposure E Use Appropriate Fire Extinguisher (Dry Chemical, CO2, Foam) C->E Fire F Contain Spill (Use inert absorbent material) C->F Spill G Seek Professional Medical Help D->G E->G F->G

Caption: A diagram illustrating the decision-making process during an emergency involving this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain. It should be treated as hazardous waste.

Conclusion

This compound is a highly flammable liquid that also poses a significant aspiration hazard. A thorough understanding of its properties and associated risks is essential for its safe use in research and development. By adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and create a safe working environment. Always consult the most recent Safety Data Sheet (SDS) for this chemical before use.

References

An In-depth Technical Guide to the Health and Safety Considerations of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations associated with the handling and use of alkenes in a laboratory and industrial setting. Due to their chemical reactivity, flammability, and potential for biological activity, a thorough understanding of their hazards is paramount for ensuring a safe working environment.

Executive Summary

Alkenes, or olefins, are a class of unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon double bond. This functional group imparts a higher degree of reactivity compared to their saturated counterparts, alkanes, making them valuable precursors in chemical synthesis. However, this reactivity also presents several health and safety challenges. This document outlines the primary hazards associated with alkenes, including flammability, toxicity, and chemical reactivity, and provides detailed protocols for their safe handling, storage, and disposal.

Flammability and Explosive Hazards

Alkenes are highly flammable organic compounds that can readily ignite in the presence of an ignition source such as a spark, open flame, or sufficient heat.[1] The flammability of alkenes generally decreases as the number of carbon atoms in the molecule increases.[2]

Flammability Limits

The flammability of a substance is characterized by its Lower Explosive Limit (LEL) and Upper Explosive Limit (UEL). The LEL is the minimum concentration of a vapor in air below which a flame will not propagate, while the UEL is the maximum concentration above which a flame will not propagate.[3][4] Operating between these two limits can lead to an explosion.

AlkeneChemical FormulaLower Explosive Limit (LEL) (% in air)Upper Explosive Limit (UEL) (% in air)Flash Point (°C)
Ethene (Ethylene)C₂H₄2.736.0-136
Propene (Propylene)C₃H₆2.011.1-108
1-ButeneC₄H₈1.610.0-80
1-PenteneC₅H₁₀1.58.7-51
1-HexeneC₆H₁₂1.26.9-26

Note: Data is compiled from various safety data sheets and chemical databases. Values may vary slightly depending on the source and experimental conditions.

Toxicological Properties

Exposure to alkenes can occur via inhalation, skin contact, or ingestion, and may lead to a range of adverse health effects, from mild irritation to severe systemic toxicity.[1]

Acute Toxicity

The acute toxicity of alkenes is generally considered to be low.[5] At high concentrations, they can act as simple asphyxiants by displacing oxygen in the air.[6] Some alkenes may also cause central nervous system depression, leading to symptoms such as dizziness, headache, and nausea.

AlkeneChemical FormulaLC₅₀ (Inhalation, rat, 4h)LD₅₀ (Oral, rat)
Ethene (Ethylene)C₂H₄>50,000 ppmNot available
Propene (Propylene)C₃H₆>65,000 ppmNot available
1-ButeneC₄H₈658,000 mg/m³Not available
1-HexeneC₆H₁₂32,000 ppm>5,600 mg/kg

Note: This data is illustrative and compiled from various sources. Specific toxicity data can vary between isomers and should be confirmed with the relevant Safety Data Sheet (SDS).

Chronic Toxicity and Carcinogenicity

Some alkenes and their metabolites have been investigated for their potential chronic toxicity and carcinogenicity. For instance, certain halogenated alkenes are known to be nephrotoxic and carcinogenic.[7][8] Benzene, which can be formed from the cyclic polymerization of ethyne (B1235809) (an alkyne, but relevant to unsaturated hydrocarbon reactivity), is a known human carcinogen.[9][10] The metabolic activation of alkenes to reactive epoxides is a key mechanism of their toxicity.[11]

Chemical Reactivity Hazards

The carbon-carbon double bond in alkenes is a site of high electron density, making it susceptible to attack by electrophiles and free radicals. This reactivity can lead to hazardous situations if not properly controlled.

Polymerization

Alkenes can undergo rapid and exothermic polymerization reactions, which can lead to a dangerous increase in temperature and pressure if not controlled.[1][12] This can be initiated by heat, light, or the presence of catalysts.

Peroxide Formation

Alkenes can react with oxygen, particularly in the presence of light or heat, to form unstable peroxides.[13][14][15] These peroxides can be shock-sensitive and may explode upon concentration or heating. It is crucial to test for the presence of peroxides in older containers of alkenes before distillation or concentration.

Oxidation

The oxidation of alkenes can produce a variety of products, some of which may be hazardous.[1] Ozonolysis, for example, can form explosive ozonides.[16]

Metabolic Pathways and Mechanisms of Toxicity

The toxicity of many alkenes is linked to their metabolism in the body. A primary pathway involves the oxidation of the double bond by cytochrome P450 enzymes to form reactive epoxides.[11] These epoxides are electrophilic and can react with cellular nucleophiles such as DNA and proteins, leading to cytotoxicity and genotoxicity.

Bioactivation of Halogenated Alkenes

Halogenated alkenes can undergo a specific bioactivation pathway in the kidneys that leads to nephrotoxicity.[7][8] This involves conjugation with glutathione (B108866) (GSH), followed by processing to a cysteine-S-conjugate. This conjugate is then a substrate for the enzyme β-lyase, which cleaves the C-S bond to generate a reactive thiol that can damage renal cells.[8]

metabolic_pathway Alkene Alkene Epoxide Epoxide Alkene->Epoxide CYP450 Diol Diol Epoxide->Diol Epoxide Hydrolase GSH_Adduct Glutathione Adduct Epoxide->GSH_Adduct GST DNA_Protein_Adducts DNA/Protein Adducts Epoxide->DNA_Protein_Adducts Nucleophilic Attack Detoxification Detoxification Diol->Detoxification GSH_Adduct->Detoxification Toxicity Toxicity DNA_Protein_Adducts->Toxicity

Caption: Generalized metabolic activation and detoxification pathway of alkenes.

Experimental Protocols

The following are summaries of key experimental protocols for assessing the health and safety of alkenes. Researchers should always consult the full, most recent versions of these guidelines from the relevant regulatory bodies.

Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup Method)

This method is used to determine the flash point of volatile flammable materials.

  • Apparatus: Pensky-Martens closed cup tester.

  • Procedure: a. A sample of the alkene is placed in the test cup. b. The sample is heated at a slow, constant rate with continuous stirring. c. An ignition source is directed into the cup at regular intervals. d. The flash point is the lowest temperature at which the application of the ignition source causes the vapor of the sample to ignite.

Acute Oral Toxicity (OECD Guideline 425: Up-and-Down Procedure)

This method is used to determine the LD₅₀ of a substance with a reduced number of animals.[17]

  • Test Animals: Typically rats, one sex (usually female) is used.

  • Procedure: a. A single animal is dosed at a starting dose level. b. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. c. The dosing of subsequent animals is adjusted up or down based on the outcome of the previous animal. d. The LD₅₀ is calculated from the results of a minimum of 4-6 animals using a maximum likelihood method.

In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a chemical to cause skin irritation.[2]

  • Test System: A reconstructed human epidermis model.

  • Procedure: a. The test chemical is applied topically to the tissue surface. b. After a defined exposure period, the chemical is removed by washing. c. The viability of the tissue is measured, typically using an MTT assay. d. A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This test is used to assess the mutagenic potential of a chemical.[11][18][19]

  • Test System: Histidine-dependent strains of Salmonella typhimurium.

  • Procedure: a. The bacterial strains are exposed to the test chemical with and without a metabolic activation system (S9 mix). b. The bacteria are then plated on a minimal agar (B569324) medium lacking histidine. c. The number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) is counted. d. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Safe Handling and Storage Workflow

A systematic approach to handling and storing alkenes is essential to minimize risks.

safe_handling_workflow Start Start: Handling Alkenes RiskAssessment 1. Conduct Risk Assessment - Review SDS - Identify Hazards Start->RiskAssessment PPE 2. Select Appropriate PPE - Safety Goggles/Face Shield - Flame-Resistant Lab Coat - Chemical-Resistant Gloves RiskAssessment->PPE WorkArea 3. Prepare Work Area - Well-ventilated area (Fume Hood) - Remove ignition sources - Ground equipment PPE->WorkArea Handling 4. Handle Alkene - Use smallest quantity necessary - Avoid inhalation of vapors - Prevent skin contact WorkArea->Handling Storage 5. Storage - Tightly sealed, labeled container - Flammable liquids cabinet - Away from heat and sunlight - Check for peroxides periodically Handling->Storage Waste 6. Waste Disposal - Collect in designated, labeled waste container - Follow institutional hazardous waste procedures Handling->Waste Spill 7. Spill Response - Evacuate area - Use absorbent material for small spills - Contact EHS for large spills Handling->Spill Storage->Handling End End Storage->End Waste->End Spill->End

Caption: A logical workflow for the safe handling and storage of alkenes.

Conclusion

Alkenes are indispensable reagents in research and industry, but their inherent reactivity and flammability necessitate a comprehensive understanding of their associated hazards. By implementing robust safety protocols, utilizing appropriate personal protective equipment, and adhering to established guidelines for handling and storage, the risks associated with working with alkenes can be effectively managed. This guide serves as a foundational resource for professionals to develop and maintain a strong safety culture when working with this important class of compounds.

References

Reactivity of branched alkenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Branched Alkenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkenes are fundamental building blocks in organic synthesis, offering unique reactivity patterns that are pivotal in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs). Their reactivity is predominantly governed by the interplay of electronic effects, driven by the stability of carbocation intermediates, and steric effects, arising from the spatial arrangement of bulky alkyl groups. This guide provides a comprehensive analysis of the core reactions of branched alkenes, including electrophilic additions, oxidations, reductions, and polymerizations. It presents quantitative data in structured tables, details key experimental protocols, and utilizes visualizations to elucidate reaction mechanisms and workflows, offering a critical resource for professionals in chemical research and drug development.

Core Principles Governing Reactivity

The reactivity of the carbon-carbon double bond in branched alkenes is primarily influenced by two competing factors: carbocation stability and steric hindrance.

Electronic Effects: Carbocation Stability

The addition of an electrophile to an unsymmetrical alkene proceeds through a carbocation intermediate. The stability of this intermediate dictates the regiochemical outcome of the reaction. Alkyl groups are electron-donating through inductive effects and hyperconjugation, which stabilizes the positive charge of a carbocation.[1][2] Consequently, the stability of carbocations follows the order:

Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl [1][2][3][4]

This stability hierarchy is the electronic basis for Markovnikov's Rule , which states that in the addition of a protic acid (HX) to an alkene, the proton adds to the carbon atom that already holds the greater number of hydrogen atoms, thereby generating the most stable carbocation intermediate.[5][6] For branched alkenes, this means the electrophile attacks in a way that forms a tertiary carbocation whenever possible.[4][7] In some cases, a less stable carbocation may undergo rearrangement via a 1,2-hydride or 1,2-alkyl shift to form a more stable one.[8][9]

Steric Effects: Steric Hindrance

Steric hindrance refers to the repulsive interactions that occur when bulky groups on a molecule prevent or slow down a reaction by physically impeding the approach of a reagent.[10][11][12] In branched alkenes, the presence of multiple alkyl groups around the double bond can shield it from attack. This effect can influence the regioselectivity and stereoselectivity of a reaction, sometimes overriding electronic preferences.[10] For instance, in hydroboration, the boron reagent preferentially adds to the less sterically hindered carbon atom.[13][14] Similarly, during catalytic hydrogenation, the hydrogen atoms are delivered to the less sterically hindered face of the double bond.[15][16][17]

Key Reactions and Mechanisms

Electrophilic Addition Reactions

Electrophilic addition is the hallmark reaction of alkenes, where the electron-rich π-bond acts as a nucleophile.[18][19][20]

The addition of hydrogen halides (HCl, HBr, HI) to branched alkenes typically follows Markovnikov's rule, proceeding through the most stable carbocation intermediate to yield a tertiary alkyl halide.[6][20][21]

G cluster_intermediate Mechanism cluster_product Product Alkene 2-Methylpropene Carbocation tert-Butyl Carbocation (Stable Tertiary Intermediate) Alkene->Carbocation  π-bond attacks H⁺ HBr H-Br Br_ion Br⁻ Product 2-Bromo-2-methylpropane (Markovnikov Product) Br_ion->Product  Nucleophilic attack

Electrophilic addition of HBr following Markovnikov's rule.

An important exception is the radical addition of HBr in the presence of peroxides, which proceeds via a radical mechanism to yield the anti-Markovnikov product.[22][18][23]

The addition of water across the double bond can be achieved through several methods, with regioselectivity being the key differentiator.

  • Acid-Catalyzed Hydration: Uses dilute acid (e.g., H₂SO₄) and follows Markovnikov's rule, but is susceptible to carbocation rearrangements.[18]

  • Oxymercuration-Demercuration: A two-step process using Hg(OAc)₂/H₂O followed by NaBH₄. It reliably produces the Markovnikov alcohol without carbocation rearrangements.[22]

  • Hydroboration-Oxidation: A two-step reaction using borane (B79455) (BH₃) followed by oxidation (H₂O₂/NaOH). This reaction exhibits anti-Markovnikov regioselectivity, with the hydroxyl group adding to the less substituted carbon, primarily due to steric hindrance during the hydroboration step.[13][24][25][26] It is also a stereospecific syn-addition.

Table 1: Summary of Regioselectivity in Electrophilic Additions to Branched Alkenes

ReactionReagentsIntermediateRegioselectivityRearrangement Possible?
Hydrohalogenation HCl, HBr, HICarbocationMarkovnikovYes
Radical Hydrobromination HBr, ROORRadicalAnti-MarkovnikovNo
Acid-Catalyzed Hydration H₃O⁺ (dilute H₂SO₄)CarbocationMarkovnikovYes
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O2. NaBH₄Mercurinium ionMarkovnikovNo
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHOrganoboraneAnti-MarkovnikovNo
Oxidation Reactions

Oxidation of branched alkenes can be used to introduce oxygen-containing functional groups or to cleave the double bond entirely.

Table 2: Common Oxidation Reactions of Branched Alkenes and Their Products

ReactionReagentsProduct(s)Stereochemistry
Epoxidation m-CPBA or other peroxyacidsEpoxideSyn-addition
Syn-Dihydroxylation 1. OsO₄ (cat.), NMOor cold, dilute KMnO₄cis-DiolSyn-addition
Anti-Dihydroxylation 1. RCO₃H2. H₃O⁺ (epoxide opening)trans-DiolAnti-addition
Ozonolysis (Reductive) 1. O₃2. (CH₃)₂S or Zn/H₂OKetones and/or AldehydesN/A
Oxidative Cleavage Hot, concentrated KMnO₄, H₃O⁺Ketones and/or Carboxylic Acids (or CO₂ if unsubstituted)[27][28]N/A
Reduction (Catalytic Hydrogenation)

Branched alkenes are reduced to their corresponding alkanes using H₂ gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni).[16][29] The reaction is a stereospecific syn-addition, where both hydrogen atoms add to the same face of the double bond.[29] The catalyst typically approaches the less sterically hindered face of the alkene, which can lead to high stereoselectivity in rigid or sterically biased systems.[16]

G cluster_alkene Sterically Hindered Alkene (α-Pinene) cluster_catalyst Catalyst Surface with H₂ cluster_product Product alkene Top face hindered by gem-dimethyl group catalyst Pd/C Surface alkene->catalyst Approach from less hindered (bottom) face product cis-Pinane (Syn-addition from bottom face) catalyst->product H₂ addition

Steric hindrance directing catalytic hydrogenation.
Polymerization

Branched alkenes that can form stable tertiary carbocations, such as 2-methylpropene (isobutylene), are particularly susceptible to cationic polymerization.[30] The reaction is initiated by a strong acid, and the chain propagates through the repeated addition of monomer units to the growing carbocation.

Experimental Protocols

Detailed and reliable experimental procedures are critical for successful synthesis. Below is a representative protocol for the anti-Markovnikov hydration of a terminal alkene, a reaction of significant utility in drug synthesis.[31]

Protocol: Hydroboration-Oxidation of 1-Octene

This two-step procedure converts a terminal alkene into a primary alcohol with high regioselectivity.[25][32]

Materials:

  • 1-Octene

  • 1.0 M Borane-tetrahydrofuran complex in THF (BH₃·THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Acetone

  • Diethyl ether

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, separatory funnel, rotary evaporator

G cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation cluster_workup Step 3: Workup & Purification start Dissolve 1-Octene in anhydrous THF add_bh3 Slowly add BH₃·THF at 0°C start->add_bh3 stir Stir at room temp (e.g., 1 hour) add_bh3->stir quench Quench excess BH₃ with acetone stir->quench add_naoh Add 3M NaOH quench->add_naoh Proceed to Oxidation add_h2o2 Slowly add 30% H₂O₂ (exothermic, maintain temp) add_naoh->add_h2o2 heat Heat gently (e.g., 50°C) to complete oxidation add_h2o2->heat extract Extract with Diethyl Ether heat->extract Proceed to Workup wash Wash organic layer with Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify

References

Methodological & Application

Application Note: Synthesis of 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethyl-1-hexene is a branched alkene of interest in organic synthesis and as a potential monomer for specialty polymers. Its synthesis can be achieved through various established organic transformations. This document outlines a detailed protocol for the synthesis of this compound, focusing on a Wittig reaction approach. The Wittig reaction is a reliable method for forming carbon-carbon double bonds with good regiochemical control.[1][2][3][4][5] This application note provides a comprehensive experimental procedure, a summary of key analytical data for the product, and a visual representation of the synthetic workflow.

Data Presentation

The following table summarizes the key physical and spectroscopic data for the target compound, this compound.[6][7]

PropertyValue
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
CAS Number 16745-94-1
Boiling Point ~115-117 °C (estimated)
¹H NMR (CDCl₃) See detailed spectrum interpretation below.
¹³C NMR (CDCl₃) See detailed spectrum interpretation below.
IR (Gas Phase, cm⁻¹) 3078 (C-H stretch, sp²), 2960, 2875 (C-H stretch, sp³), 1642 (C=C stretch), 992, 910 (C-H bend, vinyl)
Mass Spectrum (m/z) 112 (M+), 83, 69, 56, 55, 41

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol details the synthesis of this compound from 2-methylbutanal and an appropriate Wittig reagent.

Materials
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)

Part 1: Preparation of the Wittig Reagent (Propyltriphenylphosphonium Bromide)
  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (26.2 g, 0.1 mol) in anhydrous toluene (B28343) (100 mL).

  • Add 1-bromopropane (13.5 g, 0.11 mol) to the solution.

  • Heat the reaction mixture to reflux for 24 hours. A white precipitate of the phosphonium (B103445) salt will form.

  • Cool the mixture to room temperature and collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield propyltriphenylphosphonium bromide.

Part 2: Synthesis of this compound
  • Suspend propyltriphenylphosphonium bromide (38.5 g, 0.1 mol) in 150 mL of anhydrous THF in a flame-dried 500 mL round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise via syringe. The solution will turn a deep orange-red, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of 2-methylbutanal (8.6 g, 0.1 mol) in 20 mL of anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add 100 mL of pentane.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain this compound.

Expected Spectroscopic Data Interpretation

  • ¹H NMR: The spectrum is expected to show signals for the vinyl protons (=CH₂) around 4.9-5.1 ppm and the allylic proton (-CH=) around 5.7-5.9 ppm. The aliphatic protons will appear as multiplets in the upfield region (0.8-2.2 ppm).

  • ¹³C NMR: Characteristic peaks for the sp² carbons of the double bond are expected around 142 ppm (-CH=) and 114 ppm (=CH₂). The sp³ carbons will appear in the range of 11-45 ppm.

Mandatory Visualization

SynthesisWorkflow cluster_reagent Wittig Reagent Preparation cluster_synthesis Alkene Synthesis Triphenylphosphine Triphenylphosphine Propyltriphenylphosphonium_Bromide Propyltriphenylphosphonium_Bromide Triphenylphosphine->Propyltriphenylphosphonium_Bromide Toluene, Reflux 1-Bromopropane 1-Bromopropane 1-Bromopropane->Propyltriphenylphosphonium_Bromide Toluene, Reflux Ylide Ylide Propyltriphenylphosphonium_Bromide->Ylide THF, 0°C n-BuLi n-BuLi n-BuLi->Ylide THF, 0°C Reaction_Mixture Reaction_Mixture Ylide->Reaction_Mixture THF, 0°C to RT 2-Methylbutanal 2-Methylbutanal 2-Methylbutanal->Reaction_Mixture THF, 0°C to RT Crude_Product Crude_Product Reaction_Mixture->Crude_Product Workup Pure_Product This compound Crude_Product->Pure_Product Distillation

Caption: Workflow for the synthesis of this compound.

References

Synthesis of 3,4-Dimethyl-1-hexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3,4-dimethyl-1-hexene, a valuable branched alkene in organic synthesis. The protocol outlines a two-step synthetic route commencing with the oxidation of 2,3-dimethyl-1-butanol to 2,3-dimethylbutanal (B3049577), followed by a Wittig olefination to yield the target terminal alkene. Detailed experimental procedures, quantitative data, and a visual representation of the workflow are provided to facilitate replication and application in a laboratory setting.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for the starting material, intermediate, and final product is presented below for easy reference and characterization.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2,3-Dimethyl-1-butanolC₆H₁₄O102.18~145
2,3-DimethylbutanalC₆H₁₂O100.16~117
This compoundC₈H₁₆112.22~112-114

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR δ ~5.7 (m, 1H, -CH=), ~4.9 (m, 2H, =CH₂), ~2.0 (m, 1H), ~1.6 (m, 1H), ~1.3 (m, 1H), ~0.9 (d, 3H), ~0.8 (d, 3H), ~0.8 (t, 3H)
¹³C NMR δ ~144.1, ~112.5, ~48.9, ~39.2, ~25.1, ~19.8, ~15.2, ~11.9
IR (neat) 3077 cm⁻¹ (=C-H stretch), 2960, 2875 cm⁻¹ (C-H stretch), 1641 cm⁻¹ (C=C stretch), 910 cm⁻¹ (=CH₂ bend)

Experimental Protocols

This synthesis is performed in two main stages: the oxidation of a primary alcohol to an aldehyde, followed by a Wittig reaction to form the terminal alkene.

Protocol 1: Oxidation of 2,3-Dimethyl-1-butanol to 2,3-Dimethylbutanal via Swern Oxidation

The Swern oxidation is a mild and efficient method for the synthesis of aldehydes from primary alcohols, minimizing over-oxidation to carboxylic acids.[1]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Two dropping funnels

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Inert gas (Nitrogen or Argon) supply

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activator Preparation: In a flame-dried three-neck round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: To the cooled oxalyl chloride solution, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM dropwise via a dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of 2,3-dimethyl-1-butanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Base Quench: Add triethylamine (Et₃N) (5.0 eq) dropwise to the flask. After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2,3-dimethylbutanal can be purified by distillation.

Protocol 2: Wittig Olefination of 2,3-Dimethylbutanal to this compound

The Wittig reaction is a reliable method for the formation of a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone.[2][3][4]

Materials:

Equipment:

  • Two-neck round-bottom flask

  • Syringes

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Formation: In a flame-dried two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A characteristic yellow-orange color of the ylide should appear. Allow the mixture to stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Cool the ylide solution to -78 °C. Add a solution of 2,3-dimethylbutanal (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with pentane.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using pentane as the eluent to separate the desired alkene from the triphenylphosphine (B44618) oxide byproduct.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound Workflow cluster_0 Protocol 1: Swern Oxidation cluster_1 Protocol 2: Wittig Olefination start1 2,3-Dimethyl-1-butanol in DCM reagents1 Oxalyl Chloride, DMSO -78 °C intermediate1 Activated DMSO Complex reagents1->intermediate1 Activation add_alcohol Add Alcohol Solution -78 °C alkoxysulfonium Alkoxysulfonium Salt add_alcohol->alkoxysulfonium Reaction base_quench Add Triethylamine Warm to RT product1 2,3-Dimethylbutanal (Crude) base_quench->product1 Elimination workup1 Aqueous Work-up product1->workup1 purification1 Distillation workup1->purification1 final_product1 Pure 2,3-Dimethylbutanal purification1->final_product1 add_aldehyde Add 2,3-Dimethylbutanal -78 °C to RT final_product1->add_aldehyde Intermediate start2 Methyltriphenylphosphonium Bromide in THF reagents2 n-Butyllithium 0 °C ylide Phosphorus Ylide reagents2->ylide Deprotonation product2 This compound (Crude) add_aldehyde->product2 Reaction workup2 Aqueous Work-up product2->workup2 purification2 Column Chromatography workup2->purification2 final_product2 Pure this compound purification2->final_product2

References

Application Notes and Protocols for the Purification of 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3,4-Dimethyl-1-hexene, a valuable unsaturated hydrocarbon intermediate in organic synthesis. The following sections outline two primary purification methodologies: fractional distillation and flash column chromatography. These methods are designed to remove common impurities, such as structural isomers, unreacted starting materials, and byproducts from synthesis.

Introduction

This compound is a branched alkene used as a building block in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. The presence of impurities can significantly impact the yield and purity of subsequent reaction products. Therefore, robust purification protocols are essential to ensure high-quality material for research and development. This document provides detailed experimental procedures and expected outcomes for the purification of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the purification of this compound based on the described protocols and data from structurally similar C8 branched alkenes.

Table 1: Fractional Distillation Performance

ParameterExpected ValueNotes
Initial Purity~75-85%Dependent on synthesis work-up.
Final Purity ≥95% Achievable with a well-packed and efficiently run fractional distillation column.[1]
Typical Yield80-90%Yields may vary based on the efficiency of the distillation and the boiling point differences between impurities.
Boiling Point112 °CAt atmospheric pressure.[2]

Table 2: Flash Column Chromatography Performance

ParameterExpected ValueNotes
Initial Purity~75-85%Post-synthesis mixture.
Final Purity >98% Highly dependent on proper technique and solvent system selection.
Typical Yield70-85%Yields can be lower than distillation due to potential sample loss on the column.
Rf Value~0.3-0.4In 100% hexanes on silica (B1680970) gel (estimated for non-polar compounds).

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying several grams to kilograms of this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

  • Clamps and stands

  • Glass wool for insulation (optional)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and boiling chips (or a stir bar) into a dry round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Connect the fractionating column to the round-bottom flask. For enhanced separation, the column can be packed with inert materials like Raschig rings or metal sponges.

    • Place the distillation head on top of the column and insert a thermometer so that the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a water source and a drain.

    • Position a receiving flask at the outlet of the condenser.

  • Distillation:

    • Begin heating the round-bottom flask gently with the heating mantle.

    • Observe the vapor as it begins to rise through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column.

    • Maintain a slow and steady heating rate to allow for multiple vaporization-condensation cycles within the column, which is crucial for efficient separation.

    • The temperature at the distillation head will initially be low and will rise as the vapor of the lowest boiling point component reaches the thermometer.

    • Collect any low-boiling impurities (forerun) in a separate receiving flask.

    • The temperature will then stabilize at the boiling point of this compound (approximately 112 °C). Once the temperature is stable, switch to a clean receiving flask to collect the purified product.

    • Continue collecting the fraction as long as the temperature remains constant.

    • If the temperature drops or begins to rise significantly, stop the distillation or switch to a different receiving flask to collect higher-boiling impurities.

  • Analysis:

    • Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for smaller scale purifications (milligrams to a few grams) and for separating compounds with very similar boiling points but different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or other non-polar solvent)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

  • Thin Layer Chromatography (TLC) plates

  • TLC development chamber

  • Potassium permanganate (B83412) stain for visualization

Procedure:

  • TLC Analysis (Method Development):

    • Dissolve a small amount of the crude material in a minimal amount of a non-polar solvent (e.g., hexanes).

    • Spot the solution onto a TLC plate and develop it in a chamber containing 100% hexanes.

    • Visualize the plate using a potassium permanganate stain. Alkenes will appear as yellow spots on a purple background.[3][4]

    • The ideal solvent system should give the desired compound an Rf value of approximately 0.3. For a non-polar compound like this compound, 100% hexanes is a good starting point.

  • Column Packing:

    • Plug the bottom of the chromatography column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Prepare a slurry of silica gel in hexanes and pour it into the column.

    • Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of hexanes.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

    • Gently add a small amount of fresh solvent to wash the sides of the column and allow it to absorb into the silica.

  • Elution and Fraction Collection:

    • Carefully fill the column with hexanes.

    • Apply gentle pressure to the top of the column using an air or nitrogen line to achieve a steady flow rate (a few inches per minute).

    • Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Determine the purity of the final product by GC-MS.

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Charge Flask with Crude Product B Assemble Distillation Column A->B C Position Thermometer B->C D Connect Condenser & Receiving Flask C->D E Gentle Heating D->E F Collect Forerun (Low BP Impurities) E->F G Collect Main Fraction at 112 °C F->G H Stop Distillation G->H I GC-MS Analysis of Fractions H->I J Combine Pure Fractions I->J K K J->K Purified this compound Flash_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation A TLC Analysis (Solvent System Selection) B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Hexanes C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I GC-MS Purity Check H->I J J I->J Purified this compound

References

Application Notes and Protocols for the Distillation of Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of distillation techniques for the separation and purification of Volatile Organic Compounds (VOCs). The included protocols offer detailed, step-by-step guidance for laboratory applications, particularly relevant in research and drug development.

Introduction to VOC Distillation

Volatile Organic Compounds (VOCs) are a broad class of organic chemicals that have a high vapor pressure at room temperature, causing them to evaporate easily.[1][2] In research and drug development, the isolation and purification of these compounds from complex mixtures, such as natural product extracts or synthetic reaction media, is a critical step. Distillation is a thermal separation process used to separate components of a liquid mixture based on differences in their boiling points and volatilities.[3][4]

Several distillation techniques are employed for VOCs, each suited to different applications depending on the thermal stability of the compounds and the difference in boiling points of the mixture's components.[3][5] These methods range from simple and fractional distillation for thermally stable compounds to steam and vacuum distillation for heat-sensitive substances.[4][6][7]

Applications in Research and Drug Development

The distillation of VOCs is integral to various stages of scientific research and pharmaceutical development:

  • Natural Product Chemistry: Isolating bioactive VOCs from medicinal plants and herbs is a primary application.[8] Techniques like steam distillation are used to extract essential oils and other aromatic compounds for therapeutic evaluation.[4]

  • Drug Discovery: In synthetic chemistry, distillation is used to purify volatile intermediates or final active pharmaceutical ingredients (APIs) from non-volatile reagents and byproducts.

  • Formulation Development: The distinct aromas and flavors of many pharmaceutical and cosmetic products are derived from volatile components. Distillation ensures the purity and consistency of these volatile excipients.

  • Quality Control: Analytical methods often rely on an initial distillation step to isolate and concentrate VOCs from a sample matrix before quantification, ensuring product quality and safety.

  • Phytochemical Analysis: Researchers use methods like Simultaneous Distillation-Extraction (SDE) to extract and analyze volatile phytochemicals from plant matter to understand their biological roles and potential therapeutic properties.

Core Distillation Techniques for VOCs

The selection of an appropriate distillation technique is paramount for achieving efficient separation without degrading the target compounds.

  • Fractional Distillation: This method is used to separate mixtures of liquids with close boiling points (typically differing by less than 25-70 °C).[5][9] It employs a fractionating column, which provides a large surface area (through glass beads or indentations) for repeated vaporization and condensation cycles, effectively performing multiple simple distillations in a single apparatus.[5][9] This leads to a better separation of components.[9]

  • Steam Distillation: Ideal for separating temperature-sensitive, water-immiscible VOCs from non-volatile materials.[4][7] Steam is passed through the plant material or mixture, causing the volatile compounds to vaporize at a temperature below their decomposition point.[10] The mixture of steam and VOC vapor is then condensed and collected.[7]

  • Vacuum Distillation: This technique is employed for compounds that have very high boiling points or are thermally unstable.[2][6] By reducing the pressure within the apparatus, the boiling points of the liquid components are lowered.[2][6] This allows for distillation to occur at a lower temperature, preventing the degradation of heat-sensitive substances.[6][11]

  • Simultaneous Distillation-Extraction (SDE): SDE combines distillation and solvent extraction into a single process, enabling the efficient recovery of volatile compounds from complex matrices like food or plant samples. The sample is heated to vaporize its volatile components, which are then condensed and simultaneously extracted into a low-boiling-point solvent.

The logical flow for selecting an appropriate distillation method is outlined in the diagram below.

G Start VOC Mixture to be Separated Thermal_Stability Is the target VOC thermally sensitive? Start->Thermal_Stability BP_Difference Boiling point difference < 25-70 °C? Thermal_Stability->BP_Difference No High_BP Does the target VOC have a very high boiling point? Thermal_Stability->High_BP Yes Simple_Dist Simple Distillation BP_Difference->Simple_Dist No Frac_Dist Fractional Distillation BP_Difference->Frac_Dist Yes Water_Immiscible Is the VOC water-immiscible? High_BP->Water_Immiscible No Vac_Dist Vacuum Distillation High_BP->Vac_Dist Yes Steam_Dist Steam Distillation Water_Immiscible->Steam_Dist Yes Other_Methods Consider other methods (e.g., SDE, Chromatography) Water_Immiscible->Other_Methods No G cluster_prep Preparation cluster_dist Separation cluster_post Post-Processing cluster_analysis Analysis A Sample Collection (e.g., Plant Material, Reaction Mixture) B Sample Preparation (e.g., Homogenization, pH Adjustment) A->B C Distillation (Fractional, Steam, Vacuum, etc.) B->C D Condensate Collection C->D E Further Extraction (if needed, e.g., LLE from steam distillate) D->E F GC-MS / GC-FID Analysis E->F G Data Interpretation (Quantification & Identification) F->G G cluster_setup Fractional Distillation Apparatus cluster_connections Fractional Distillation Apparatus Flask 1. Distilling Flask + VOC Mixture + Stir Bar Column 2. Fractionating Column Flask->Column Stillhead 3. Still Head with Thermometer Column->Stillhead Condenser 4. Condenser (Water Out) (Water In) Stillhead->Condenser Receiver 5. Receiving Flask Condenser->Receiver Heat Heating Mantle Heat->Flask Heat

References

Application Note: Gas Chromatography of 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethyl-1-hexene is an unsaturated hydrocarbon of interest in various fields, including petrochemical analysis and as a potential building block in organic synthesis. Accurate and reliable analytical methods are crucial for its identification, quantification, and purity assessment. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity. This application note provides a detailed protocol for the analysis of this compound by gas chromatography, intended for researchers, scientists, and professionals in drug development and related industries.

Analytical Overview

Gas chromatography separates components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. For this compound, a non-polar capillary column is typically employed, and detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification.

Quantitative Data Summary

The following table summarizes typical experimental conditions and retention data for the gas chromatographic analysis of this compound.

ParameterValueReference
Column Specifications
Stationary PhaseDB-1 (100% Dimethylpolysiloxane) or equivalent non-polar phase[1]
Column Length30 m - 60 m[1]
Internal Diameter0.25 mm - 0.32 mm[1]
Film Thickness0.25 µm[1]
Injector
TypeSplit/Splitless[2]
Temperature250 °C[2]
Injection Volume1 µL
Split Ratio50:1 (adjustable based on concentration)
Oven Temperature Program
Initial Temperature40 °C[1]
Hold Time5 minutes
Ramp Rate10 °C/min[2]
Final Temperature200 °C
Final Hold Time5 minutes
Carrier Gas
TypeHelium or Hydrogen[1]
Flow Rate1.0 mL/min (constant flow)[2]
Detector (FID)
Temperature250 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min
Detector (MS)
Ionization ModeElectron Ionization (EI)[3][4]
Ionization Energy70 eV
Mass Range35-350 amu
Top Mass Peaks (m/z)56, 41[3]
Retention Data
Kovats Retention Index (Standard non-polar)741 - 756[3]

Experimental Protocol

This protocol provides a step-by-step guide for the analysis of this compound using gas chromatography.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or pentane (B18724) at a concentration of 1000 µg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: If the sample is in a complex matrix, a suitable extraction method (e.g., liquid-liquid extraction, solid-phase microextraction) may be necessary. For neat samples or simple mixtures, dissolve a known amount of the sample in the chosen solvent to fall within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]

2. Instrumentation Setup and Analysis

  • Instrument: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column Installation: Install a suitable non-polar capillary column (e.g., DB-1, HP-5MS) into the GC oven. Condition the column according to the manufacturer's instructions.

  • Method Setup: Program the GC with the parameters outlined in the Quantitative Data Summary table.

  • Sequence: Set up an analytical sequence including solvent blanks, calibration standards, and samples.

  • Injection: Inject 1 µL of each solution into the GC.

3. Data Analysis

  • Peak Identification: Identify the peak corresponding to this compound based on its retention time compared to a known standard. For GC-MS analysis, confirm the identity by comparing the acquired mass spectrum with a reference library spectrum.[2] The major ions expected are m/z 56 and 41.[3]

  • Quantification: For quantitative analysis using FID, generate a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Stock Stock Solution (1000 µg/mL) Working Working Standards (1-100 µg/mL) Stock->Working Sample Sample in Solvent Filter Filtration (0.45 µm) Sample->Filter Injection Sample Injection (1 µL) Filter->Injection GC_Setup GC Method Setup GC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Quant Quantification Peak_ID->Quant Report Reporting Quant->Report

Caption: Workflow for the GC analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

Analyte_Detection_Logic Analyte This compound Volatility Volatile Nature Analyte->Volatility GC_Separation Gas Phase Partitioning Volatility->GC_Separation Detection Detection GC_Separation->Detection Stationary_Phase Non-polar Stationary Phase Stationary_Phase->GC_Separation FID FID (Quantification) Detection->FID MS MS (Identification) Detection->MS

References

GC-MS Analysis of Hexene Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexene (C₆H₁₂), with its numerous structural and geometric isomers, presents a significant analytical challenge.[1] Minute structural differences between isomers can lead to substantial variations in their chemical and physiological properties, making their accurate identification and quantification critical in fields such as drug development, petrochemistry, and environmental science.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable technique for the separation and identification of these volatile compounds.[1] Gas chromatography (GC) separates the isomers based on their boiling points and interactions with the stationary phase of the GC column, while mass spectrometry (MS) provides distinct fragmentation patterns that serve as molecular fingerprints for definitive identification.[1]

This document provides detailed application notes and experimental protocols for the GC-MS analysis of hexene isomers, tailored for researchers, scientists, and drug development professionals.

Chromatographic Separation of Hexene Isomers

The successful separation of hexene isomers is highly dependent on the choice of the GC column's stationary phase.[1]

  • Non-polar stationary phases , such as those with polydimethylsiloxane (B3030410) (e.g., DB-1ms), separate compounds primarily based on their boiling points.[1]

  • Polar stationary phases , like those containing polyethylene (B3416737) glycol (e.g., Carbowax) or specialized phases such as the Agilent J&W CP-Select 624 Hexane column, offer enhanced selectivity for isomers with differing polarities, which is particularly advantageous for resolving geometric (cis/trans) isomers.[1]

The Kovats Retention Index (RI) is a standardized measure used to report retention times, allowing for comparison of data across different GC systems.

Mass Spectrometric Differentiation

While many hexene isomers share the same molecular ion peak at an m/z of 84, their fragmentation patterns upon electron ionization (EI) are often distinct. The fragmentation of alkenes is typically characterized by allylic cleavage, which results in the formation of resonance-stabilized cations.[1] The position of the double bond and the branching of the carbon chain significantly influence the relative abundance of these fragments, enabling the differentiation of isomers even when they co-elute.[1] For instance, the mass spectrum of 1-hexene (B165129) is characterized by a prominent peak at m/z 41, corresponding to the allyl cation.[1]

Quantitative Data

Table 1: Kovats Retention Indices (RI) of Selected Hexene Isomers
IsomerStationary Phase TypeExample ColumnKovats Retention Index (RI)
1-HexeneStandard Non-PolarDB-1ms590[1]
trans-2-HexeneStandard Non-PolarDB-1ms615[1]
cis-2-HexeneStandard Non-PolarDB-1ms625[1]
trans-3-HexeneStandard Non-PolarDB-1ms610[1]
cis-3-HexeneStandard Non-PolarDB-1ms620[1]
1-HexenePolarCarbowax650[1]
trans-2-HexenePolarCarbowax660[1]
cis-2-HexenePolarCarbowax655[1]
trans-3-HexenePolarCarbowax658[1]
cis-3-HexenePolarCarbowax652[1]

Note: Retention indices are approximate and can vary with experimental conditions.[1]

Table 2: Major Mass Spectral Fragments of Common Hexene Isomers
IsomerMolecular Ion (m/z 84) Relative Intensity (%)Base Peak (m/z)Other Key Fragment Ions (m/z) and Relative Intensities (%)
1-Hexene154156 (70), 29 (60), 27 (50)[1]
trans-2-Hexene205641 (80), 69 (50), 39 (40)[1]
cis-2-Hexene185641 (85), 69 (45), 39 (42)[1]
trans-3-Hexene255641 (75), 69 (55), 39 (35)[1]
cis-3-Hexene225641 (78), 69 (52), 39 (38)[1]
2-Methyl-1-pentene106941 (90), 56 (80), 29 (40)
4-Methyl-1-pentene124156 (85), 69 (30), 27 (55)
2-Methyl-2-pentene306984 (30), 41 (60), 55 (50)
2,3-Dimethyl-2-butene406984 (40), 41 (50), 55 (30)

Data compiled from the NIST Mass Spectrometry Data Center. Relative intensities are approximate.[1]

Experimental Protocols

Protocol 1: Analysis on a Non-Polar Column

This protocol is suitable for the general screening and separation of hexene isomers based on their boiling points.

1. Instrumentation

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[1]

2. GC-MS Parameters

  • Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.[1]

    • Ramp: 5°C/min to 150°C.[1]

  • Injector: Split/splitless injector at 250°C, split ratio 50:1.[1]

  • Injection Volume: 1 µL.[1]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 25-150.[1]

    • Transfer Line Temperature: 280°C.[1]

    • Ion Source Temperature: 230°C.[1]

3. Sample Preparation

  • Prepare standards of individual hexene isomers and mixtures in a volatile solvent (e.g., pentane (B18724) or hexane) at a concentration of 10-100 µg/mL.

  • Ensure samples are free of non-volatile residues.

4. Data Analysis

  • Identify peaks by comparing their retention times and mass spectra with those of known standards or a reference library (e.g., NIST Mass Spectral Library).

  • Quantify isomers using the peak area of a characteristic ion.

Protocol 2: Analysis on a Polar Column for Enhanced Isomer Separation

This protocol is optimized for the separation of geometric isomers and other closely eluting hexene isomers.

1. Instrumentation

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[1]

2. GC-MS Parameters

  • Column: Agilent J&W CP-Select 624 Hexane (30 m x 0.32 mm ID, 1.8 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 10 minutes.[1]

    • Ramp: 10°C/min to 200°C.[1]

  • Injector and MS conditions: As in Protocol 1.[1]

3. Sample Preparation and Data Analysis

  • Follow the same procedures as outlined in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Standard/Sample Preparation (10-100 µg/mL in volatile solvent) injection Injection (1 µL) prep1->injection gc_separation GC Separation (Non-polar or Polar Column) injection->gc_separation ms_detection MS Detection (EI, m/z 25-150) gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_identification Peak Identification (Retention Time & Mass Spectrum) data_acquisition->peak_identification quantification Quantification (Peak Area) peak_identification->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for GC-MS analysis of hexene isomers.

logical_relationship cluster_separation Chromatographic Separation cluster_identification Mass Spectrometric Identification boiling_point Boiling Point retention_time Retention Time boiling_point->retention_time influences polarity Polarity polarity->retention_time influences isomer_id Isomer Identification retention_time->isomer_id provides tentative ID molecular_ion Molecular Ion (m/z 84) fragmentation Fragmentation Pattern molecular_ion->fragmentation undergoes fragmentation->isomer_id provides definitive ID

Caption: Logical relationship for hexene isomer identification by GC-MS.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] This process involves the addition of molecular hydrogen (H₂) across a double or triple bond, converting unsaturated compounds into their saturated counterparts.[2] The reaction is typically facilitated by a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), which offers high efficiency, selectivity, and ease of separation from the reaction mixture.[3]

These application notes provide a detailed overview and experimental protocol for the catalytic hydrogenation of 3,4-Dimethyl-1-hexene to yield 3,4-Dimethylhexane. This reaction serves as a representative example of the reduction of a sterically hindered terminal alkene, a common structural motif in various synthetic intermediates.

Reaction Principle and Mechanism

The catalytic hydrogenation of an alkene is a heterogeneous catalytic process that occurs on the surface of a metal catalyst.[2] The generally accepted mechanism is the Horiuti-Polanyi mechanism, which involves the following key steps:[2]

  • Adsorption of Reactants: Both the alkene (this compound) and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Dissociation of Hydrogen: The H-H bond of the adsorbed hydrogen is cleaved, forming metal-hydride bonds on the catalyst surface.

  • Stepwise Hydrogen Addition: The adsorbed alkene undergoes a stepwise addition of two hydrogen atoms from the catalyst surface. This typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond.[2]

  • Desorption of Product: The resulting saturated alkane (3,4-Dimethylhexane) has a weaker affinity for the catalyst surface and is desorbed, regenerating the active sites for the next catalytic cycle.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and the product is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
Appearance Colorless liquid (estimated)
Boiling Point 117.7 °C at 760 mmHg[5]
Density 0.720 - 0.722 g/mL at 20 °C[5]
Refractive Index 1.403 - 1.405 at 20 °C[5]
Flash Point 6.67 °C (44.00 °F)[5]
Solubility Soluble in water (9.204 mg/L at 25 °C, est.)[5]
CAS Number 16745-94-1

Table 2: Physicochemical Properties of 3,4-Dimethylhexane [6]

PropertyValue
Molecular Formula C₈H₁₈
Molecular Weight 114.23 g/mol
Appearance Colorless to pale yellow clear liquid (est.)[5]
Boiling Point 119 °C (lit.)
Density 0.72 g/mL at 25 °C (lit.)
Refractive Index 1.403 (lit.) at 20 °C
Flash Point 44 °F
Solubility 799.4 ug/L in water (temperature not stated)
CAS Number 583-48-2

Experimental Protocol

This protocol describes a general procedure for the catalytic hydrogenation of this compound using 10% Palladium on Carbon (Pd/C) under a hydrogen balloon atmosphere. This method is suitable for lab-scale synthesis and can be adapted for various substituted alkenes.

Materials and Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous ethanol (B145695) (or ethyl acetate)

  • Hydrogen gas (balloon)

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Vacuum/inert gas manifold

  • Magnetic stirrer

  • Celite® for filtration

  • Standard laboratory glassware

Safety Precautions:

  • Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care in an inert atmosphere.[7]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Perform the reaction in a well-ventilated fume hood.[7]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

  • Reaction Setup:

    • To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (50 mg, ~1-2 mol%).

    • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Under the inert atmosphere, add anhydrous ethanol (20 mL) to the flask to wet the catalyst.

  • Addition of Substrate:

    • Add this compound (2.24 g, 20 mmol) to the reaction mixture via a syringe.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 10 mL).

    • Caution: The filter cake containing Pd/C should not be allowed to dry as it can be pyrophoric. Quench the catalyst on the Celite® with water before disposal.[7]

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 3,4-Dimethylhexane can be purified by simple distillation if necessary. The expected yield is typically high (>95%).

Table 3: Representative Quantitative Data for Alkene Hydrogenation

ParameterValue/Condition
Substrate This compound
Catalyst 10% Pd/C
Catalyst Loading 1-2 mol%
Solvent Anhydrous Ethanol
Hydrogen Pressure 1 atm (balloon)
Temperature Room Temperature (~20-25 °C)
Reaction Time 2-4 hours
Expected Yield >95%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add 10% Pd/C to Flask B Purge with Inert Gas A->B C Add Anhydrous Solvent B->C D Add this compound C->D E Evacuate and Backfill with H₂ D->E F Vigorous Stirring at RT E->F G Monitor by TLC/GC F->G H Purge with Inert Gas G->H I Filter through Celite H->I J Remove Solvent I->J K Purify by Distillation J->K L L K->L 3,4-Dimethylhexane

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

reaction_mechanism cluster_surface Catalyst Surface (Pd) H2_ads H₂ Adsorption & Dissociation Alkene_ads Alkene Adsorption H_add1 First H Addition Alkene_ads->H_add1 H_add2 Second H Addition H_add1->H_add2 Alkane_des Alkane Desorption H_add2->Alkane_des Product 3,4-Dimethylhexane Alkane_des->Product Reactants This compound + H₂ Reactants->H2_ads Reactants->Alkene_ads

Caption: Simplified mechanism of catalytic hydrogenation on a palladium surface.

References

Application Notes and Protocols for Palladium-Catalyzed Alkene Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed hydrogenation is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the reduction of carbon-carbon double bonds to their corresponding alkanes. This transformation is fundamental in academic research and plays a critical role in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The reaction is prized for its high efficiency, functional group tolerance, and stereoselectivity. Typically employing heterogeneous catalysts such as palladium on carbon (Pd/C), this method offers straightforward product isolation and catalyst recovery.

This document provides detailed application notes and experimental protocols for three widely used palladium-catalyzed alkene reduction methodologies: classical catalytic hydrogenation using hydrogen gas, transfer hydrogenation with ammonium (B1175870) formate (B1220265), and a convenient method utilizing sodium borohydride (B1222165) and acetic acid as an in situ hydrogen source.

Mechanism of Action: Heterogeneous Catalysis

Palladium-catalyzed alkene reduction is a heterogeneous process that occurs on the surface of the palladium catalyst. The generally accepted Horiuti-Polanyi mechanism involves the following key steps[1][2]:

  • Adsorption of Reactants : Both the alkene and hydrogen gas (or the hydrogen donor) adsorb onto the surface of the palladium catalyst.

  • Activation of Hydrogen : The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming palladium hydride species (Pd-H)[1].

  • Alkene Coordination : The π-bond of the alkene coordinates with the palladium surface.

  • Hydrogen Transfer : Two successive migratory insertions of hydrogen atoms from the palladium surface to the coordinated alkene occur. This typically happens with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond[1].

  • Product Desorption : The resulting saturated alkane has a weaker affinity for the catalyst surface and desorbs, regenerating the active catalytic site for the next cycle.

Palladium_Catalyzed_Alkene_Reduction_Mechanism cluster_catalyst Palladium Catalyst Surface Pd_Surface Pd(0) Surface Alkene_H2 Alkene + H₂ Adsorbed_Species Adsorbed Alkene & H₂ Alkene_H2->Adsorbed_Species Pd_Hydride_Alkene Palladium Hydride + Coordinated Alkene Adsorbed_Species->Pd_Hydride_Alkene H₂ Dissociation & Alkene Coordination Half_Hydrogenated Half-Hydrogenated Intermediate Pd_Hydride_Alkene->Half_Hydrogenated Alkane_Product Alkane Product Half_Hydrogenated->Alkane_Product Second H atom transfer (Reductive Elimination) Regenerated_Catalyst Regenerated Pd(0) Surface Alkane_Product->Regenerated_Catalyst

Figure 1: General mechanism of palladium-catalyzed alkene hydrogenation.

Quantitative Data Presentation

The following tables summarize quantitative data for the different palladium-catalyzed alkene reduction methods, allowing for a comparison of their efficacy across various substrates.

Table 1: Catalytic Hydrogenation using H₂ Gas with Pd/C

SubstrateCatalyst Loading (mol%)SolventTime (h)PressureYield (%)Reference
Styrene0.08Toluene-2 bar>99[3]
Cyclohexene5 wt% Pd/CGlycerol---[4]
1-Octene-Dichloromethane-Ambient98[5]
α-Pinene-Ethanol---[6]
Methyl 3-phenylpropenoate-----[6]

Table 2: Transfer Hydrogenation using Ammonium Formate with Pd/C

SubstrateCatalyst (wt% of substrate)SolventTimeYield (%)Reference
1-Octene10%Methanol10 min95[3]
Cyclohexene10%Methanol15 min98[3]
Styrene10%Methanol10 min98[3]
α-Pinene10%Methanol1 h90[3]
4-Allylanisole10%Methanol15 min98[7]

Table 3: Reduction using Sodium Borohydride and Acetic Acid with Pd/C

SubstrateCatalyst Loading (mol%)SolventTime (min)Conversion (%)Reference
1-Octene-Isopropyl Alcohol15>98[8]
Cyclohexene-Isopropyl Alcohol15>98[8]
Styrene-Isopropyl Alcohol15>98[8]
Vinyl Cyclohexane-Isopropyl Alcohol15>98
Various Alkenes-Isopropyl Alcohol15>96[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol describes the reduction of an alkene using palladium on carbon with hydrogen gas supplied by a balloon. This method is suitable for reactions at atmospheric pressure.

Materials:

  • Alkene substrate

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, methanol)

  • Nitrogen or Argon gas supply

  • Hydrogen gas supply (from a cylinder with a regulator)

  • Two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Balloons

  • Needles and tubing

  • Vacuum/inert gas manifold

  • Celite® for filtration

Safety Precautions:

  • Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen. Never add dry catalyst to a flammable solvent in the presence of air. Always handle the catalyst in an inert atmosphere.

  • Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Pressure: While this protocol uses a balloon (atmospheric pressure), be aware of the potential for pressure buildup.

Procedure:

  • Flask Preparation: To a dry two- or three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst. Seal the flask with septa.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Substrate Addition: Under a positive flow of inert gas, add the anhydrous solvent via cannula or syringe, followed by the alkene substrate.

  • Hydrogenation Setup: Replace the inert gas inlet with a needle attached to a hydrogen-filled balloon.

  • Reaction Initiation: Purge the flask with hydrogen by briefly applying a vacuum and then allowing the hydrogen from the balloon to fill the flask. Repeat this three times.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC, GC, or NMR by periodically taking aliquots. To take an aliquot, first purge the flask with inert gas.

  • Work-up: Once the reaction is complete, purge the flask with nitrogen or argon to remove all hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the catalyst on the filter paper to dry out , as it can ignite upon contact with air. Keep the filter cake wet with solvent during filtration.

  • Catalyst Quenching: After filtration, carefully transfer the Celite®/catalyst mixture to a separate container and quench by adding water.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation if necessary.

Hydrogenation_Workflow Start Start Add_Catalyst Add Pd/C to Flask Start->Add_Catalyst Inert_Atmosphere Establish Inert Atmosphere (Vacuum/N₂ cycles) Add_Catalyst->Inert_Atmosphere Add_Reagents Add Solvent and Alkene Inert_Atmosphere->Add_Reagents Introduce_H2 Introduce H₂ via Balloon Add_Reagents->Introduce_H2 Stir_React Stir Vigorously at RT Introduce_H2->Stir_React Monitor_Reaction Monitor Progress (TLC/GC) Stir_React->Monitor_Reaction Reaction_Complete Reaction Complete? Monitor_Reaction->Reaction_Complete Reaction_Complete->Stir_React No Purge_H2 Purge with N₂ Reaction_Complete->Purge_H2 Yes Filter_Catalyst Filter through Celite® Purge_H2->Filter_Catalyst Quench_Catalyst Quench Catalyst with Water Filter_Catalyst->Quench_Catalyst Isolate_Product Concentrate Filtrate Filter_Catalyst->Isolate_Product End End Quench_Catalyst->End Purify Purify Product (optional) Isolate_Product->Purify Purify->End

Figure 2: Experimental workflow for catalytic hydrogenation with H₂ gas.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This protocol offers a convenient alternative to using hydrogen gas, as ammonium formate serves as an in situ source of hydrogen. It is generally considered safer and requires less specialized equipment.

Materials:

  • Alkene substrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Celite® for filtration

Safety Precautions:

  • Pyrophoric Catalyst: The same precautions for handling Pd/C as in Protocol 1 apply.

  • Ammonium Formate: Handle in a well-ventilated area.

  • Refluxing Methanol: Methanol is flammable and toxic. Perform the reaction in a fume hood.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the alkene substrate, methanol, and ammonium formate (typically 3-5 equivalents).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the mixture.

  • Reaction: Heat the reaction mixture to reflux (for methanol, this is approximately 65°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or NMR. These reactions are often rapid, with completion times ranging from minutes to a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Filtration and Quenching: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, keeping the filter cake wet. Quench the catalyst with water as described in Protocol 1.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The crude product may contain residual ammonium formate salts, which can often be removed by partitioning the residue between water and an organic solvent (e.g., ethyl acetate), followed by separation of the organic layer, drying, and concentration. Further purification can be performed if necessary.

Transfer_Hydrogenation_Pathway Start Ammonium Formate (HCO₂NH₄) Decomposition Decomposition on Pd/C Surface Start->Decomposition H2_Generation In situ H₂ Generation Decomposition->H2_Generation Byproducts NH₃ + CO₂ Decomposition->Byproducts Alkene_Reduction Alkene Reduction (as per general mechanism) H2_Generation->Alkene_Reduction Alkane_Product Alkane Product Alkene_Reduction->Alkane_Product

Figure 3: Logical pathway for transfer hydrogenation.

Protocol 3: Reduction using Sodium Borohydride and Acetic Acid

This method provides a rapid and convenient way to perform alkene reductions at room temperature without the need for hydrogen gas or heating. The combination of sodium borohydride and a protic acid generates hydrogen in situ.

Materials:

  • Alkene substrate

  • 10% Palladium on carbon (Pd/C)

  • Sodium borohydride (NaBH₄)

  • Acetic acid (CH₃COOH)

  • Isopropyl alcohol (or other suitable solvent)

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite® for filtration

Safety Precautions:

  • Pyrophoric Catalyst: The same precautions for handling Pd/C apply.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

  • Hydrogen Evolution: The reaction generates hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and is not in a sealed container.

Procedure:

  • Reaction Setup: In an open Erlenmeyer flask or a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene substrate in isopropyl alcohol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (typically 3-5 equivalents) to the mixture.

  • Initiation: Slowly add acetic acid (typically 2-4 equivalents) dropwise to the stirring mixture. The addition is exothermic and will result in gas evolution.

  • Reaction: Continue to stir the reaction at room temperature. These reactions are typically very fast, often completing within 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or NMR.

  • Work-up: Once the reaction is complete, carefully quench any remaining sodium borohydride by the slow addition of water or dilute acid.

  • Catalyst Filtration and Quenching: Filter the mixture through a pad of Celite® to remove the Pd/C, keeping the filter cake wet. Quench the catalyst with water as previously described.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by standard methods if necessary.

Chemoselectivity

Palladium-catalyzed hydrogenation is highly chemoselective for the reduction of carbon-carbon multiple bonds. Alkenes are generally reduced faster than other functional groups. This selectivity allows for the reduction of alkenes in the presence of carbonyls (ketones, aldehydes, esters), nitriles, and aromatic rings under mild conditions[1][6]. More forcing conditions (higher pressure and temperature) may be required to reduce these other functional groups. The use of catalyst poisons, such as diphenyl sulfide, can further enhance the selectivity by deactivating the catalyst towards the hydrogenolysis of sensitive groups like benzyl (B1604629) ethers or aromatic halogens.

Conclusion

Palladium-catalyzed alkene reduction is a robust and indispensable tool in organic synthesis. The choice of methodology—classical hydrogenation, transfer hydrogenation, or in situ hydrogen generation with sodium borohydride—depends on the specific requirements of the synthesis, available equipment, and safety considerations. By understanding the underlying mechanisms and following detailed protocols, researchers can effectively and safely leverage these powerful reactions to achieve their synthetic goals.

References

Application Notes and Protocols for Handling Air-Sensitive Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper handling of air-sensitive reagents, which are substances that react with components of the air, such as oxygen and water. Mastery of these techniques is crucial for the successful synthesis of many pharmaceuticals and advanced materials, ensuring experimental reproducibility and safety.

Introduction to Air-Sensitive Techniques

Many reagents used in organic and organometallic chemistry, particularly in drug development, are reactive towards oxygen and moisture.[1] Exposure to air can lead to decomposition of the reagent, formation of byproducts, and in some cases, violent reactions or fires.[2] Therefore, specialized techniques are required to manipulate these reagents in an inert atmosphere, typically nitrogen or argon.[3] The two primary methods for creating an inert environment are the use of a glovebox and a Schlenk line.[3] The choice between these techniques depends on the sensitivity of the reagents, the scale of the reaction, and the specific manipulations required.

Choosing the Appropriate Inert Atmosphere Technique

The selection of the appropriate technique for handling air-sensitive reagents is critical for experimental success and safety. Both gloveboxes and Schlenk lines offer robust methods for creating an inert atmosphere, but they have distinct advantages and limitations.

Glovebox Technique

A glovebox is a sealed container that is continuously purged with a purified inert gas, maintaining a very low-oxygen and low-moisture environment.[4] This allows for the direct manipulation of air-sensitive compounds using standard laboratory glassware and equipment within the box.[4]

Advantages:

  • Provides a highly controlled and consistently inert atmosphere.[4]

  • Ideal for handling highly sensitive or pyrophoric solids.

  • Allows for complex manipulations and the use of standard laboratory equipment.[4]

Disadvantages:

  • Higher initial cost and maintenance.[1]

  • Limited working space.[1]

  • Gloves can be cumbersome and may be permeable to some solvents.

Schlenk Line Technique

A Schlenk line is a glass manifold with two parallel tubes: one connected to a source of inert gas and the other to a vacuum pump.[5] This setup allows for the evacuation of air from a reaction vessel and backfilling with an inert gas. Manipulations are performed using specialized glassware (Schlenk flasks) and techniques such as cannula transfers and syringe techniques.[6]

Advantages:

  • Lower cost and simpler setup compared to a glovebox.[7]

  • Versatile for a wide range of reactions.

  • Can be used for larger-scale reactions.

Disadvantages:

  • Requires more skill and practice to master the techniques.

  • The level of inertness is highly dependent on the user's technique.

  • Risk of contamination with each manipulation.

Decision Logic for Technique Selection

start Start: Need to handle air-sensitive reagent q1 Is the reagent a solid or liquid? start->q1 q2 Is the reagent pyrophoric or extremely air-sensitive? q1->q2 Solid q3 Does the procedure require complex manipulations or use of standard lab equipment (e.g., balances)? q1->q3 Liquid q2->q3 No glovebox Use Glovebox q2->glovebox Yes q4 Is a glovebox available? q3->q4 Yes schlenk Use Schlenk Line q3->schlenk No q4->glovebox Yes consider_schlenk Consider Schlenk line with careful technique q4->consider_schlenk No start Start: Need to transfer air-sensitive liquid volume_q What is the volume to be transferred? start->volume_q syringe Use Syringe Technique volume_q->syringe < 50 mL cannula Use Cannula Transfer volume_q->cannula > 50 mL start Start: Prepare donor and receiving flasks under inert gas insert_cannula Insert cannula into both flasks (tip above liquid in donor flask) start->insert_cannula flush_cannula Flush cannula with inert gas insert_cannula->flush_cannula lower_cannula Lower cannula tip into liquid in donor flask flush_cannula->lower_cannula initiate_transfer Initiate transfer by creating a pressure differential lower_cannula->initiate_transfer transfer_complete Once transfer is complete, raise cannula tip above liquid initiate_transfer->transfer_complete flush_remaining Flush remaining liquid with inert gas transfer_complete->flush_remaining remove_cannula Remove cannula from both flasks flush_remaining->remove_cannula end End: Transfer complete remove_cannula->end

References

Application Notes and Protocols for 3,4-Dimethyl-1-hexene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3,4-Dimethyl-1-hexene, a versatile chiral alkene building block. The protocols outlined below are based on well-established organic transformations and can be adapted for the synthesis of complex target molecules in pharmaceutical and materials science research.

Hydroboration-Oxidation: Synthesis of 3,4-Dimethyl-1-hexanol

The hydroboration-oxidation of this compound provides a reliable method for the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol, 3,4-Dimethyl-1-hexanol. This reaction is highly regioselective for terminal alkenes.[1][2]

Experimental Protocol:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with this compound (1.0 eq). Anhydrous tetrahydrofuran (B95107) (THF) is added to dissolve the alkene.

  • Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.0 M in THF, 1.1 eq) is added dropwise via syringe. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Oxidation: The flask is cooled again to 0 °C, and a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH, 1.2 eq) is added slowly, followed by the careful, dropwise addition of 30% hydrogen peroxide (H₂O₂, 1.2 eq), ensuring the internal temperature does not exceed 40 °C.

  • Work-up: The reaction mixture is stirred at room temperature for 1-2 hours. The aqueous layer is saturated with potassium carbonate and the layers are separated. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 3,4-Dimethyl-1-hexanol.

Quantitative Data Summary:

ReactantProductReagentsTypical YieldReference
This compound3,4-Dimethyl-1-hexanol1. BH₃·THF 2. H₂O₂, NaOH85-95%[1][3]

Note: The yield is an estimated range based on typical hydroboration-oxidation reactions of terminal alkenes.

Hydroboration_Oxidation_Workflow start This compound in THF hydroboration Add BH3-THF at 0°C, then stir at RT start->hydroboration oxidation Add NaOH and H2O2 at 0°C hydroboration->oxidation workup Saturate with K2CO3, Extract with Et2O oxidation->workup purification Dry, Concentrate, and Purify (Chromatography) workup->purification product 3,4-Dimethyl-1-hexanol purification->product

Caption: Workflow for the hydroboration-oxidation of this compound.

Ozonolysis: Synthesis of 2,3-Dimethylpentanal (B105951)

Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond in this compound.[4][5] A reductive work-up following ozonolysis yields 2,3-Dimethylpentanal.

Experimental Protocol:

  • Reaction Setup: A solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) is placed in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone (O₃) is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

  • Reductive Work-up: The excess ozone is removed by bubbling nitrogen gas through the solution. A reducing agent, such as dimethyl sulfide (B99878) (DMS, 1.5 eq) or zinc dust in acetic acid, is then added to the reaction mixture.[6]

  • Work-up and Purification: The mixture is allowed to warm to room temperature and stirred for several hours. The solvent is removed under reduced pressure, and the residue is purified by distillation or column chromatography to yield 2,3-Dimethylpentanal.

Quantitative Data Summary:

ReactantProductReagentsTypical YieldReference
This compound2,3-Dimethylpentanal1. O₃, CH₂Cl₂ 2. (CH₃)₂S (DMS)70-90%[4][6]

Note: The yield is an estimated range based on typical ozonolysis reactions with reductive work-up.

Ozonolysis_Workflow start This compound in CH2Cl2 at -78°C ozonolysis Bubble O3 until blue color persists start->ozonolysis purge Purge with N2 ozonolysis->purge workup Add Dimethyl Sulfide (DMS) purge->workup purification Warm to RT, Concentrate, and Purify workup->purification product 2,3-Dimethylpentanal purification->product

Caption: Workflow for the ozonolysis of this compound.

Sharpless Asymmetric Dihydroxylation: Synthesis of Chiral Diols

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from this compound.[7][8][9] The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines the stereochemistry of the resulting diol.[10]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, a mixture of tert-butanol (B103910) and water (1:1) is prepared. To this solvent system, the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per mmol of alkene) and methanesulfonamide (B31651) (CH₃SO₂NH₂, 1.0 eq) are added. The mixture is stirred at room temperature until all solids dissolve.

  • Reaction: The mixture is cooled to 0 °C, and this compound (1.0 eq) is added. The reaction is stirred vigorously at 0 °C for 6-24 hours, or until TLC analysis indicates the complete consumption of the starting alkene.

  • Quenching and Work-up: The reaction is quenched by the addition of sodium sulfite (B76179) (1.5 g per mmol of alkene) and stirred for 1 hour. The mixture is then extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with 2 M NaOH, followed by brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude diol is purified by flash chromatography.

Quantitative Data Summary:

ReactantProductReagentsTypical Enantiomeric Excess (ee)Reference
This compound(R,R)-3,4-Dimethylhexane-1,2-diolAD-mix-α, CH₃SO₂NH₂>95%[7][11]
This compound(S,S)-3,4-Dimethylhexane-1,2-diolAD-mix-β, CH₃SO₂NH₂>95%[7][11]

Note: Enantiomeric excess is based on typical results for Sharpless asymmetric dihydroxylation of terminal alkenes.

Sharpless_Dihydroxylation_Pathway alkene This compound ad_mix_alpha AD-mix-α (DHQ)2PHAL alkene->ad_mix_alpha ad_mix_beta AD-mix-β (DHQD)2PHAL alkene->ad_mix_beta diol_R (R,R)-3,4-Dimethylhexane-1,2-diol ad_mix_alpha->diol_R diol_S (S,S)-3,4-Dimethylhexane-1,2-diol ad_mix_beta->diol_S

Caption: Stereoselective synthesis of diols via Sharpless dihydroxylation.

Synthesis of this compound via Wittig Reaction

A common synthetic route to terminal alkenes like this compound is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde.[12][13] In this case, 2,3-dimethylpentanal can be reacted with methylenetriphenylphosphorane.

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, methyltriphenylphosphonium (B96628) bromide (1.1 eq) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi, 1.05 eq) is added dropwise, resulting in the formation of the orange-red ylide.

  • Wittig Reaction: A solution of 2,3-dimethylpentanal (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride. The mixture is extracted with pentane, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered. The solvent is carefully removed by distillation at atmospheric pressure. The crude product is then purified by fractional distillation to yield this compound.

Quantitative Data Summary:

ReactantsProductReagentsTypical YieldReference
2,3-Dimethylpentanal, Methyltriphenylphosphonium bromideThis compoundn-BuLi, THF70-85%[13][14]

Note: The yield is an estimated range for a standard Wittig olefination.

Wittig_Reaction_Synthesis phosphonium_salt Methyltriphenylphosphonium Bromide in THF ylide_formation Add n-BuLi at 0°C phosphonium_salt->ylide_formation ylide Methylenetriphenylphosphorane (Ylide) ylide_formation->ylide wittig_reaction React at 0°C to RT ylide->wittig_reaction aldehyde 2,3-Dimethylpentanal in THF aldehyde->wittig_reaction product This compound wittig_reaction->product

Caption: Synthesis of this compound via the Wittig reaction.

Cross-Metathesis with Grubbs Catalyst

Olefin metathesis offers a powerful tool for the formation of new carbon-carbon double bonds.[15] this compound can undergo cross-metathesis with other alkenes in the presence of a Grubbs catalyst to generate more complex unsaturated molecules.[16] The specific products will depend on the reaction partner.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a flask is charged with this compound (1.0 eq) and the desired alkene partner (1.0-1.5 eq) in a degassed solvent such as dichloromethane or toluene.

  • Catalyst Addition: A Grubbs catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%) is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40 °C) and monitored by TLC or GC-MS. For terminal alkenes, the reaction can be driven by the removal of the volatile ethylene (B1197577) byproduct by bubbling a slow stream of nitrogen or argon through the reaction mixture.

  • Work-up and Purification: Upon completion, the reaction is quenched by adding a small amount of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

Quantitative Data Summary:

ReactantsProduct TypeCatalystTypical YieldReference
This compound, Alkene PartnerCross-metathesis productGrubbs' Catalyst (I or II)Variable[15][17]

Note: The yield of cross-metathesis reactions is highly dependent on the substrates and reaction conditions.

Cross_Metathesis_Logic start This compound + Alkene Partner reaction Reaction in Degassed Solvent start->reaction catalyst Grubbs Catalyst (e.g., 2nd Gen) catalyst->reaction product Cross-Metathesis Product + Ethylene reaction->product

Caption: Logical relationship in a cross-metathesis reaction.

References

Application Notes and Protocols for Polymerization Reactions Involving Branched Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of polymerization reactions involving branched alkenes, with a focus on catalyst systems, reaction mechanisms, and the characterization of the resulting polymers. Detailed experimental protocols are provided for key polymerization methods, and the application of these branched polymers in drug delivery is discussed.

Introduction to Polymerization of Branched Alkenes

The polymerization of branched alkenes, also known as α-olefins, yields polymers with unique architectures and properties that are highly valuable in various fields, including materials science and medicine. Unlike their linear counterparts, polymers derived from branched alkenes often exhibit lower crystallinity, increased solubility, and distinct rheological behavior. The structure and properties of these polymers can be precisely controlled by the choice of polymerization technique and catalyst system.

Key polymerization methods for branched alkenes include:

  • Ziegler-Natta Polymerization: A traditional and widely used method for producing stereoregular polymers.[1][2]

  • Metallocene and Post-Metallocene Catalysis: These single-site catalysts offer excellent control over polymer microstructure, including the degree of branching and molecular weight distribution.[3][4]

  • Cationic Polymerization: Particularly suitable for electron-rich alkenes like isobutylene (B52900), this method can lead to well-defined polymers.[5]

  • Living/Controlled Polymerization: Techniques like living cationic polymerization and controlled radical polymerization enable the synthesis of polymers with predetermined molecular weights and low polydispersity, as well as complex architectures like block copolymers.[5][6]

The resulting branched and hyperbranched polymers are of significant interest in drug delivery due to their ability to encapsulate therapeutic agents, enhance solubility, and facilitate targeted delivery.[7][8][9]

Key Polymerization Protocols

This section provides detailed experimental protocols for the polymerization of common branched alkenes using different catalytic systems.

Ziegler-Natta Polymerization of 1-Hexene (B165129)

This protocol describes the slurry polymerization of 1-hexene using a heterogeneous Ziegler-Natta catalyst system.

Materials:

  • Catalyst: Titanium tetrachloride (TiCl₄)

  • Co-catalyst: Triethylaluminum (B1256330) (TEAl)

  • Internal Promoter/Electron Donor (Optional): Cyclohexyl chloride (CHC), Methanol, or Diethyl ether (DEE) can be used to enhance activity.[10]

  • Monomer: 1-Hexene, freshly distilled and dried.

  • Solvent: n-Hexane, dried over molecular sieves.

  • Chain Transfer Agent (Optional): Hydrogen gas.

  • Reactor: A 1 L stainless steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and ports for the addition of reagents.

Experimental Procedure: [10]

  • Reactor Preparation: The reactor is purged with dry nitrogen at 90°C for 2 hours to remove any moisture and oxygen. After cooling to the reaction temperature (e.g., 70°C), 500 mL of dry n-hexane is added.

  • Co-catalyst Addition: A suitable molar ratio of triethylaluminum (TEAl) is added to the reactor to scavenge any remaining impurities. The mixture is stirred for 15 minutes.

  • Catalyst Injection: Approximately 10 mg of the Ziegler-Natta catalyst (e.g., Mg(OEt)₂/TiCl₄) is suspended in a small amount of n-hexane and injected into the reactor using a syringe.

  • Monomer Addition: 1-Hexene is introduced into the reactor.

  • Polymerization: The reactor is pressurized with ethylene (B1197577) (if copolymerizing) or maintained at a constant temperature and pressure for the desired reaction time (e.g., 1 hour).

  • Termination: The polymerization is terminated by adding an acidified alcohol solution (e.g., 5% HCl in methanol).

  • Polymer Isolation: The polymer is precipitated, filtered, washed with methanol, and dried in a vacuum oven at 60°C until a constant weight is achieved.

Quantitative Data Summary:

The following table summarizes typical results for the copolymerization of ethylene and 1-hexene using a Ziegler-Natta catalyst, highlighting the effect of an internal promoter (CHC) and electron donors (Methanol, DEE).[10]

Catalyst SystemCo-monomer (1-Hexene)Catalyst Activity (kg PE/(mol Ti·h))Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Mg(OEt)₂/TiCl₄/TEAlEthylene/1-Hexene150250,0004.5
Mg(OEt)₂/TiCl₄/CHC/TEAlEthylene/1-Hexene210230,0004.2
Mg(OEt)₂/TiCl₄/Methanol/TEAlEthylene/1-Hexene180260,0004.8
Mg(OEt)₂/TiCl₄/DEE/TEAlEthylene/1-Hexene325210,0003.9
Living Cationic Polymerization of Isobutylene

This protocol details the living cationic polymerization of isobutylene to produce well-defined polyisobutylene (B167198) with a narrow molecular weight distribution.[6]

Materials:

  • Initiator: 1-chloro-1-phenylethane

  • Co-initiator/Lewis Acid: Titanium (IV) chloride (TiCl₄)

  • Proton Trap: Pyridine (B92270)

  • Monomer: Isobutylene, dried by passing through a column of drying agents.

  • Solvent: A mixture of dichloromethane (B109758) and cyclohexane (B81311) (e.g., 40/60 v/v), dried and distilled.

  • Quenching Agent: Pre-chilled methanol.

  • Reaction Setup: A glovebox or Schlenk line to maintain an inert atmosphere.

Experimental Procedure: [6]

  • Reactor Setup: A flame-dried glass reactor equipped with a magnetic stirrer is assembled and purged with dry nitrogen.

  • Solvent and Reagent Addition: The solvent mixture, initiator, and pyridine are charged into the reactor under an inert atmosphere. The solution is cooled to the desired reaction temperature (e.g., -30°C).

  • Initiation: A pre-chilled solution of TiCl₄ in the solvent mixture is added to the reactor to initiate the polymerization.

  • Monomer Feed: Isobutylene is slowly fed into the reactor. The reaction progress can be monitored by observing the viscosity increase or by taking aliquots for analysis.

  • Termination: The polymerization is terminated by adding an excess of pre-chilled methanol.

  • Polymer Isolation: The polymer is precipitated in a large volume of methanol, filtered, and dried in a vacuum oven.

Quantitative Data Summary:

The following table presents typical data for the living cationic polymerization of isobutylene.[6]

Initiator/Co-initiatorTemperature (°C)Monomer Conversion (%)Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
1-chloro-1-phenylethane/TiCl₄-30>9550,0001.15
1-chloro-1-phenylethane/TiCl₄-30>95100,0001.20

Characterization of Branched Polymers

The unique architecture of branched polymers necessitates specialized characterization techniques to determine their molecular weight, size, and degree of branching.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for the absolute characterization of branched polymers.[11][12][13][14][15] SEC separates molecules based on their hydrodynamic volume, while the MALS detector determines the molar mass of the eluting fractions independent of their shape. This decoupling of size and molar mass allows for the determination of the degree of branching.

Experimental Protocol:

  • Sample Preparation: The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) at a known concentration. The solution is filtered through a sub-micron filter to remove any particulate matter.

  • Instrumentation: An SEC system equipped with a differential refractive index (dRI) detector, a UV detector (if the polymer has a chromophore), and a MALS detector is used. A viscometer can also be coupled to the system for additional information.[11]

  • Analysis: The sample is injected into the SEC system. The data from the dRI and MALS detectors are collected and analyzed using specialized software to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), polydispersity index (PDI), and radius of gyration (Rg) for each eluting fraction.

  • Branching Analysis: By comparing the measured radius of gyration of the branched polymer to that of a linear polymer of the same molecular weight, a branching ratio (g) can be calculated. This ratio provides a quantitative measure of the degree of branching.

Applications in Drug Development

Branched and hyperbranched polymers offer significant advantages as drug delivery vehicles.[7][8][9] Their three-dimensional, globular architecture provides a high density of terminal functional groups, which can be utilized for drug conjugation and targeting ligand attachment.[16][17]

Key Applications:

  • Enhanced Drug Solubility and Loading: The hydrophobic cores of self-assembled nanoparticles from amphiphilic branched polymers can encapsulate poorly water-soluble drugs, increasing their bioavailability.[7]

  • Controlled and Sustained Release: The degradation rate and release kinetics of drugs from branched polymer matrices can be tuned by controlling the polymer's architecture and chemical composition.[8]

  • Targeted Drug Delivery: The surface of branched polymer nanoparticles can be functionalized with targeting moieties (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, thereby increasing therapeutic efficacy and reducing side effects.[8][18]

  • Gene Delivery: Cationic branched polymers can form complexes with nucleic acids (DNA, siRNA) and facilitate their delivery into cells for gene therapy applications.

  • Bioimaging: Fluorescent dyes or imaging agents can be conjugated to branched polymers for in vivo imaging and diagnostic purposes.[9]

The use of branched polymers allows for the creation of multifunctional nanocarriers that can simultaneously carry a therapeutic payload and an imaging agent, enabling theranostic applications.[8]

Visualizations

The following diagrams illustrate key concepts and workflows related to the polymerization of branched alkenes and their applications.

PolymerizationWorkflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Drug Delivery Application Monomer Branched Alkene (e.g., 1-Hexene, Isobutylene) Polymerization Polymerization Reaction (Slurry, Solution) Monomer->Polymerization Catalyst Catalyst System (Ziegler-Natta, Metallocene, Cationic) Catalyst->Polymerization BranchedPolymer Branched/Hyperbranched Polymer Polymerization->BranchedPolymer SEC_MALS SEC-MALS Analysis BranchedPolymer->SEC_MALS Functionalization Functionalization (Drug Conjugation, Targeting Ligands) BranchedPolymer->Functionalization Data Molecular Weight (Mw, Mn) Polydispersity (PDI) Radius of Gyration (Rg) Degree of Branching (g) SEC_MALS->Data Nanoparticle Nanoparticle Formulation Functionalization->Nanoparticle DrugDelivery Targeted Drug Delivery Controlled Release Nanoparticle->DrugDelivery

Caption: General workflow for the synthesis, characterization, and application of branched polymers.

ZieglerNattaMechanism Catalyst TiCl4 + Al(C2H5)3 (Active Catalyst Formation) Initiation Initiation: Alkene Coordination to Ti Center Catalyst->Initiation Propagation Propagation: Insertion of Alkene into Ti-C Bond Initiation->Propagation ChainGrowth Growing Polymer Chain Propagation->ChainGrowth ChainGrowth->Propagation n (Monomer) Termination Termination: (e.g., Beta-Hydride Elimination) ChainGrowth->Termination Polymer Poly(alpha-olefin) Termination->Polymer

Caption: Simplified mechanism of Ziegler-Natta polymerization of α-olefins.

DrugDeliveryConcept BranchedPolymer Branched Polymer Core Hydrophobic Interior Functionalizable Surface Nanoparticle Drug-Loaded Nanoparticle Encapsulated Drug Targeted Surface BranchedPolymer->Nanoparticle Drug Drug Molecule Drug->BranchedPolymer:f0 TargetingLigand Targeting Ligand TargetingLigand->BranchedPolymer:f1 Cell Target Cell Nanoparticle->Cell Targeting Release Drug Release Cell->Release Internalization

Caption: Conceptual diagram of a branched polymer-based drug delivery system.

References

Application Notes and Protocols for the Quantitative Analysis of Dimethylhexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylhexene encompasses a variety of structural and stereoisomers, each potentially exhibiting different chemical and physical properties. In fields such as petrochemical analysis, organic synthesis, and drug development, the precise quantification of these isomers is crucial for process optimization, quality control, and regulatory compliance. The structural similarity and volatility of dimethylhexene isomers present a significant analytical challenge, necessitating high-resolution separation and detection techniques. This document provides detailed application notes and protocols for the quantitative analysis of dimethylhexene isomers using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method 1: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating volatile organic compounds.[1] For dimethylhexene isomers, the choice of a capillary column with a specific stationary phase is critical to achieve baseline separation. The flame ionization detector (FID) is ideal for quantifying hydrocarbons due to its high sensitivity and a linear response over a wide concentration range.[2]

Experimental Protocol: GC-FID

This protocol outlines the steps for the quantitative analysis of dimethylhexene isomers using a standard GC-FID system.

1. Materials and Reagents:

  • Dimethylhexene isomer mixture: The sample to be analyzed.

  • Analytical Standards: Certified reference materials for each dimethylhexene isomer of interest.

  • Internal Standard (IS): A non-interfering, stable compound (e.g., octane, nonane).

  • Solvent: High-purity hexane (B92381) or pentane (B18724) for sample dilution.

  • Gases: High-purity helium or hydrogen as the carrier gas, and hydrogen and air for the FID.[3]

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Capillary Column: A non-polar or medium-polarity column is recommended for separating hydrocarbon isomers. A common choice is a DB-5 (5% phenyl-methylpolysiloxane) or a column with a liquid crystalline stationary phase for enhanced isomer selectivity.[1][4] A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.[5]

3. Sample and Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions (e.g., 1000 µg/mL) of each dimethylhexene isomer and the internal standard in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the analytes in the sample. Each calibration standard should contain a constant, known concentration of the internal standard.

  • Sample Preparation: Accurately weigh or measure a known amount of the dimethylhexene isomer mixture. Dilute with the solvent to a suitable concentration and add the internal standard to the same final concentration as in the calibration standards.

4. GC-FID Parameters:

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold: 2 minutes at 180°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector Temperature (FID): 250°C.[3]

  • FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium or Nitrogen): 25 mL/min.[5]

5. Data Analysis and Quantification:

  • Peak Identification: Identify the peaks corresponding to each dimethylhexene isomer and the internal standard based on their retention times, confirmed by running the individual standards.

  • Calibration Curve: For each isomer, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression to obtain the calibration curve.

  • Quantification: Calculate the concentration of each isomer in the sample using the response factor determined from the calibration curve.

Data Presentation: GC-FID Quantitative Results

The following table structure should be used to report the quantitative results from the GC-FID analysis.

Isomer NameRetention Time (min)Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (µg/mL)
2,3-Dimethyl-1-hexene8.451543200.77248.2
3,4-Dimethyl-2-hexene (cis)9.122108801.05465.9
3,4-Dimethyl-2-hexene (trans)9.352345601.17373.3
...............
Internal Standard (Octane)10.50200000--

Experimental Workflow: GC-FID Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards & Internal Standard (IS) G Generate Calibration Curve A->G B Prepare Sample & Add IS C Inject into GC-FID B->C D Separate Isomers on Capillary Column C->D E Detect with FID D->E F Integrate Peak Areas E->F F->G H Calculate Isomer Concentrations F->H G->H

Caption: Workflow for quantitative analysis using GC-FID.

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of substance concentration without the need for identical calibration standards.[6] For dimethylhexene isomers, ¹H NMR is particularly useful as the signals of the vinylic protons are often well-resolved and can be used for quantification.[7]

Experimental Protocol: ¹H qNMR

This protocol describes the quantitative analysis of dimethylhexene isomers using ¹H NMR with an internal standard.

1. Materials and Reagents:

  • Dimethylhexene isomer mixture: The sample to be analyzed.

  • Internal Standard (IS): A high-purity compound with a simple spectrum (preferably a singlet) that does not overlap with analyte signals (e.g., 1,4-dioxane, maleic acid, dimethyl sulfone). The IS must be accurately weighed.

  • Deuterated Solvent: A high-purity deuterated solvent that completely dissolves both the sample and the IS (e.g., Chloroform-d, CDCl₃).

  • NMR Tubes: High-precision NMR tubes.

2. Instrumentation:

  • NMR Spectrometer (400 MHz or higher) equipped with a probe capable of inverse-gated decoupling.

3. Sample Preparation:

  • Accurately weigh a specific amount of the dimethylhexene isomer mixture (e.g., 10-20 mg) into a vial.

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Vortex the sample to ensure complete dissolution and transfer it to an NMR tube.

4. NMR Acquisition Parameters (Critical for Quantification):

  • Pulse Angle: 90° pulse, accurately calibrated.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals. A value of 30-60 seconds is often sufficient.

  • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 150:1), typically 8 to 64 scans.

  • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.

  • Decoupling: Inverse-gated decoupling should be used for ¹³C qNMR to suppress the Nuclear Overhauser Effect (NOE).[6] For ¹H qNMR, this is not typically necessary unless decoupling other nuclei.

5. Data Processing and Quantification:

  • Apply a Fourier transform to the FID with zero-filling.

  • Perform phase and baseline correction carefully across the entire spectrum.

  • Integrate the distinct, well-resolved signals for each isomer and the internal standard.

  • The concentration of each isomer can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • m = Mass

    • P = Purity of the internal standard

Data Presentation: qNMR Quantitative Results

The following table structure should be used to report the quantitative results from the qNMR analysis.

Isomer NameChemical Shift (ppm)Signal MultiplicityNumber of Protons (N)Integral Value (I)Molar Ratio (vs. IS)Concentration (mg/mL)
3,4-Dimethyl-2-hexene (trans)5.35q11.000.2504.92
2,3-Dimethyl-1-hexene4.68d20.850.1062.08
.....................
Internal Standard (1,4-Dioxane)3.70s832.001.00020.00

Experimental Workflow: qNMR Analysis

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurately weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire Spectrum (Optimized d1, ns) B->C D Process FID (FT, Phase, Baseline) C->D E Integrate Analyte & IS Signals D->E F Calculate Molar Ratios E->F G Determine Absolute Concentrations F->G

Caption: Workflow for quantitative analysis using qNMR.

Method Selection: GC-FID vs. qNMR

The choice between GC-FID and qNMR depends on several factors, including the complexity of the isomer mixture, the required accuracy, and the available instrumentation.

FeatureGC-FIDqNMR
Principle Chromatographic separation followed by detectionDirect measurement based on nuclear properties
Selectivity High (dependent on column)Moderate (dependent on spectral resolution)
Sensitivity High (ppm to ppb)Lower (typically requires mg of sample)
Calibration Requires individual isomer standardsDoes not require isomer standards (primary method)
Sample Throughput HighLow to moderate
Structural Info None (retention time only)Provides detailed structural information
Destructive? YesNo

Logical Framework for Method Selection

Decision_Tree Start Need to quantify Dimethylhexene Isomers Q1 Are all isomer standards available? Start->Q1 Q2 Is high throughput required? Q1->Q2 Yes qNMR Use qNMR Q1->qNMR No Q3 Is sample amount very limited (<1 mg)? Q2->Q3 No GC Use GC-FID Q2->GC Yes Q3->GC Yes Q3->qNMR No Consider_GC Consider GC-FID (for relative quantification)

Caption: Decision tree for selecting an analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethyl-1-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common laboratory syntheses for this compound are:

  • Wittig Reaction: This involves the reaction of a phosphorus ylide with 2-methylbutanal.

  • Grignard Reaction followed by Dehydration: This two-step process involves the reaction of a Grignard reagent (e.g., sec-butylmagnesium bromide) with an appropriate aldehyde (e.g., propanal) to form the corresponding alcohol (3,4-dimethyl-3-hexanol), which is then dehydrated to yield the alkene.

Q2: I am observing multiple peaks in the GC-MS analysis of my product. What are the likely impurities?

A2: Depending on the synthetic route, common impurities may include:

  • From Wittig Synthesis: Unreacted 2-methylbutanal, triphenylphosphine (B44618) oxide (a major byproduct), and solvent residues.[1]

  • From Grignard Synthesis/Dehydration: Unreacted 3,4-dimethyl-3-hexanol, and isomeric alkenes such as 3,4-dimethyl-2-hexene (B101118) and cis/trans isomers of 3,4-dimethyl-3-hexene.[2][3][4]

  • General: Traces of water and any drying agents used.

Q3: How can I minimize the formation of isomeric alkenes during the dehydration of 3,4-dimethyl-3-hexanol?

A3: The formation of various isomers is common in the acid-catalyzed dehydration of alcohols.[2][4] To favor the formation of the terminal alkene (this compound), you might consider alternative elimination strategies that follow Hofmann's rule, such as the Cope elimination or pyrolysis of a xanthate ester (Chugaev elimination). However, for acid-catalyzed dehydration, optimizing the reaction temperature and using a milder dehydrating agent like phosphoric acid instead of sulfuric acid can sometimes offer better selectivity.[5]

Q4: My Wittig reaction is giving a low yield. What are the potential causes?

A4: Low yields in the Wittig reaction can be attributed to several factors:

  • Ineffective Ylide Formation: The phosphorus ylide may not be forming efficiently due to an insufficiently strong base, wet solvents or glassware, or poor quality of the phosphonium (B103445) salt.[6]

  • Side Reactions of the Ylide: The ylide is a strong base and can participate in side reactions.

  • Poor Quality of the Aldehyde: The starting aldehyde (2-methylbutanal) may be impure or have partially oxidized to the corresponding carboxylic acid.

  • Suboptimal Reaction Conditions: The reaction temperature and time may not be optimized. Some Wittig reactions require low temperatures to improve selectivity and yield.

Troubleshooting Guides

Wittig Reaction Troubleshooting
IssuePotential CauseRecommended Solution
Low or No Product Formation Incomplete ylide formation due to weak base or wet conditions.Use a strong, fresh base (e.g., n-BuLi, NaH) and ensure all glassware and solvents are rigorously dried.[6]
Steric hindrance of the aldehyde.Increase reaction temperature and time.
Ylide decomposition.Generate the ylide in-situ in the presence of the aldehyde.
Presence of Triphenylphosphine Oxide (TPPO) in Product Inherent byproduct of the Wittig reaction.[7]Purify via column chromatography, recrystallization from a suitable solvent (e.g., ethanol/water), or precipitation with a metal salt like MgCl₂.
Unreacted Starting Material (Aldehyde) Insufficient ylide was added or the ylide decomposed.Use a slight excess of the ylide and ensure it is freshly prepared.
Grignard Reaction & Dehydration Troubleshooting
IssuePotential CauseRecommended Solution
Grignard Reaction Fails to Initiate Inactive magnesium surface (oxide layer).Activate the magnesium turnings with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing them in the flask.
Presence of moisture.Ensure all glassware is flame-dried and all solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Yield of Alcohol Incomplete Grignard reagent formation.Ensure all the magnesium has reacted before adding the aldehyde.
Side reactions of the Grignard reagent (e.g., acting as a base).Add the aldehyde slowly to the Grignard reagent at a low temperature to favor nucleophilic addition.
Mixture of Alkene Isomers after Dehydration Zaitsev's rule favors the formation of the more substituted (internal) alkene.[4]Use a milder dehydrating agent and lower temperature. Consider alternative elimination methods for higher regioselectivity towards the terminal alkene.
Incomplete Dehydration Insufficiently strong dehydrating agent or low reaction temperature.Use a stronger dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride) or increase the reaction temperature.[5]

Data Presentation: Common Impurities

ImpuritySynthetic RouteTypical Method of IdentificationNotes
2-MethylbutanalWittig ReactionGC-MSUnreacted starting material.
Triphenylphosphine OxideWittig ReactionGC-MS, NMRA common, often major, byproduct.[1]
3,4-Dimethyl-3-hexanolGrignard/DehydrationGC-MS, IRUnreacted starting material from the dehydration step.
3,4-Dimethyl-2-hexeneGrignard/DehydrationGC-MS, NMRIsomeric byproduct formed via Zaitsev's rule.[4]
(E/Z)-3,4-Dimethyl-3-hexeneGrignard/DehydrationGC-MS, NMRIsomeric byproducts.[2][3]
Solvents (e.g., Diethyl ether, THF)BothGC-MSResidual solvents from the reaction or workup.

Experimental Protocols

Synthesis of this compound via Wittig Reaction (Representative Protocol)

This protocol is a representative procedure and may require optimization.

Step 1: Preparation of the Phosphonium Ylide

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add methyltriphenylphosphonium (B96628) bromide (1.1 eq) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (1.0 eq) dropwise. The formation of the ylide is often indicated by a color change to deep yellow or orange.

  • Allow the mixture to stir at 0 °C for 1 hour.

Step 2: Wittig Reaction

  • In a separate flame-dried flask, dissolve 2-methylbutanal (1.0 eq) in anhydrous diethyl ether.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting aldehyde.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product, which will contain triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).

Visualizations

G cluster_wittig Wittig Synthesis Pathway cluster_grignard Grignard/Dehydration Pathway start_w Starting Materials: - Methyltriphenylphosphonium bromide - Strong Base (e.g., n-BuLi) - 2-Methylbutanal ylide Ylide Formation start_w->ylide wittig_reaction Wittig Reaction ylide->wittig_reaction product_w Crude Product: This compound wittig_reaction->product_w impurity_tppo Triphenylphosphine Oxide wittig_reaction->impurity_tppo purification_w Purification (e.g., Chromatography) product_w->purification_w impurity_aldehyde Unreacted 2-Methylbutanal product_w->impurity_aldehyde final_product_w Pure this compound purification_w->final_product_w start_g Starting Materials: - sec-Butyl bromide - Magnesium - Propanal grignard_reagent Grignard Reagent Formation start_g->grignard_reagent grignard_reaction Grignard Reaction grignard_reagent->grignard_reaction alcohol 3,4-Dimethyl-3-hexanol grignard_reaction->alcohol dehydration Dehydration alcohol->dehydration product_g Crude Product: This compound dehydration->product_g impurity_isomers Isomeric Alkenes (e.g., 3,4-dimethyl-2-hexene) dehydration->impurity_isomers purification_g Purification (e.g., Distillation) product_g->purification_g impurity_alcohol Unreacted Alcohol product_g->impurity_alcohol final_product_g Pure this compound purification_g->final_product_g

Caption: Synthetic pathways to this compound and common impurity formation points.

References

Technical Support Center: Troubleshooting Side Reactions in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during alkene synthesis. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Elimination Reactions (Dehydration and Dehydrohalogenation)

Elimination reactions are a cornerstone of alkene synthesis, but are often plagued by issues of regioselectivity and carbocation rearrangements. This section provides guidance on how to control these side reactions.

Frequently Asked Questions (FAQs)

Q1: My dehydration of a secondary alcohol is giving a mixture of alkene isomers. How can I control the regioselectivity to favor the desired product?

A1: The formation of multiple isomers in alcohol dehydration is a common issue governed by Zaitsev's rule and the potential for carbocation rearrangements. Acid-catalyzed dehydration of alcohols typically proceeds via an E1 mechanism involving a carbocation intermediate. This allows for the formation of the more substituted (Zaitsev) product, but also opens the door for rearrangements to form more stable carbocations, leading to unexpected alkene products.[1][2]

Troubleshooting Strategies:

  • To favor the Zaitsev (more substituted) product without rearrangement: Convert the alcohol to a better leaving group that allows for an E2 elimination, which is a concerted reaction that avoids carbocation intermediates. Common methods include converting the alcohol to a tosylate or mesylate, followed by elimination with a non-bulky base like sodium ethoxide.[2]

  • To favor the Hofmann (less substituted) product: Use a sterically hindered (bulky) base in an E2 reaction of an alkyl halide or sulfonate. The steric bulk of the base will favor abstraction of the more accessible, less sterically hindered proton, leading to the Hofmann product.[3][4]

  • To avoid rearrangements in dehydration: A reliable method is to use phosphorus oxychloride (POCl₃) in pyridine.[5][6] This converts the hydroxyl group into a good leaving group and the elimination proceeds via an E2 mechanism, thus preventing carbocation rearrangements.[5][6]

Q2: I am performing a dehydrohalogenation and want to selectively synthesize the Hofmann product. Which base should I use?

A2: To selectively synthesize the less substituted (Hofmann) alkene, you should use a sterically hindered or "bulky" base. The large size of the base makes it difficult to access the internal protons, thus it preferentially removes a proton from the less substituted β-carbon.[3][4]

Comparison of Bases for Hofmann Selectivity:

BaseStructureTypical SubstrateProduct Ratio (Hofmann:Zaitsev)Reference(s)
Potassium tert-butoxideKOC(CH₃)₃2-Bromobutane47:53[7]
Potassium tert-butoxideKOC(CH₃)₃2-Bromo-2,3-dimethylbutane80:20[8]
Sodium EthoxideNaOCH₂CH₃2-Bromobutane19:81[8]
Troubleshooting Guide: Carbocation Rearrangements

Issue: An unexpected alkene isomer is the major product in an acid-catalyzed alcohol dehydration.

Cause: The reaction is likely proceeding through a carbocation intermediate that is rearranging to a more stable carbocation before elimination occurs. Hydride (H⁻) or alkyl (e.g., CH₃⁻) shifts can occur to transform a less stable carbocation (e.g., secondary) into a more stable one (e.g., tertiary).[1]

Solution Workflow:

G start Unexpected Alkene Product e1_mechanism Reaction proceeds via E1 (carbocation intermediate) start->e1_mechanism check_rearrangement Is carbocation rearrangement possible? rearrangement_occurs Rearrangement to a more stable carbocation occurs check_rearrangement->rearrangement_occurs  Yes no_rearrangement Re-evaluate starting material and reaction conditions. Consider other side reactions. check_rearrangement->no_rearrangement  No e1_mechanism->check_rearrangement use_e2 Switch to E2 conditions to prevent rearrangement rearrangement_occurs->use_e2 protocol_e2 Follow protocol for POCl3/pyridine or Tosyl/Mesyl protection use_e2->protocol_e2 WittigTroubleshooting start Wittig Reaction Problem issue What is the issue? start->issue low_yield Low Yield issue->low_yield wrong_isomer Incorrect E/Z Ratio issue->wrong_isomer purification Purification Difficulty (TPPO Contamination) issue->purification check_ylide Check Ylide Formation: - Anhydrous conditions? - Strong enough base? - Correct temperature? low_yield->check_ylide check_carbonyl Check Carbonyl: - Aldehyde vs. Ketone? - Steric hindrance? low_yield->check_carbonyl ylide_type Ylide Type? wrong_isomer->ylide_type remove_tppo Remove TPPO by: purification->remove_tppo stabilized Stabilized Ylide (favors E-alkene) ylide_type->stabilized unstabilized Unstabilized Ylide (favors Z-alkene) ylide_type->unstabilized schlosser Use Schlosser Modification for E-alkene with unstabilized ylide unstabilized->schlosser Need E-alkene? precipitation Precipitation with ZnCl2 or MgCl2 remove_tppo->precipitation crystallization Crystallization remove_tppo->crystallization extraction Solvent Extraction (e.g., with hexanes) remove_tppo->extraction Zaitsev_vs_Hofmann cluster_0 E2 Elimination AlkylHalide Alkyl Halide TransitionState1 Lower energy transition state (more substituted) AlkylHalide->TransitionState1  Small Base  (e.g., NaOEt) TransitionState2 Lower energy transition state (less substituted) AlkylHalide->TransitionState2  Bulky Base  (e.g., KOC(CH₃)₃) Base Base Zaitsev Zaitsev Product (More Substituted Alkene) TransitionState1->Zaitsev Major Pathway Hofmann Hofmann Product (Less Substituted Alkene) TransitionState2->Hofmann Major Pathway Wittig_Selectivity cluster_1 Wittig Reaction Stereoselectivity Ylide Phosphorus Ylide Unstabilized Unstabilized Ylide (Kinetic Control) Ylide->Unstabilized  Alkyl Substituents Stabilized Stabilized Ylide (Thermodynamic Control) Ylide->Stabilized  Electron-withdrawing  groups (e.g., -CO₂R) Z_Alkene Z-Alkene (cis) Unstabilized->Z_Alkene  Favors E_Alkene E-Alkene (trans) Stabilized->E_Alkene  Favors

References

Troubleshooting alkene isomerization during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering alkene isomerization during their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of alkene isomers (positional or E/Z). What are the common causes?

A1: Alkene isomerization, the migration of a carbon-carbon double bond, is a common side reaction in organic synthesis. The primary culprits are often traces of acid or base, or the presence of transition metal catalysts.[1][2][3][4] Specifically, ruthenium and palladium complexes, often used in reactions like olefin metathesis, can decompose to form metal hydride species that are highly active isomerization catalysts.[5][6][7] High reaction temperatures can also provide the necessary activation energy for isomerization to occur.[7] Additionally, certain solvents can influence reaction rates and equilibria, potentially favoring isomer formation.[8][9]

Q2: I suspect my transition metal catalyst is causing isomerization. How can I confirm this and what can I do to prevent it?

A2: If you are using a transition metal catalyst, particularly from the platinum group metals (e.g., Ru, Rh, Pd, Ir), it is a likely cause.[1][3][10] These catalysts can promote isomerization through pathways involving metal hydride intermediates or π-allyl complexes.[2][11] To mitigate this, consider the following:

  • Catalyst Choice: Opt for catalysts known for high selectivity and low isomerization activity for your specific transformation.[1][3]

  • Additives: Certain additives can suppress isomerization by quenching the active isomerization catalyst. For instance, in ruthenium-catalyzed olefin metathesis, 1,4-benzoquinones have been shown to effectively prevent olefin migration by reacting with the ruthenium hydride species responsible for isomerization.[5][6][12]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of the undesired isomerization side reaction.[7]

  • Minimize Reaction Time: Use in-process monitoring (e.g., GC, TLC, NMR) to stop the reaction as soon as the desired product is formed, minimizing the time for subsequent isomerization.

Q3: Can my reaction conditions, such as solvent and temperature, influence alkene isomerization?

A3: Absolutely. The choice of solvent can significantly impact the rate and extent of isomerization.[8] Solvents can affect the stability of intermediates and transition states involved in the isomerization pathway. For example, solvent basicity can competitively inhibit catalyst-substrate binding, thereby affecting the reaction rate.[8] Temperature is also a critical factor; higher temperatures generally accelerate reaction rates, including the undesired isomerization. Conversely, lowering the reaction temperature can be a simple and effective method to minimize isomerization.[7]

Q4: Are there specific types of reactions where alkene isomerization is a particularly common problem?

A4: Yes, alkene isomerization is a well-documented side reaction in several important transformations. Olefin metathesis, particularly with ruthenium-based catalysts, is a prime example where isomerization of the product alkene can significantly reduce the yield of the desired compound.[5][6][13] Other reactions involving transition metal catalysts, such as hydrogenation, hydroformylation, and cross-coupling reactions, can also be plagued by alkene isomerization.[2][10][14] Isomerization can also be intentionally induced as part of a tandem or domino reaction sequence to generate a more reactive or desired intermediate in situ.[10]

Q5: How can I analyze the isomeric purity of my product?

A5: Several analytical techniques can be employed to determine the isomeric ratio of your product mixture:

  • Gas Chromatography (GC): GC is an excellent technique for separating and quantifying volatile isomers based on differences in their boiling points and interactions with the stationary phase.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for identifying and quantifying isomers. The chemical shifts and coupling constants of the vinylic and allylic protons are often distinct for different isomers.[1][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the confident identification of each isomeric product.[15]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Formation of E/Z Isomers Thermodynamic equilibration of the desired product.Lower the reaction temperature.[7] Use a catalyst system known for high stereoselectivity.[3] Consider photochemical isomerization for contra-thermodynamic products.[11]
Double Bond Migration (Positional Isomers) Presence of acid/base impurities.Purify reagents and solvents. Use a non-acidic or non-basic reaction medium if possible.
Decomposition of transition metal catalyst to form active hydride species.[7]Add a scavenger for the hydride species, such as 1,4-benzoquinone (B44022) for ruthenium catalysts.[5][6] Use a more stable catalyst or a lower catalyst loading.
Low Conversion and Isomerization Catalyst is promoting both the desired reaction and isomerization.Screen different catalysts to find one with higher selectivity for the desired reaction.[1] Optimize reaction conditions (temperature, solvent, concentration) to favor the desired transformation.
Isomerization during Work-up or Purification Exposure to acidic or basic conditions (e.g., silica (B1680970) gel chromatography).Neutralize the reaction mixture before work-up. Use a neutral stationary phase for chromatography (e.g., neutral alumina) or passivate silica gel with a base like triethylamine.

Experimental Protocols

General Protocol for Monitoring Alkene Isomerization by Gas Chromatography (GC)

This protocol outlines a general method for monitoring the progress of a reaction and the formation of isomeric byproducts.

1. Sample Preparation:

  • At timed intervals (e.g., 0, 1, 2, 4, 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
  • Quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., diethyl ether or pentane) and a small amount of a quenching agent if necessary (e.g., a mild base to neutralize any acid).
  • Dilute the sample to an appropriate concentration for GC analysis.

2. GC Conditions (Illustrative):

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
  • Column: A non-polar capillary column (e.g., HP-5 or equivalent).
  • Injector Temperature: 250 °C.
  • Detector Temperature: 280 °C.
  • Oven Program:
  • Initial Temperature: 40 °C, hold for 5 minutes.
  • Ramp: 10 °C/min to 200 °C.
  • Hold: 5 minutes at 200 °C.
  • Carrier Gas: Helium or Hydrogen.

3. Data Analysis:

  • Identify the peaks corresponding to the starting material, desired product, and any isomeric byproducts based on their retention times.
  • Quantify the relative amounts of each component by integrating the peak areas.[15]
  • Plot the concentration of each species over time to understand the reaction kinetics and the rate of isomerization.

Protocol for Suppression of Isomerization in Olefin Metathesis using 1,4-Benzoquinone

This protocol is adapted from literature procedures for minimizing isomerization during ruthenium-catalyzed olefin metathesis.[5][6]

1. Reaction Setup:

  • To a clean, dry, and inerted reaction vessel, add the alkene substrate and the appropriate solvent (e.g., dichloromethane (B109758) or toluene).
  • Add 1,4-benzoquinone (typically 10-20 mol % relative to the substrate).
  • Initiate the reaction by adding the ruthenium metathesis catalyst (e.g., Grubbs' catalyst, 1-5 mol %).

2. Reaction Monitoring:

  • Monitor the progress of the reaction using TLC or GC analysis as described above.

3. Work-up:

  • Once the reaction is complete, quench the catalyst by adding a suitable reagent (e.g., ethyl vinyl ether).
  • Proceed with standard aqueous work-up and purification procedures.

Note: The optimal amount of 1,4-benzoquinone may need to be determined empirically for each specific reaction.

Visual Guides

Isomerization_Causes cluster_causes Common Causes cluster_reaction Reaction Transition Metal Catalysts Transition Metal Catalysts Desired Alkene Desired Alkene Transition Metal Catalysts->Desired Alkene Undesired Side Reaction Acid/Base Traces Acid/Base Traces Acid/Base Traces->Desired Alkene Catalyzes Isomerization High Temperature High Temperature High Temperature->Desired Alkene Provides Activation Energy Isomerized Alkene Isomerized Alkene Desired Alkene->Isomerized Alkene Isomerization

Caption: Common causes leading to alkene isomerization.

Troubleshooting_Workflow start Isomerization Observed? catalyst Transition Metal Catalyst Used? start->catalyst Yes end Problem Resolved start->end No additives Add Scavenger (e.g., Benzoquinone) catalyst->additives Yes temp Lower Reaction Temperature catalyst->temp No additives->temp purify Purify Reagents/Solvents temp->purify neutral_workup Use Neutral Work-up/Purification purify->neutral_workup neutral_workup->end

Caption: A workflow for troubleshooting alkene isomerization.

Isomerization_Mechanism cluster_pathway Metal Hydride Catalyzed Isomerization A Terminal Alkene + [M]-H B Metal-Alkyl Intermediate A->B Insertion C Internal Alkene + [M]-H B->C β-Hydride Elimination

Caption: Simplified metal-hydride isomerization pathway.

References

Technical Support Center: Preventing Alkene Polymerization During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of alkenes during storage.

Frequently Asked Questions (FAQs)

Q1: What causes alkenes to polymerize during storage?

A1: Alkene polymerization during storage is primarily initiated by the formation of free radicals. This process can be triggered by several factors, including:

  • Exposure to Oxygen: Alkenes can react with atmospheric oxygen to form peroxides, which can then decompose to initiate free-radical polymerization.[1] This process is known as autoxidation.

  • Heat: Elevated temperatures can accelerate the rate of peroxide formation and the decomposition of initiators, leading to polymerization.[1] Uncontrolled polymerization is an exothermic process, meaning it releases heat, which can create a dangerous feedback loop leading to a runaway reaction.[2]

  • Light: UV light can provide the energy to initiate the formation of free radicals, triggering polymerization.

  • Contamination: The presence of impurities, such as metals or other radical initiators, can catalyze polymerization.

Q2: What are the signs that my alkene has started to polymerize?

A2: Several visual cues can indicate that an alkene has begun to polymerize. These include:

  • An increase in viscosity or the formation of a viscous liquid.

  • The appearance of solid precipitates or crystals.

  • A noticeable change in color.

  • The generation of heat from the storage container.

If you suspect polymerization, it is crucial to handle the material with extreme caution, as the process can lead to a dangerous buildup of pressure in a sealed container.[2]

Q3: How can I prevent the polymerization of my stored alkenes?

A3: The most effective way to prevent the polymerization of alkenes is to store them under conditions that minimize the formation of free radicals. This includes:

  • Cool and Dark Environment: Store alkenes in a cool, dark place to reduce the likelihood of thermal or light-induced polymerization. Refrigeration is often recommended.

  • Inert Atmosphere: To prevent oxidation, store alkenes under an inert atmosphere, such as nitrogen or argon. This displaces the oxygen that is often required for the function of common inhibitors and can initiate polymerization.

  • Use of Inhibitors: Add a suitable polymerization inhibitor at an appropriate concentration. Inhibitors are compounds that scavenge free radicals, effectively stopping the polymerization chain reaction.

Q4: What are common polymerization inhibitors and at what concentration should they be used?

A4: The choice and concentration of an inhibitor depend on the specific alkene and the storage conditions. Common inhibitors include phenolic compounds and stable nitroxide radicals. For phenolic inhibitors like hydroquinone (B1673460) and its derivatives, the presence of oxygen is often necessary for them to function effectively.[3][4][5]

Data Presentation: Recommended Inhibitor Concentrations

Alkene/Monomer ClassInhibitorRecommended Concentration (ppm)Notes
Acrylic Acid Monomethyl Ether of Hydroquinone (MEHQ)200Requires the presence of oxygen (minimum 5% vol.) to be effective.[3]
Acrylic Acid Hydroquinone~200A common inhibitor for acrylic monomers.[4]
Styrene 4-tert-butylcatechol (TBC)10 - 15This is the minimum for shipping; higher levels may be needed for longer storage.[2]
General Dienes Butylated Hydroxytoluene (BHT)100 - 1000A common and cost-effective choice.[6]
General Dienes Hydroquinone100 - 500Often requires oxygen to be effective.[6]
General Dienes TEMPO50 - 200Very effective at low concentrations.[6]
Styrene DTBMP / 4-hydroxy-TEMPO blend (75:25 wt%)-Synergistic blends can offer enhanced protection.[7]

Experimental Protocols

Protocol: Qualitative and Semi-Quantitative Peroxide Test

This protocol provides a method to test for the presence and approximate concentration of peroxides in stored alkenes. Peroxides are a primary initiator of polymerization.

Materials:

  • Alkene sample

  • Glacial acetic acid

  • 5% aqueous potassium iodide (KI) solution

  • Test tube

Procedure:

  • In a clean test tube, mix 1 mL of the alkene sample with 1 mL of glacial acetic acid.

  • Add 3 drops of a freshly prepared 5% aqueous potassium iodide solution to the mixture.

  • Gently swirl the test tube to mix the contents.

  • Observe any color change against a white background.

Interpretation of Results:

  • No color change: Peroxide concentration is negligible.

  • Faint yellow color: Indicates the presence of low levels of peroxides (approximately 40-100 ppm).

  • Brown color: Indicates a high and potentially dangerous concentration of peroxides.

Safety Precaution: Always run a blank control (without the alkene sample) simultaneously, as the test mixture can slowly turn yellow upon exposure to air. If a brown color is observed, do not handle the container further and contact your institution's environmental health and safety office for guidance on disposal.

Mandatory Visualization

cluster_causes Initiating Factors cluster_mechanism Polymerization Mechanism cluster_prevention Preventative Measures Heat Heat Radical_Initiation Free Radical Initiation Heat->Radical_Initiation Light Light (UV) Light->Radical_Initiation Oxygen Oxygen (Air) Oxygen->Radical_Initiation Contaminants Contaminants Contaminants->Radical_Initiation Chain_Propagation Chain Propagation Radical_Initiation->Chain_Propagation starts Polymer_Formation Polymer Formation Chain_Propagation->Polymer_Formation leads to Cool_Dark Store in Cool, Dark Place Cool_Dark->Heat mitigates Inert_Atmosphere Use Inert Atmosphere Inert_Atmosphere->Oxygen mitigates Inhibitors Add Inhibitors Inhibitors->Radical_Initiation scavenges radicals Purity Ensure High Purity Purity->Contaminants mitigates

Caption: Factors leading to alkene polymerization and preventative measures.

Start Suspicion of Polymerization Visual_Inspection Visually Inspect Alkene (Increased viscosity, solids, color change?) Start->Visual_Inspection No_Signs Signs of Polymerization? Visual_Inspection->No_Signs Peroxide_Test Perform Peroxide Test Polymerized Polymerization Confirmed? Peroxide_Test->Polymerized No_Signs->Peroxide_Test Yes Safe_To_Use Alkene is Likely Safe to Use (Continue proper storage) No_Signs->Safe_To_Use No Polymerized->Safe_To_Use No Isolate_Dispose Isolate Container and Consult Safety Officer for Disposal Polymerized->Isolate_Dispose Yes Review_Storage Review and Improve Storage Conditions Isolate_Dispose->Review_Storage

Caption: Troubleshooting workflow for suspected alkene polymerization.

References

Technical Support Center: Optimizing GC Conditions for Hexene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gas Chromatography (GC) conditions for the challenging separation of hexene isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of hexene isomers.

Question: Why am I seeing poor peak resolution or co-elution of my hexene isomers?

Answer:

Poor resolution of hexene isomers is a common challenge due to their similar boiling points and polarities.[1] Several factors in your GC method can be optimized to improve separation:

  • GC Column Selection: The choice of the stationary phase is critical. Non-polar columns separate compounds primarily by their boiling points, which are often very close for isomers. For enhanced selectivity, especially for cis and trans isomers, a more polar column is recommended.[1][2] Consider columns with polyethylene (B3416737) glycol (e.g., Carbowax) or specialized phases like the Agilent J&W CP-Select 624 Hexane (B92381) column.[1]

  • Temperature Program: A slow oven temperature ramp rate is crucial for resolving closely eluting isomers. A fast ramp can cause isomers to co-elute. Try a ramp rate of 2-5°C per minute through the expected elution temperature range.[3][4][5]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects peak width. An excessively high or low flow rate can lead to band broadening and reduced resolution. Optimize the flow rate for your column's internal diameter, typically around 1.0-1.5 mL/min.[1]

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks and poor resolution. Reduce the injection volume or increase the split ratio.[6]

Question: My peaks are tailing. What are the likely causes and solutions?

Answer:

Peak tailing is often caused by active sites within the GC system or issues with the sample and solvent.

  • Active Sites: These can be present in the injector liner, the column itself, or the transfer line.

    • Injector Liner: Use a deactivated glass liner and replace it regularly. Silanized liners are often recommended.

    • Column Contamination: Contaminants at the head of the column can cause tailing. Try trimming the first 10-15 cm of the column.

    • Column Age: An older, degraded column can lose its inertness. If other troubleshooting steps fail, replacing the column may be necessary.

  • Solvent Effects: Ensure your sample is dissolved in a high-purity, volatile solvent like hexane or isooctane. A mismatch in polarity between the solvent and the analytes can sometimes contribute to poor peak shape.[7]

Question: I am experiencing low signal intensity and poor sensitivity. What can I do?

Answer:

Low sensitivity can stem from issues with the injection, detector settings, or sample preparation.

  • Injection Technique: For trace analysis, a splitless injection is preferred over a split injection to introduce more of the sample onto the column. Ensure the injector temperature is high enough (e.g., 250°C) for complete volatilization without causing thermal degradation.[1]

  • Detector Settings (for GC-MS):

    • Operate the mass spectrometer in Electron Ionization (EI) mode.

    • For enhanced sensitivity, use Selected Ion Monitoring (SIM) mode instead of full scan mode. By monitoring only specific, abundant ions for each hexene isomer, you can significantly increase the signal-to-noise ratio.

    • Ensure your ion source is clean, as a contaminated source can drastically reduce sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating cis and trans hexene isomers?

A1: Polar stationary phases generally offer better selectivity for cis and trans isomers.[1][2] While non-polar columns separate based on boiling points, which are very similar for these isomers, polar columns provide different interactions based on the subtle differences in the isomers' dipole moments. The cis isomer, being more polar, will typically have a longer retention time on a polar column compared to the trans isomer.[2]

Q2: Can I separate all hexene isomers on a single column?

A2: Separating all structural and geometric isomers of hexene on a single column is extremely challenging. A high-resolution capillary column is necessary. Often, a combination of columns with different polarities (multidimensional GC) may be required for complete separation of a complex mixture of hexene isomers.[8]

Q3: How do I develop a suitable temperature program for my hexene isomer separation?

A3: A good starting point is a "scouting gradient." This typically involves a low initial oven temperature (e.g., 35-40°C), followed by a moderate ramp rate (e.g., 10°C/min) to a high final temperature.[9] This initial run will show the elution range of your isomers. From there, you can optimize the program by using a slower ramp rate across the temperature range where the hexene isomers elute to improve resolution.[3][4][5]

Q4: What are some suitable sample preparation techniques for hexene isomer analysis?

A4: Since hexenes are volatile organic compounds (VOCs), several techniques are suitable:

  • Direct Injection: If the sample is clean and in a suitable volatile solvent, direct injection is the simplest method.

  • Headspace Analysis: This is an excellent technique for isolating volatile hexenes from a solid or liquid matrix without injecting non-volatile components that could contaminate the GC system.[7][10]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that can be used to extract and concentrate hexenes from a sample matrix before injection.

  • Liquid-Liquid Extraction (LLE): This can be used to extract hexenes from an aqueous sample into an immiscible organic solvent.[7]

Q5: My mass spectrometer shows the same molecular ion (m/z 84) for several co-eluting peaks. How can I differentiate them?

A5: Even with the same molecular ion, hexene isomers can often be distinguished by their unique fragmentation patterns in the mass spectrum. The position of the double bond and the branching of the carbon chain influence how the molecule fragments upon electron ionization. For example, 1-hexene (B165129) is characterized by a prominent peak at m/z 41 (allyl cation). By comparing the fragmentation patterns of your unknown peaks to a spectral library (like NIST), you can often identify the specific isomers present, even if they are not perfectly separated chromatographically.[1]

Data Presentation

Table 1: Recommended GC Columns and Conditions for Hexene Isomer Separation

ParameterProtocol 1: General ScreeningProtocol 2: Enhanced cis/trans Separation
Column Agilent J&W DB-1ms (Non-polar)Agilent J&W CP-Select 624 Hexane (Polar)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.32 mm ID, 1.8 µm film
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.5 mL/min (constant flow)
Oven Program Initial: 40°C, hold 5 minInitial: 35°C, hold 10 min
Ramp: 5°C/min to 150°CRamp: 10°C/min to 200°C
Injector Split/splitless, 250°C, Split ratio 50:1Split/splitless, 250°C, Split ratio 50:1
Injection Vol. 1 µL1 µL
Detector (MS)
Ionization ModeEI, 70 eVEI, 70 eV
Mass Rangem/z 25-150m/z 25-150
Transfer Line280°C280°C
Ion Source230°C230°C

Data compiled from a representative experimental protocol.[1]

Table 2: Kovats Retention Indices for Common Hexene Isomers

IsomerStationary PhaseKovats Retention Index (approx.)
1-HexeneStandard Non-Polar590
trans-2-HexeneStandard Non-Polar604
cis-2-HexeneStandard Non-Polar613
trans-3-HexeneStandard Non-Polar607
cis-3-HexeneStandard Non-Polar613
1-HexeneStandard Polar648
trans-2-HexeneStandard Polar663

Note: Retention indices can vary with experimental conditions.[1]

Experimental Protocols

Protocol 1: General Screening of Hexene Isomers on a Non-Polar Column

  • System Preparation:

    • Install an Agilent J&W DB-1ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.

  • Injector and Detector Setup:

    • Set the injector temperature to 250°C.

    • Use a split ratio of 50:1.

    • For GC-MS, set the transfer line temperature to 280°C and the ion source to 230°C.

  • Oven Temperature Program:

    • Set the initial oven temperature to 40°C and hold for 5 minutes.

    • Ramp the temperature at 5°C/min to 150°C.

  • Sample Injection:

    • Inject 1 µL of the sample solution.

  • Data Acquisition:

    • Acquire data over a mass range of m/z 25-150.

Protocol 2: Enhanced Separation of cis/trans Hexene Isomers on a Polar Column

  • System Preparation:

    • Install an Agilent J&W CP-Select 624 Hexane column (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent polar column.

    • Set the carrier gas (Helium) to a constant flow of 1.5 mL/min.

  • Injector and Detector Setup:

    • Maintain the same injector and MS conditions as in Protocol 1.

  • Oven Temperature Program:

    • Set the initial oven temperature to 35°C and hold for 10 minutes.

    • Ramp the temperature at 10°C/min to 200°C.

  • Sample Injection and Data Acquisition:

    • Inject 1 µL of the sample and acquire data as described in Protocol 1.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Sample Hexene Isomer Mixture Prep Dilution in Volatile Solvent (e.g., Hexane) Sample->Prep Injector Injector (250°C, Split) Prep->Injector Column GC Column (Polar or Non-Polar) + Temp Program Injector->Column Detector Detector (e.g., MS) Column->Detector Chromatogram Chromatogram (Peak Separation) Detector->Chromatogram Spectra Mass Spectra (Fragmentation Pattern) Detector->Spectra Identification Isomer Identification & Quantification Chromatogram->Identification Spectra->Identification

Caption: Workflow for the separation and identification of hexene isomers using GC-MS.

Troubleshooting_Tree Start Poor Peak Resolution or Co-elution Q_Column Is the column polarity appropriate? Start->Q_Column A_Column_No Switch to a more polar column for cis/trans isomers. Q_Column->A_Column_No No A_Column_Yes Proceed to check temperature program. Q_Column->A_Column_Yes Yes Q_Temp Is the temperature ramp rate slow enough? A_Column_Yes->Q_Temp A_Temp_No Decrease ramp rate (e.g., 2-5°C/min). Q_Temp->A_Temp_No No A_Temp_Yes Proceed to check flow rate. Q_Temp->A_Temp_Yes Yes Q_Flow Is the carrier gas flow rate optimized? A_Temp_Yes->Q_Flow A_Flow_No Optimize flow rate for column diameter (e.g., 1-1.5 mL/min). Q_Flow->A_Flow_No No A_Flow_Yes Check for column overload. Q_Flow->A_Flow_Yes Yes Q_Overload Is the injection volume too high? A_Flow_Yes->Q_Overload A_Overload_Yes Reduce injection volume or increase split ratio. Q_Overload->A_Overload_Yes Yes

References

Technical Support Center: Optimizing Grignard Reactions for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of alkenes synthesized via Grignard reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the two main stages of alkene synthesis via Grignard reaction: Grignard reagent formation and its subsequent reaction with a carbonyl compound, followed by dehydration of the intermediate alcohol.

Issue 1: Grignard Reaction Fails to Initiate

  • Symptom: No observable signs of reaction after adding the organic halide to the magnesium turnings (e.g., no gentle reflux, no disappearance of iodine color if used as an activator, no formation of a cloudy gray/brown solution).

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Passivated Magnesium Surface: A layer of magnesium oxide on the turnings prevents the reaction.[1]Activate the Magnesium:Mechanical Activation: Before adding solvent, grind the magnesium turnings with a glass rod to expose a fresh surface.[1] • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension before adding the organic halide.[1] The disappearance of the iodine's color or bubbling from the 1,2-dibromoethane indicates activation.[1] • Advanced Activation: For particularly stubborn reactions, diisobutylaluminum hydride (DIBAH) can be an effective activator.[2][3]
Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench the reaction.Ensure Anhydrous Conditions:Glassware: Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and cool under an inert atmosphere (nitrogen or argon). • Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether and THF are standard.[1] • Reagents: Ensure the organic halide is free of water.
Unreactive Organic Halide: The reactivity of the organic halide influences the ease of Grignard reagent formation (R-I > R-Br > R-Cl).[4]Promote Reaction:Use a more reactive halide: If possible, switch from a chloride to a bromide or iodide. • Increase Temperature: Gentle warming with a heat gun can help initiate the reaction. Be cautious, as the reaction is exothermic.

Issue 2: Low Yield of the Grignard Reagent (Determined by Titration)

  • Symptom: The concentration of the Grignard reagent, as determined by titration, is significantly lower than expected.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Wurtz Coupling Side Reaction: The formed Grignard reagent reacts with the unreacted organic halide to form a homocoupled product (R-R).[5]Minimize Wurtz Coupling:Slow Addition: Add the organic halide dropwise to the magnesium suspension to maintain a low concentration of the halide.[5] • Dilution: Use a sufficient volume of solvent. • Temperature Control: Maintain a gentle reflux; avoid excessive heating.[5] • Solvent Choice: For benzylic halides, 2-methyltetrahydrofuran (B130290) (2-MeTHF) can suppress Wurtz coupling compared to THF.[6][7]
Incomplete Reaction: Not all of the magnesium or organic halide has reacted.Ensure Complete Reaction:Stirring: Ensure efficient stirring to keep the magnesium suspended. • Reaction Time: Allow sufficient time for the reaction to go to completion after the addition of the organic halide.

Issue 3: Low Yield of the Desired Alkene

  • Symptom: The final yield of the alkene product is low after the reaction of the Grignard reagent with a carbonyl compound and subsequent dehydration.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Enolization of the Carbonyl Compound: If the carbonyl compound (especially a ketone) has acidic α-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[8][9]Favor Nucleophilic Addition:Lower Temperature: Perform the addition of the Grignard reagent at a lower temperature (e.g., 0 °C or -78 °C).[10][11] • Use a less sterically hindered Grignard reagent.
Reduction of the Carbonyl Compound: If the Grignard reagent has β-hydrogens, it can reduce the carbonyl to an alcohol.[8]Use a Grignard reagent without β-hydrogens if possible.
Incomplete Dehydration of the Intermediate Alcohol: The conditions for the elimination of water are not optimal.Optimize Dehydration:Choice of Acid: Use a strong acid catalyst like sulfuric acid or phosphoric acid.[12] For acid-sensitive substrates, POCl₃ in pyridine (B92270) can be used.[13] • Temperature: Ensure the appropriate temperature is reached for the dehydration of the specific alcohol (tertiary < secondary < primary).[14][15]
Carbocation Rearrangements during Dehydration: The carbocation intermediate formed during E1 dehydration of secondary and tertiary alcohols can rearrange to a more stable carbocation, leading to a mixture of alkene isomers.[13][16]Avoid Rearrangements:Use POCl₃/pyridine: This method proceeds through an E2 mechanism, which avoids carbocation formation.[13]

Frequently Asked Questions (FAQs)

Q1: How do I prepare my glassware and reagents to ensure anhydrous conditions?

A: All glassware should be thoroughly dried in an oven at a temperature above 120°C for at least 4 hours, or flame-dried under a vacuum and cooled under a stream of dry inert gas (nitrogen or argon). Solvents must be anhydrous. Ethereal solvents like diethyl ether and THF are typically dried by distillation from sodium/benzophenone. Organic halides should be distilled from a drying agent like calcium hydride if they are suspected to contain moisture.

Q2: What is the best solvent for my Grignard reaction?

A: Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reactions. THF is a stronger Lewis base and can be better for forming Grignard reagents from less reactive halides like chlorides.[1] However, for some substrates, particularly benzylic halides, 2-Methyltetrahydrofuran (2-MeTHF) can be a superior choice as it has been shown to reduce the formation of the Wurtz coupling byproduct.[6][7]

Q3: How can I determine the concentration of my Grignard reagent?

A: The concentration of a Grignard reagent should be determined by titration before use. A common method involves titrating the Grignard solution against a known concentration of a titrant like I₂ or a solution of a protic compound like menthol (B31143) in the presence of an indicator such as 1,10-phenanthroline.

Q4: What are the common side reactions in a Grignard reaction for alkene synthesis?

A: The most common side reactions are:

  • Wurtz Coupling: Dimerization of the organic halide. This can be minimized by slow addition of the halide and controlling the temperature.[5]

  • Enolization: The Grignard reagent acts as a base and deprotonates the carbonyl compound. This is more prevalent with sterically hindered ketones.[8][9]

  • Reduction: The Grignard reagent reduces the carbonyl compound to an alcohol. This occurs if the Grignard reagent has a β-hydrogen.[8]

Q5: My dehydration step is giving a mixture of alkene isomers. How can I improve the selectivity?

A: Acid-catalyzed dehydration of secondary and tertiary alcohols proceeds via an E1 mechanism involving a carbocation intermediate, which can lead to rearrangements and a mixture of products, typically favoring the more substituted (Zaitsev) alkene.[12] To avoid this and achieve a different regioselectivity or prevent rearrangement, you can convert the alcohol to a better leaving group (like a tosylate) and then perform an E2 elimination with a non-nucleophilic base. Alternatively, using POCl₃ in pyridine promotes an E2 elimination and can prevent rearrangements.[13]

Data Presentation

Table 1: Comparison of Solvents for Grignard Reagent Formation

SolventBoiling Point (°C)Dielectric ConstantEffect on Wurtz Coupling (for Benzyl Halides)Typical Yield
Diethyl Ether (Et₂O)34.64.3LowExcellent[5]
Tetrahydrofuran (THF)667.5HighPoor due to significant byproduct[5]
2-Methyltetrahydrofuran (2-MeTHF)806.2LowExcellent[6][7]
Cyclopentyl methyl ether (CPME)1064.7LowGood to Excellent[17]

Table 2: Comparison of Magnesium Activation Methods

Activation MethodTypical Reagent/ConditionObservable IndicatorNotes
Mechanical GrindingGlass RodFreshly exposed metal surfaceSimple and effective for removing the oxide layer.[1]
Iodine (I₂)Small crystalDisappearance of purple/brown colorA very common and reliable method.[1]
1,2-DibromoethaneA few dropsBubbling (ethylene gas evolution)Highly effective for initiating the reaction.[1]
DIBAH5-10 mol%-A powerful activator for difficult cases.[2][3]

Table 3: Typical Conditions for Acid-Catalyzed Dehydration of Alcohols

Alcohol TypeTypical Temperature Range (°C)MechanismPotential for Rearrangement
Primary (1°)170 - 180E2Low
Secondary (2°)100 - 140E1High
Tertiary (3°)25 - 80E1High

Data compiled from various sources.[14][15]

Experimental Protocols

Protocol 1: Titration of a Grignard Reagent with Iodine

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve a known mass of iodine (e.g., 254 mg, 1.0 mmol) in anhydrous THF.

  • Titration: Slowly add the Grignard solution dropwise from a burette to the stirred iodine solution at 0 °C.

  • Endpoint: The endpoint is reached when the characteristic brown color of the iodine disappears and the solution becomes colorless or slightly yellow.

  • Calculation: The molarity of the Grignard reagent is calculated based on the volume of the Grignard solution required to react with the known amount of iodine (1:1 stoichiometry).

Protocol 2: General Procedure for Alkene Synthesis via Grignard Reaction and Dehydration

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and inert gas inlet.

    • Add a small crystal of iodine.

    • Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of the organic halide (1.0 equivalent) in the anhydrous solvent.

    • Add a small amount of the halide solution to initiate the reaction. Gentle warming may be necessary.

    • Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes.

  • Reaction with Carbonyl Compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the aldehyde or ketone (0.9 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Dehydration:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

    • To the crude alcohol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

    • Heat the mixture to the appropriate temperature for dehydration (see Table 3). The alkene can be distilled from the reaction mixture as it is formed.

    • Purify the resulting alkene by distillation or column chromatography.

Visualizations

Grignard_Alkene_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction & Dehydration cluster_analysis Analysis & Purification prep_glass Flame-dry Glassware form_reagent R-X + Mg -> R-MgX prep_glass->form_reagent prep_solv Use Anhydrous Solvents prep_solv->form_reagent prep_reag Activate Magnesium prep_reag->form_reagent add_carbonyl Addition to Carbonyl form_reagent->add_carbonyl dehydration Acid-Catalyzed Dehydration add_carbonyl->dehydration purification Purification (Distillation/Chromatography) dehydration->purification analysis Yield & Characterization purification->analysis

Caption: Experimental workflow for Grignard synthesis of alkenes.

Troubleshooting_Initiation start Reaction Fails to Initiate q1 Is Magnesium Surface Activated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are Conditions Anhydrous? a1_yes->q2 sol_a1 Activate Mg: - Grind - Add I₂ or 1,2-dibromoethane a1_no->sol_a1 sol_a1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is Organic Halide Reactive? a2_yes->q3 sol_a2 Ensure: - Flame-dried glassware - Anhydrous solvents a2_no->sol_a2 sol_a2->q3 a3_no No q3->a3_no No success Reaction Initiates q3->success Yes sol_a3 Consider: - Using R-Br or R-I - Gentle warming a3_no->sol_a3 sol_a3->success

Caption: Troubleshooting logic for Grignard reaction initiation failure.

Competing_Pathways cluster_pathways Possible Reactions start Grignard Reagent (R-MgX) + Ketone addition Nucleophilic Addition (Desired Pathway) start->addition enolization Enolization (Side Reaction) start->enolization reduction Reduction (Side Reaction) start->reduction product Tertiary Alcohol -> Alkene addition->product side_product1 Enolate enolization->side_product1 side_product2 Secondary Alcohol reduction->side_product2

Caption: Competing reaction pathways for a Grignard reagent with a ketone.

References

Technical Support Center: Purification of Volatile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of volatile compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying volatile compounds?

A1: The main challenges in purifying volatile compounds stem from their high vapor pressure and potential thermal instability. Key difficulties include:

  • Sample Loss: Significant loss of the target compound can occur during solvent removal steps, such as rotary evaporation, due to its volatility.[1]

  • Thermal Degradation: Many volatile compounds are thermolabile and can decompose at the high temperatures required for some purification techniques like traditional distillation.[2][3]

  • Co-distillation with Solvents: Volatile compounds can co-distill with the solvent, making separation difficult.

  • Inefficient Separation: Separating volatile compounds with similar boiling points or polarities can be challenging.[4]

  • Contamination: The high volatility of these compounds makes them susceptible to contamination from the surrounding environment or cross-contamination between samples.[5][6]

Q2: How can I minimize the loss of my volatile compound during solvent removal?

A2: To minimize loss during solvent removal, especially with a rotary evaporator, consider the following strategies:

  • Reduce Vacuum Pressure: Use the minimum vacuum necessary to remove the solvent.[1]

  • Lower Bath Temperature: A lower bath temperature reduces the vapor pressure of your compound, minimizing its evaporation.[7]

  • Use a Secondary Condenser: Installing a secondary condenser, sometimes cooled with dry ice, can help trap volatile compounds that pass through the primary condenser.[8]

  • Monitor the Process Closely: Avoid leaving the rotary evaporator unattended for long periods to prevent over-evaporation.[9]

  • Alternative Methods: For highly volatile compounds, consider alternative methods like Kugelrohr distillation or atmospheric pressure distillation to remove a volatile solvent from a less volatile product.[1]

Q3: My volatile compound is degrading during distillation. What can I do?

A3: Thermal degradation is a common issue. To address this, you can:

  • Use Vacuum Distillation: Applying a vacuum lowers the boiling points of the compounds, allowing distillation to occur at a lower, less destructive temperature.[3][10]

  • Try Steam Distillation: This technique is suitable for water-immiscible volatile compounds and allows for distillation at temperatures below 100°C, which can prevent the degradation of heat-sensitive compounds.[11][12]

  • Employ Supercritical Fluid Extraction (SFE): SFE, often using carbon dioxide, operates at relatively low temperatures, making it ideal for thermolabile compounds.[13]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue: Ghost peaks or unexpected peaks in the chromatogram.

  • Possible Causes:

    • Contaminated syringe or injection port.[5]

    • Column bleed from a degraded column.[5]

    • Carryover from a previous injection.[5]

    • Contaminated carrier gas.[14]

  • Solutions:

    • Clean or replace the syringe and injection port liner.[5][14]

    • Perform a column bake-out or conditioning at a high temperature.[5]

    • Use proper rinsing and purging techniques between injections.[5]

    • Ensure high-purity carrier gas and install or check gas purification traps.[14][15]

Issue: Poor peak shape (tailing or fronting).

  • Possible Causes:

    • Column overloading due to high sample concentration.[5]

    • Active sites on the column interacting with the analyte.[5]

    • Improper sample vaporization in the injector.[5]

    • Column contamination.[5]

  • Solutions:

    • Dilute the sample or use a split injection.[5]

    • Use a deactivated column or a column with a different stationary phase.

    • Optimize the injector temperature.

    • Condition the column at a higher temperature.[5]

Distillation

Issue: Inefficient separation of two volatile compounds with close boiling points.

  • Possible Cause: The boiling point difference is too small for simple distillation.

  • Solution: Use fractional distillation . This technique utilizes a fractionating column to provide multiple theoretical plates for repeated vaporization and condensation cycles, leading to a better separation of liquids with boiling points that differ by less than 70°C.[4][16]

Issue: "Bumping" or uneven boiling in the distillation flask.

  • Possible Causes:

    • Lack of nucleation sites for smooth boiling.

    • Heating the mixture too quickly.[3]

  • Solutions:

    • Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[3]

    • Ensure a slow and controlled heating rate.[3]

Steam Distillation

Issue: Low yield of essential oil.

  • Possible Causes:

    • Channeling: Steam creating channels through the plant material, leading to inefficient extraction.[17][18]

    • Incomplete Distillation: Insufficient distillation time to extract all the oil.

    • Hydrolysis: Some compounds may be sensitive to hydrolysis in the presence of hot steam.[12]

    • Improper Plant Material Preparation: Material that is not properly comminuted may not release the oil effectively.[17]

  • Solutions:

    • Pack the plant material uniformly in the still to prevent channeling.

    • Ensure the plant material is appropriately sized (ground or chopped) to facilitate oil release.[17]

    • Monitor the distillate and continue the process until no more oil is observed collecting.[19]

    • For hydrolysis-sensitive compounds, explore alternative methods like SFE.

Data Presentation

Table 1: Boiling Points of Common Volatile Solvents at Atmospheric and Reduced Pressures

SolventBoiling Point at 760 mmHg (°C)Boiling Point at 150 mmHg (°C)Boiling Point at 25 mmHg (°C)
Acetone56.5--10
Dichloromethane39.8--24
Diethyl Ether34.5--28
Ethyl Acetate77.127-5
Hexane68.715-18
Methanol64.721-12
Pentane36.1--27
Toluene110.65722

Note: Data is approximate and can vary with precise pressure.

Table 2: Typical Operating Parameters for Supercritical Fluid Extraction (SFE) of Volatile Compounds

ParameterTypical RangeInfluence on Extraction
Pressure 100 - 400 barIncreases fluid density and solvating power.[13]
Temperature 35 - 60 °CAffects vapor pressure of solutes and fluid density.[13]
CO₂ Flow Rate 1 - 5 mL/minInfluences extraction time and efficiency.
Co-solvent (e.g., Ethanol) 0 - 10%Increases the polarity of the supercritical fluid to enhance the extraction of more polar compounds.[13][20]

Experimental Protocols

Protocol 1: Fractional Distillation under Vacuum

This protocol is for separating two volatile compounds with close boiling points where at least one is thermally sensitive.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter.

    • Ensure all glass joints are properly sealed with appropriate grease for vacuum applications.

    • Add boiling chips or a magnetic stir bar to the round-bottom flask.[3]

  • Sample Preparation:

    • Add the mixture of volatile compounds to the round-bottom flask, filling it to no more than two-thirds of its volume.

  • Distillation Procedure:

    • Turn on the cooling water to the condenser.

    • Slowly apply the vacuum to the desired pressure (e.g., 5-15 mmHg).[3] Check for leaks and ensure the pressure is stable.

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column. A temperature gradient will establish in the column.

    • When the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the more volatile component at that pressure. Collect this first fraction in the receiving flask.

    • Monitor the temperature closely. A sharp increase in temperature indicates that the first component has distilled and the next component is beginning to distill.[3]

    • Change the receiving flask to collect the second fraction.

  • Shutdown:

    • Once the separation is complete, remove the heat source and allow the system to cool to room temperature.

    • Carefully and slowly release the vacuum before disassembling the apparatus.[3]

Protocol 2: Sample Preparation by Headspace Solid-Phase Microextraction (SPME) for GC Analysis

This protocol is for the extraction and preconcentration of volatile compounds from a liquid or solid matrix prior to GC analysis.[21]

  • Materials:

    • SPME fiber assembly with an appropriate fiber coating.

    • Headspace vials with septa and caps.

    • Heating block or water bath.

    • Gas chromatograph.

  • Sample Preparation:

    • Place a known amount of the liquid or solid sample into a headspace vial.

    • For solid samples, adding a small amount of water can sometimes aid in the release of volatiles.

  • Extraction Procedure:

    • Seal the vial with the septum and cap.

    • Place the vial in a heating block or water bath at a controlled temperature to allow the volatile compounds to equilibrate into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes). The volatile analytes will adsorb onto the fiber coating.

  • Desorption and Analysis:

    • Retract the fiber into the needle and withdraw it from the vial.

    • Immediately insert the SPME device into the heated injection port of the gas chromatograph.

    • Extend the fiber to expose it to the heat of the injector. The adsorbed analytes will be thermally desorbed from the fiber onto the GC column for separation and analysis.[21]

Visualizations

G cluster_0 Purification Workflow for Volatile Compounds Start Crude Volatile Compound Mixture Initial_Assessment Assess Volatility and Thermal Stability Start->Initial_Assessment High_Volatility High Volatility / Thermally Sensitive Initial_Assessment->High_Volatility Yes Moderate_Volatility Moderate Volatility / Thermally Stable Initial_Assessment->Moderate_Volatility No Chromatography Gas Chromatography (GC) or other chromatography High_Volatility->Chromatography SFE Supercritical Fluid Extraction (SFE) High_Volatility->SFE Distillation_Choice Choose Distillation Method Moderate_Volatility->Distillation_Choice Fractional_Distillation Fractional Distillation Distillation_Choice->Fractional_Distillation Close Boiling Points Vacuum_Distillation Vacuum Distillation Distillation_Choice->Vacuum_Distillation High Boiling Point Steam_Distillation Steam Distillation (if applicable) Distillation_Choice->Steam_Distillation Water Immiscible Purity_Check Assess Purity (e.g., GC-MS, NMR) Fractional_Distillation->Purity_Check Vacuum_Distillation->Purity_Check Steam_Distillation->Purity_Check Chromatography->Purity_Check SFE->Purity_Check Purity_Check->Start Repurify Pure_Compound Purified Volatile Compound Purity_Check->Pure_Compound Purity Met

Caption: A decision-making workflow for selecting an appropriate purification method for volatile compounds.

G cluster_1 Troubleshooting Low Yield in Volatile Compound Purification Start Low Yield of Purified Compound Check_Method Review Purification Method Start->Check_Method Distillation Distillation Method Check_Method->Distillation Distillation Chromatography Chromatography Method Check_Method->Chromatography Chromatography Evaporation Solvent Evaporation Step Check_Method->Evaporation Solvent Removal Check_Leaks Check for Leaks in Apparatus Distillation->Check_Leaks Check_Temp Check Temperature and Pressure Distillation->Check_Temp Check_Column Check Column Integrity & Packing Chromatography->Check_Column Check_Rotovap Optimize Rotary Evaporator Conditions Evaporation->Check_Rotovap Check_Leaks->Start Fix and Repeat Consider_Alternative Consider Milder Purification Method Check_Temp->Consider_Alternative Degradation Suspected Check_Column->Start Repack/Replace and Repeat Check_Rotovap->Start Adjust and Repeat Consider_Alternative->Start Re-purify

Caption: A logical troubleshooting guide for addressing low yields during the purification of volatile compounds.

References

Technical Support Center: Purification of 3,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of solvent impurities from 3,4-Dimethyl-1-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing solvent impurities from this compound?

A1: The primary methods for purifying this compound from solvent impurities are fractional distillation, liquid-liquid extraction, and flash column chromatography. The choice of method depends on the nature of the solvent impurity, the required purity of the final product, and the scale of the purification.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueSource
Molecular FormulaC₈H₁₆[1]
Molecular Weight112.21 g/mol [1]
Boiling Point112 °C[2]
Density0.73 g/mL[2]

Q3: How can I determine the purity of my this compound sample?

A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is the most common and effective method for determining the purity of this compound and identifying any residual solvent impurities.[1]

Q4: What are some common impurities that might be present in a sample of this compound?

A4: Besides residual solvents used in its synthesis or handling, impurities can include unreacted starting materials, byproducts from the synthesis reaction (e.g., from a Grignard reaction), or isomers of the target compound.[3] Common synthesis solvents that may need to be removed include diethyl ether or tetrahydrofuran (B95107) (THF).

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a suitable method for separating this compound from solvents with significantly different boiling points.[4]

Experimental Protocol: Fractional Distillation of this compound

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.

  • Sample Charging: Charge the round-bottom flask with the impure this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

  • Heating: Gently heat the flask using a heating mantle or an oil bath.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will vaporize more readily. Monitor the temperature at the distillation head. The temperature should hold steady during the distillation of a pure component.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature corresponding to the boiling point of the desired compound or impurity. For this compound, the collection temperature should be around 112 °C at atmospheric pressure.

  • Analysis: Analyze the collected fractions by GC to determine their purity.

Troubleshooting Common Distillation Issues

ProblemPossible Cause(s)Suggested Solution(s)
Bumping/Uneven Boiling - Lack of boiling chips or inadequate stirring.- Heating too rapidly.- Add fresh boiling chips or use a magnetic stirrer.- Reduce the heating rate.
No Distillate Collection - Insufficient heating.- Leak in the system.- Condenser water is too cold for a high-boiling liquid.- Increase the heating mantle temperature.- Check all joints for a proper seal.- Reduce the flow rate of the cooling water or use warmer water.
Flooding of the Column - Heating rate is too high, causing excessive vaporization.- Decrease the heating rate to allow for proper vapor-liquid equilibrium in the column.
Poor Separation - Inefficient fractionating column.- Distillation rate is too fast.- Use a longer or more efficient fractionating column (e.g., packed with Raschig rings or metal sponges).- Reduce the distillation rate to allow for better separation.

Logical Workflow for Distillation Troubleshooting

cluster_no_distillate Troubleshooting 'No Distillate' cluster_bumping Troubleshooting 'Bumping' cluster_poor_separation Troubleshooting 'Poor Separation' cluster_flooding Troubleshooting 'Flooding' start Distillation Problem no_distillate No Distillate start->no_distillate bumping Bumping / Uneven Boiling start->bumping poor_separation Poor Separation start->poor_separation flooding Flooding start->flooding check_heat Increase Heat no_distillate->check_heat check_leaks Check Seals no_distillate->check_leaks check_condenser Adjust Condenser no_distillate->check_condenser add_chips Add Boiling Chips / Stir bumping->add_chips reduce_heat_bumping Reduce Heat bumping->reduce_heat_bumping better_column Use Better Column poor_separation->better_column slower_rate Slow Distillation Rate poor_separation->slower_rate reduce_heat_flooding Reduce Heat flooding->reduce_heat_flooding

A flowchart for troubleshooting common distillation problems.
Liquid-Liquid Extraction

Liquid-liquid extraction is effective for removing polar solvent impurities (e.g., water, ethanol) from the nonpolar this compound.

Experimental Protocol: Liquid-Liquid Extraction

  • Solvent Selection: Choose an extraction solvent in which this compound is highly soluble and which is immiscible with the solvent containing the impurities (e.g., water or brine for removing polar impurities from an ether solution of the product).

  • Extraction: In a separatory funnel, combine the solution of impure this compound with the extraction solvent.

  • Mixing: Stopper the funnel and gently invert it several times to allow for partitioning of the components between the two layers. Vent the funnel frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower layer.

  • Repeat: Repeat the extraction with fresh extraction solvent two to three times to maximize the removal of impurities.

  • Drying and Concentration: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator.

Troubleshooting Common Extraction Issues

ProblemPossible Cause(s)Suggested Solution(s)
Emulsion Formation - Vigorous shaking.- Presence of surfactants or fine particulates.- Gently swirl instead of shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Filter the mixture through a pad of Celite or glass wool.
Poor Separation of Layers - Similar densities of the two solvents.- Add a solvent to one of the layers to change its density.- Centrifuge the mixture.
Product Loss - Incomplete extraction.- Product has some solubility in the extraction solvent.- Increase the number of extractions.- Perform a back-extraction of the aqueous layers with fresh organic solvent.

Workflow for Optimizing Liquid-Liquid Extraction

start Optimize LLE choose_solvent Select Immiscible Solvent start->choose_solvent ph_adjust Adjust pH (if applicable) choose_solvent->ph_adjust multiple_extractions Perform Multiple Extractions ph_adjust->multiple_extractions back_extraction Consider Back-Extraction multiple_extractions->back_extraction dry_concentrate Dry and Concentrate back_extraction->dry_concentrate

A workflow diagram for optimizing a liquid-liquid extraction procedure.
Flash Column Chromatography

Flash column chromatography is a useful technique for separating this compound from non-volatile impurities or isomers with different polarities.[2]

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). For a nonpolar compound like this compound, a nonpolar eluent such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent (e.g., diethyl ether or dichloromethane) is typically used. The target compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica (B1680970) gel as a slurry in the chosen eluent. Ensure the silica bed is level and free of air bubbles. Add a layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using nitrogen or argon) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC or GC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Common Chromatography Issues

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloaded with sample.- Column packed improperly (cracks or channels).- Optimize the solvent system using TLC.- Use a larger column or less sample.- Repack the column carefully.
Compound Stuck on Column - Compound is too polar for the chosen eluent.- Compound is unstable on silica gel.- Gradually increase the polarity of the eluent (gradient elution).- Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine.
Cracked Silica Bed - Column ran dry.- Heat generated from the interaction of a very polar solvent with silica.- Always keep the silica bed covered with solvent.- When using highly polar solvents, pre-equilibrate the column with the eluent.

Decision Tree for Flash Chromatography Problems

cluster_solutions Solutions start Chromatography Issue poor_sep Poor Separation? start->poor_sep stuck Compound Stuck? start->stuck cracked Cracked Bed? start->cracked overload Overloaded? poor_sep->overload bad_solvent Wrong Solvent? poor_sep->bad_solvent bad_packing Bad Packing? poor_sep->bad_packing too_polar Too Polar? stuck->too_polar unstable Unstable on Silica? stuck->unstable ran_dry ran_dry cracked->ran_dry Ran Dry? use_less_sample Use Less Sample overload->use_less_sample optimize_solvent Optimize Solvent bad_solvent->optimize_solvent repack_column Repack Column bad_packing->repack_column gradient_elution Use Gradient Elution too_polar->gradient_elution change_stationary_phase Change Stationary Phase unstable->change_stationary_phase keep_wet Keep Silica Wet ran_dry->keep_wet

A decision tree for troubleshooting flash chromatography.

References

Technical Support Center: Stabilizers for Preventing Alkene Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective stabilization of alkene-containing compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the stabilization of alkenes in experimental and developmental settings.

Problem Potential Cause Recommended Solution
Rapid degradation of the alkene-containing compound despite the presence of a stabilizer. Incompatible Stabilizer: The chosen stabilizer may not be effective for the specific degradation pathway (e.g., using a UV stabilizer for a purely oxidative degradation).Re-evaluate the degradation mechanism. If oxidation is the primary route, consider phenolic antioxidants like BHT or Vitamin E. If photodegradation is a concern, Hindered Amine Light Stabilizers (HALS) like Tinuvin 770 may be more appropriate.
Insufficient Stabilizer Concentration: The concentration of the stabilizer may be too low to effectively quench the degradation process.Optimize stabilizer concentration. Perform a dose-response study to determine the optimal concentration of the stabilizer. Typical starting concentrations can range from 0.01% to 0.1% (w/w).
Presence of Pro-oxidants: Trace metals (e.g., iron, copper) or other impurities in the reaction mixture can catalyze oxidative degradation.Use high-purity solvents and reagents. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
Precipitation of the stabilizer from the solution. Poor Solubility: The stabilizer may have low solubility in the chosen solvent system.Select a stabilizer with appropriate solubility. For aqueous systems, consider more hydrophilic antioxidants. For nonpolar organic systems, lipophilic stabilizers like BHT and Vitamin E are suitable.
Temperature Effects: Changes in temperature during storage or experimentation can affect stabilizer solubility.Evaluate the temperature stability of your formulation. Ensure the storage temperature is within the solubility limits of the stabilizer.
Discoloration of the formulation upon addition of the stabilizer. Stabilizer Oxidation: Some stabilizers, particularly phenolic antioxidants, can form colored byproducts upon oxidation.Protect the formulation from light and oxygen. Store under an inert atmosphere (e.g., nitrogen or argon) and use amber vials or other light-blocking containers.
Interaction with Formulation Components: The stabilizer may react with other excipients or the active pharmaceutical ingredient (API) to form colored species.Conduct compatibility studies. Test the stabilizer with individual formulation components to identify any interactions.
The chosen stabilizer interferes with downstream analytical methods (e.g., HPLC, MS). Co-elution or Ion Suppression: The stabilizer may have a similar retention time to the analyte of interest or may suppress its ionization in mass spectrometry.Develop an analytical method that separates the stabilizer from the analyte. This may involve adjusting the mobile phase, gradient, or column chemistry.
Choose a stabilizer with different physicochemical properties. Consider a stabilizer that is retained differently on the column or has a different ionization profile.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of alkene degradation?

Alkenes are susceptible to degradation primarily through oxidation and photodegradation.

  • Oxidative degradation often proceeds via a free-radical chain reaction, where atmospheric oxygen attacks the double bond, leading to the formation of peroxides, aldehydes, ketones, and carboxylic acids. This process can be initiated by heat, light, or the presence of metal ions.

  • Photodegradation occurs when alkenes absorb ultraviolet (UV) light, which can lead to direct cleavage of the double bond or the formation of reactive species that initiate degradation.

2. How do phenolic antioxidants like BHT and Vitamin E work?

Phenolic antioxidants act as free radical scavengers. They donate a hydrogen atom from their hydroxyl group to a reactive peroxy radical (ROO•), which is a key intermediate in the oxidative chain reaction. This neutralizes the peroxy radical and forms a stable antioxidant radical that is unable to propagate the chain reaction.

3. What are Hindered Amine Light Stabilizers (HALS) and how do they function?

Hindered Amine Light Stabilizers (HALS), such as Tinuvin 770, are highly effective UV stabilizers. They do not absorb UV radiation but instead act as radical scavengers. Through a cyclic process known as the Denisov Cycle, HALS are oxidized to nitroxyl (B88944) radicals, which then trap alkyl and peroxy radicals, preventing further degradation of the polymer. A key advantage of HALS is that they are regenerated during this process, providing long-term stability.

4. How do I choose the right stabilizer for my application?

The choice of stabilizer depends on several factors:

  • The nature of your alkene-containing compound: Is it sensitive to oxidation, light, or both?

  • The formulation matrix: Is it a solid or liquid? What is the solvent system?

  • Processing and storage conditions: Will the formulation be exposed to high temperatures, UV light, or oxygen?

  • Regulatory requirements: Is the stabilizer approved for pharmaceutical use?

For protection against oxidation in many pharmaceutical preparations, butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and vitamin E are commonly used. For applications requiring UV stability, a HALS like Tinuvin 770 is a strong candidate.

5. What is an accelerated stability study and how can it be used to evaluate stabilizers?

An accelerated stability study exposes a formulation to elevated stress conditions (e.g., higher temperature, humidity, and light intensity) to speed up the degradation process. By monitoring the degradation of the alkene over time under these conditions, with and without different stabilizers, you can quickly compare the efficacy of the stabilizers and predict the long-term stability of the formulation under normal storage conditions. The Arrhenius equation is often used to relate the degradation rate at elevated temperatures to the rate at a lower temperature.

Quantitative Data on Stabilizer Performance

The following table summarizes the performance of common antioxidants in stabilizing polyethylene (B3416737) against oxidation after irradiation, which can serve as a proxy for their general antioxidant efficacy. Lower oxidation index indicates better stability.

Antioxidant (0.1 wt%) Crosslink Density (mol/dm³) Oxidation Index Ratio of Oxidation Index to Crosslink Density
Control (No Antioxidant)0.2032.4712.17
Butylated Hydroxytoluene (BHT) 0.139 0.21 1.51
Vitamin E (α-tocopherol)0.1300.292.23
Hindered Phenol (HPAO)0.1670.281.68
β-carotene0.1310.352.67

Data adapted from a comparative study on irradiated polyethylene. A lower ratio of oxidation index to crosslink density indicates better overall performance in this specific study.

Experimental Protocols

Protocol: Evaluating the Efficacy of Stabilizers using Accelerated Stability Testing and HPLC Analysis

Objective: To determine the effectiveness of different stabilizers in preventing the degradation of an alkene-containing compound in a solution under accelerated temperature stress.

Materials:

  • Alkene-containing compound of interest

  • High-purity solvent (e.g., acetonitrile, methanol, or a relevant buffer)

  • Stabilizers to be tested (e.g., BHT, Vitamin E, Tinuvin 770)

  • Class A volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Temperature-controlled oven or incubator

  • Amber glass vials with screw caps

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkene-containing compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare stock solutions of each stabilizer in the same solvent at a suitable concentration (e.g., 10 mg/mL).

  • Preparation of Test Samples:

    • For each stabilizer, prepare a series of test solutions by adding different volumes of the stabilizer stock solution to the alkene stock solution to achieve final stabilizer concentrations of, for example, 0.01%, 0.05%, and 0.1% (w/w relative to the alkene).

    • Prepare a control sample containing only the alkene-containing compound (no stabilizer).

    • Prepare a sufficient number of vials for each condition to be tested at different time points.

  • Accelerated Stability Study:

    • Place the sealed amber vials in a temperature-controlled oven set to an elevated temperature (e.g., 40°C, 50°C, or 60°C). The choice of temperature will depend on the stability of the compound.

    • At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial for each condition from the oven.

    • Allow the vials to cool to room temperature.

  • HPLC Analysis:

    • Develop and validate an HPLC method capable of separating the parent alkene compound from its potential degradation products and the stabilizer.

    • Analyze the samples from each time point by HPLC.

    • Quantify the peak area of the parent alkene compound.

  • Data Analysis:

    • For each condition, plot the percentage of the remaining alkene compound as a function of time.

    • Compare the degradation profiles of the control sample with the samples containing different stabilizers at various concentrations.

    • The stabilizer that results in the slowest rate of degradation is the most effective under the tested conditions.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Phenolic Antioxidants

The following diagram illustrates the free radical scavenging mechanism of a generic phenolic antioxidant, such as BHT or Vitamin E.

Phenolic_Antioxidant_Mechanism ROO_radical Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH H• abstraction Phenol Phenolic Antioxidant (Ar-OH) Phenol_radical Stable Antioxidant Radical (Ar-O•) Phenol->Phenol_radical H• donation Denisov_Cycle HALS Hindered Amine (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation Hydroxylamine_Ether Hydroxylamine Ether (>N-O-R') HALS->Hydroxylamine_Ether Alkoxyamine Alkoxyamine (>N-O-R) Nitroxyl_Radical->Alkoxyamine Traps R• Alkyl_Radical Alkyl Radical (R•) Alkyl_Radical->Alkoxyamine Alkoxyamine->Nitroxyl_Radical Reacts with ROO• Peroxy_Radical Peroxy Radical (ROO•) Peroxy_Radical->Hydroxylamine_Ether Reacts with >N-H Hydroxylamine_Ether->Nitroxyl_Radical Regeneration Stabilizer_Selection_Workflow start Start: Alkene-Containing Compound identify_degradation Identify Potential Degradation Pathways (Oxidation, Photodegradation) start->identify_degradation select_stabilizers Select Candidate Stabilizers (Phenolic, HALS, etc.) identify_degradation->select_stabilizers compatibility Perform Compatibility Studies (API, Excipients) select_stabilizers->compatibility accelerated_stability Conduct Accelerated Stability Study compatibility->accelerated_stability hplc_analysis Analyze Samples by HPLC accelerated_stability->hplc_analysis data_analysis Compare Degradation Rates hplc_analysis->data_analysis select_optimal Select Optimal Stabilizer and Concentration data_analysis->select_optimal end End: Stable Formulation select_optimal->end

Technical Support Center: Interpreting Complex NMR Spectra of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of alkene mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H NMR chemical shift ranges for alkene protons?

A1: Protons directly attached to the carbons of a double bond, known as vinylic or alkenyl protons, are deshielded due to the magnetic anisotropy of the π-system.[1][2] They typically resonate in the range of 4.5-7.0 ppm.[3] Protons on carbons adjacent to the double bond (allylic protons) generally appear between 1.8 and 2.5 ppm.[3] Conjugation can shift vinylic proton signals further downfield to the 5.5–7.5 ppm range.[4]

Q2: How can I distinguish between cis and trans alkene isomers using ¹H NMR?

A2: The primary method for distinguishing between cis and trans isomers is by analyzing the coupling constants (J-values) between the vinylic protons.[5] Trans-protons exhibit a larger coupling constant (³Jtrans) typically in the range of 12-18 Hz, while cis-protons show a smaller coupling constant (³Jcis) between 6-12 Hz.[3][5] Geminal protons (on the same carbon) have the smallest coupling constant (²Jgem), usually 0-3 Hz.[3]

Q3: What are the typical ¹³C NMR chemical shift ranges for alkene carbons?

A3: Carbons involved in a double bond (sp² hybridized) are deshielded compared to sp³ carbons and typically appear in the range of 100-170 ppm in a ¹³C NMR spectrum.[1][6] This makes the presence of a double bond easily identifiable.[6]

Q4: My ¹H NMR spectrum shows broad peaks. What could be the cause?

A4: Broad lines in an NMR spectrum can be caused by several factors. One common reason is the presence of solid particles in the sample, which disrupts the magnetic field homogeneity.[7] Filtering the sample into the NMR tube is crucial to avoid this.[7][8] High sample concentration can also lead to increased viscosity and broader lines.[7] Additionally, paramagnetic impurities can cause significant line broadening.[9]

Q5: The integration of my signals doesn't match the expected proton ratios. Why might this be?

A5: Inaccurate integration can result from signal overlap, where two or more distinct proton signals merge into a single, broader peak.[10] This is common in complex mixtures or molecules with many similar chemical environments, such as aromatic regions.[10] To obtain accurate quantitative data, proper acquisition parameters, including a sufficiently long relaxation delay, are essential to ensure all protons have fully relaxed between scans.

Troubleshooting Guides

Issue: Overlapping Signals in the Vinylic Region

When the signals of different alkene protons overlap, it becomes difficult to determine coupling patterns and accurate integrations.[11]

Troubleshooting Workflow:

Troubleshooting_Overlap Troubleshooting Signal Overlap in Alkene NMR start Complex Alkene Mixture with Overlapping Vinylic Signals change_solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) start->change_solvent Simple Approach check_temp Vary Acquisition Temperature start->check_temp Alternative Simple Approach use_2d_nmr Acquire 2D NMR Spectra start->use_2d_nmr Direct Approach change_solvent->use_2d_nmr If overlap persists check_temp->use_2d_nmr If overlap persists cosy ¹H-¹H COSY (Identify J-coupled protons) use_2d_nmr->cosy hsqc ¹H-¹³C HSQC (Disperse protons by attached carbon) use_2d_nmr->hsqc deconvolution Use Spectral Deconvolution Software use_2d_nmr->deconvolution If overlap still significant cosy->hsqc hmbc ¹H-¹³C HMBC (Long-range correlations) hsqc->hmbc tocsy ¹H-¹H TOCSY (Identify entire spin systems) hsqc->tocsy resolved Signals Resolved Proceed with Analysis hmbc->resolved tocsy->resolved pure_shift Consider Advanced Techniques (e.g., Pure Shift NMR) deconvolution->pure_shift pure_shift->resolved Analysis_Workflow General Workflow for Alkene Mixture Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Prepare Sample (5-25mg in 0.6mL solvent) filter Filter into NMR Tube prep->filter acq_1d Acquire ¹H and ¹³C Spectra filter->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, etc.) if needed acq_1d->acq_2d analyze_2d Analyze 2D Spectra: - Resolve Overlap - Establish Connectivity acq_2d->analyze_2d analyze_1d Analyze 1D Spectra: - Chemical Shifts - Integrations - Coupling Constants analyze_1d->analyze_2d If complex quantify Quantify Components analyze_1d->quantify If simple analyze_2d->quantify structure Elucidate Structures quantify->structure

References

Validation & Comparative

Reactivity Face-Off: 3,4-Dimethyl-1-hexene vs. 1-Hexene in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the reactivity of alkenes is paramount. This guide provides a detailed comparison of the reactivity of 3,4-Dimethyl-1-hexene, a sterically hindered monosubstituted alkene, and 1-hexene (B165129), its unhindered counterpart. This analysis, supported by experimental data and established chemical principles, will explore their behavior in three fundamental alkene reactions: catalytic hydrogenation, hydroboration-oxidation, and electrophilic addition of hydrogen bromide (HBr).

The core difference in reactivity between these two molecules stems from steric hindrance. The presence of methyl groups at the C3 and C4 positions in this compound shields the double bond, influencing the approach of reagents and the stability of reaction intermediates. This guide will dissect these effects to provide researchers, scientists, and drug development professionals with a clear understanding of how this substitution pattern modulates chemical behavior.

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental reaction that reduces a carbon-carbon double bond to a single bond through the addition of hydrogen gas in the presence of a metal catalyst. This reaction is highly sensitive to the steric environment of the alkene.

Comparative Analysis:

1-Hexene undergoes rapid and complete hydrogenation under standard conditions to yield n-hexane. In contrast, the methyl groups in this compound impede the adsorption of the alkene onto the catalyst surface, leading to a significantly slower reaction rate. While the final product, 3,4-dimethylhexane, is the same type of saturated alkane, achieving high conversion of the sterically hindered alkene may require more forcing conditions, such as higher hydrogen pressure, elevated temperatures, or longer reaction times.

Feature1-HexeneThis compound
Reaction Rate FastSlow (due to steric hindrance)
Product n-Hexane3,4-Dimethylhexane
Typical Yield High (>99%)[1]Expected to be high, but may require more vigorous conditions

Experimental Protocol: Hydrogenation of 1-Hexene

A representative procedure for the hydrogenation of 1-hexene is as follows:

  • A solution of 1-hexene (1.0 g, 11.9 mmol) in a suitable solvent such as ethanol (B145695) (20 mL) is prepared in a reaction vessel.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 50 mg) is added to the solution.

  • The vessel is connected to a hydrogen source and purged to replace the air with hydrogen.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the product, n-hexane.[1]

hydrogenation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1-Hexene in Ethanol C Reaction Vessel A->C B 10% Pd/C Catalyst B->C D Hydrogen Atmosphere (1-4 atm) C->D Purge with H₂ E Filtration D->E Reaction Complete H GC/TLC Analysis D->H Monitor Progress F Solvent Evaporation E->F G n-Hexane (Product) F->G hydroboration_oxidation cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation A 1-Hexene in THF B Borane-THF Complex A->B 0°C to RT C Trialkylborane Intermediate B->C D NaOH(aq), H₂O₂(aq) C->D 0°C to RT E 1-Hexanol D->E electrophilic_addition cluster_reactants Reactants cluster_mechanism Mechanism Alkene 1-Hexene or This compound Protonation Protonation of Double Bond Alkene->Protonation HBr HBr HBr->Protonation Carbocation Secondary Carbocation Intermediate Protonation->Carbocation Forms more stable carbocation Nucleophilic_Attack Nucleophilic Attack by Br⁻ Carbocation->Nucleophilic_Attack Product Major Product: 2-Bromo-alkane Nucleophilic_Attack->Product

References

Stability Showdown: Branched Alkenes Demonstrate Superior Stability Over Linear Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of experimental data confirms that branched alkenes exhibit greater thermodynamic stability compared to their linear isomers. This stability, primarily attributed to the degree of substitution around the carbon-carbon double bond, is a critical factor for researchers and professionals in drug development and chemical synthesis. The primary metric for this comparison is the heat of hydrogenation (ΔH°), where a lower value indicates a more stable alkene.

The increased stability of branched alkenes arises from two main electronic effects: hyperconjugation and stronger sigma bonds. Hyperconjugation involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* orbital of the double bond, effectively spreading out the electron density and lowering the overall energy of the molecule. The greater the number of alkyl substituents on the double bond, the more pronounced the hyperconjugation and the more stable the alkene. Additionally, a bond between an sp2 hybridized carbon of the double bond and an sp3 hybridized carbon of an alkyl group is stronger than a bond between two sp3 hybridized carbons, further contributing to the stability of more substituted alkenes.[1][2]

Quantitative Comparison of Alkene Stability

The relative stability of various branched and linear alkenes can be quantitatively assessed by comparing their heats of hydrogenation. The following table summarizes experimental data for a selection of alkenes, demonstrating the clear trend of increasing stability with increased substitution.

AlkeneStructureTypeHeat of Hydrogenation (kJ/mol)Heat of Hydrogenation (kcal/mol)
EtheneH₂C=CH₂Unsubstituted-137-32.8
PropeneCH₃CH=CH₂Monosubstituted-126-30.1
1-Butene (B85601)CH₃CH₂CH=CH₂Monosubstituted-127-30.3
cis-2-Butenecis-CH₃CH=CHCH₃Disubstituted-120-28.6
trans-2-Butenetrans-CH₃CH=CHCH₃Disubstituted-115-27.6
2-Methylpropene(CH₃)₂C=CH₂Disubstituted-119-28.4
2-Methyl-2-butene(CH₃)₂C=CHCH₃Trisubstituted-113-26.9
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂Tetrasubstituted-111-26.6

Data compiled from multiple sources. Values may vary slightly between different references.

As the data illustrates, moving from the unsubstituted ethene to the tetrasubstituted 2,3-dimethyl-2-butene, there is a general decrease in the heat of hydrogenation, signifying an increase in stability. It is also noteworthy that for isomeric alkenes, the branched isomer is typically more stable than the linear isomer. For instance, 2-methylpropene (a branched isomer of butene) is more stable than 1-butene (a linear isomer) and even slightly more stable than cis-2-butene. Furthermore, trans isomers are generally more stable than cis isomers due to reduced steric strain.[1][3]

Experimental Determination of Alkene Stability

The primary method for experimentally determining the relative stability of alkenes is through catalytic hydrogenation.[2] This technique involves the addition of hydrogen gas (H₂) across the double bond of an alkene in the presence of a metal catalyst, resulting in the formation of a saturated alkane. The reaction is exothermic, and the heat released (heat of hydrogenation) is measured using a calorimeter.

Experimental Protocol: Catalytic Hydrogenation of an Alkene

Objective: To determine the heat of hydrogenation of a given alkene to assess its relative stability.

Materials:

  • Alkene sample

  • Hydrogen gas (high purity)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adam's catalyst), Palladium on carbon (Pd/C), or Raney Nickel

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a similar setup)

  • Calorimeter

Procedure:

  • Catalyst Preparation: A precise amount of the chosen catalyst is placed into the reaction vessel of the hydrogenation apparatus. For PtO₂, it is often reduced in situ to platinum black by reacting with hydrogen before the addition of the alkene.

  • Sample Preparation: A known mass of the alkene is dissolved in a suitable solvent.

  • Apparatus Setup: The alkene solution is added to the reaction vessel containing the catalyst. The apparatus is then sealed and flushed with an inert gas (e.g., nitrogen or argon) to remove any air, followed by flushing with hydrogen gas.

  • Reaction Initiation: The reaction vessel is brought to the desired temperature (often room temperature) and pressure of hydrogen gas.[4] The mixture is then agitated (e.g., by shaking or stirring) to ensure good contact between the reactants and the catalyst.

  • Monitoring the Reaction: The uptake of hydrogen is monitored over time. The reaction is considered complete when the consumption of hydrogen ceases.

  • Calorimetry: The heat evolved during the reaction is measured using a calorimeter. The heat of hydrogenation is then calculated per mole of the alkene.

  • Product Analysis: The product is isolated by filtering out the catalyst and evaporating the solvent.[4] The structure of the resulting alkane can be confirmed using analytical techniques such as NMR or GC-MS to ensure complete hydrogenation and the absence of side reactions.

Visualizing Alkene Stability and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated.

Caption: Relationship between alkene substitution and stability.

Hydrogenation_Workflow start Start prep_catalyst Prepare Catalyst start->prep_catalyst prep_sample Prepare Alkene Sample start->prep_sample setup_apparatus Setup Hydrogenation Apparatus prep_catalyst->setup_apparatus prep_sample->setup_apparatus run_reaction Run Hydrogenation Reaction setup_apparatus->run_reaction measure_heat Measure Heat of Hydrogenation (Calorimetry) run_reaction->measure_heat analyze_product Analyze Product run_reaction->analyze_product end End measure_heat->end analyze_product->end

Caption: Experimental workflow for determining heat of hydrogenation.

References

Reactivity Showdown: A Comparative Analysis of Cis- and Trans-3,4-Dimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the geometric isomerism of alkenes plays a pivotal role in determining their physical and chemical properties, and consequently, their reactivity. This guide offers a detailed comparison of the reactivity of cis- and trans-3,4-Dimethyl-2-hexene, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by analogous experimental data and detailed experimental protocols.

At a Glance: Stability and Reactivity

The fundamental difference in reactivity between cis- and trans-3,4-Dimethyl-2-hexene stems from their relative stabilities. The trans isomer is generally more stable due to reduced steric hindrance between the alkyl substituents on the double bond. In the cis isomer, the proximity of the methyl group on carbon-3 and the ethyl group on carbon-4 leads to steric strain, increasing the molecule's ground state energy. This higher energy state makes the cis isomer more reactive towards addition reactions.

Comparative Reactivity Data (Analogous Systems)

Direct quantitative data on the reaction rates of cis- and trans-3,4-Dimethyl-2-hexene is scarce. However, extensive research on other substituted alkenes provides a strong basis for predicting their relative reactivity. The following table summarizes experimental data from analogous systems, which can be extrapolated to the target molecules.

ReactionAlkene SystemRelative Rate (cis vs. trans)Catalyst/ConditionsReference System
Catalytic Hydrogenationcis-4-octene vs. trans-4-octene (B86139)cis > trans (3.2 times faster)Homogeneous (Wilkinson's catalyst)cis-4-octene has a relative rate of 0.54 and trans-4-octene has a relative rate of 0.17, normalized against 1-octene.[2]
Catalytic Hydrogenationcis-2-pentene (B165939) vs. trans-2-pentenecis > transHeterogeneous (1% Pd/alumina)The rate of hydrogenation is cis-2-pentene > 1-pentene (B89616) > trans-2-pentene.[3]
Halogenation (Bromination)cis-stilbene vs. trans-stilbeneReactivity is comparable, but leads to different stereoisomers.Br₂ in an inert solventBoth isomers react readily, but the stereochemical outcome is distinct due to the anti-addition mechanism.
Hydrohalogenation (HBr addition)General AlkenesThe rate is influenced by carbocation stability (Markovnikov's rule). For a given substitution pattern, the less stable cis isomer is expected to react faster.HBrThe reaction proceeds through a carbocation intermediate.

Reaction Mechanisms and Stereochemistry

The stereochemistry of the starting alkene often dictates the stereochemistry of the product. Understanding the underlying reaction mechanisms is crucial for predicting and controlling the outcome of a reaction.

Catalytic Hydrogenation

Catalytic hydrogenation involves the syn-addition of two hydrogen atoms across the double bond. The alkene adsorbs onto the surface of a metal catalyst (e.g., Pd, Pt, Ni), followed by the stepwise addition of hydrogen atoms from the same face of the double bond.[4] Due to greater steric hindrance on one face of the molecule, the cis isomer can adsorb more readily to the catalyst surface, leading to a faster reaction rate.[5][6]

Hydrogenation cis_alkene cis-Alkene cis_adsorbed Adsorbed cis-Alkene cis_alkene->cis_adsorbed + Catalyst cis_product Alkane cis_adsorbed->cis_product + 2[H] (syn-addition) trans_adsorbed Adsorbed trans-Alkene trans_alkene trans-Alkene trans_alkene->trans_adsorbed + Catalyst trans_product Alkane trans_adsorbed->trans_product + 2[H] (syn-addition) note cis isomer reacts faster due to greater steric strain and more accessible double bond.

Catalytic Hydrogenation Workflow.
Halogenation (e.g., Bromination)

The halogenation of alkenes proceeds via an anti-addition mechanism. The alkene attacks a halogen molecule (e.g., Br₂), forming a cyclic halonium ion intermediate.[7][8] The halide ion then attacks one of the carbons of the cyclic intermediate from the opposite face, leading to the formation of a vicinal dihalide with the two halogen atoms in a trans relationship to each other.[9] The stereochemical outcome is dependent on the starting alkene.

Halogenation Alkene cis or trans-Alkene Halonium Cyclic Halonium Ion Alkene->Halonium + X₂ Product Vicinal Dihalide (anti-addition) Halonium->Product + X⁻ (backside attack)

Halogenation Reaction Pathway.
Hydrohalogenation (e.g., Hydrobromination)

Hydrohalogenation of alkenes follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.[10] The halide ion then attacks the carbocation. For both cis- and trans-3,4-dimethyl-2-hexene, the initial protonation will lead to the same tertiary carbocation. However, the activation energy to reach this intermediate is expected to be lower for the less stable cis isomer, resulting in a faster reaction rate.

Hydrohalogenation Alkene cis or trans-Alkene Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation + H⁺ (rate-determining) Product Alkyl Halide Carbocation->Product + X⁻

References

GC-MS vs. HPLC for Alkene Analysis: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of alkenes, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is a critical decision that impacts data quality, experimental workflow, and overall research outcomes. This guide provides an objective comparison of these two powerful analytical techniques for alkene analysis, supported by experimental data and detailed methodologies.

Alkenes, a class of unsaturated hydrocarbons containing at least one carbon-carbon double bond, are ubiquitous in nature and industry. They are key components of essential oils (as terpenes), pheromones, and industrial feedstocks. Accurate identification and quantification of alkenes are crucial in fields ranging from natural product chemistry and environmental analysis to the quality control of pharmaceuticals and petrochemicals.

At a Glance: GC-MS vs. HPLC for Alkene Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in the gas phase, followed by mass-based detection.Separation based on polarity, size, or affinity in a liquid phase, with various detection methods.
Best Suited For Volatile and semi-volatile alkenes (e.g., terpenes, short-chain alkenes).[1]Non-volatile or thermally sensitive alkenes; can be adapted for volatile alkenes, often requiring derivatization.[2]
Sensitivity Generally higher for volatile compounds, especially with selective ion monitoring (SIM).[3]Dependent on the detector and analyte; can be very sensitive with appropriate detectors (e.g., fluorescence, MS) and derivatization.[4]
Sample Preparation Often simpler for volatile analytes, involving dissolution in a volatile solvent or headspace analysis.Can be more complex, potentially requiring derivatization to enhance detectability, especially for UV-Vis detection.[5][6]
Analysis Time Typically faster for volatile compounds due to rapid vaporization and separation in the gas phase.[7]Can be longer, though modern UHPLC systems offer very fast separations.
Identification High confidence in identification due to mass spectral libraries.Identification is primarily based on retention time against standards; coupling with MS (LC-MS) enhances identification.

Quantitative Performance Comparison

The selection of an analytical technique is often dictated by its quantitative performance. Below is a summary of typical validation parameters for the analysis of terpenes, a prominent class of alkenes, using both GC-MS and HPLC.

GC-MS Method Validation Data for Terpene Analysis
AnalyteLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD%)
α-Pinene>0.9990.120.4098.2 - 100.9< 5
Myrcene>0.9990.100.3398.5 - 101.1< 5
Limonene>0.9980.150.5097.5 - 102.1< 5
Linalool>0.9990.180.6098.0 - 101.5< 5
β-Caryophyllene>0.9980.250.8397.2 - 102.5< 5

Data compiled from representative studies. Actual performance may vary based on instrumentation and matrix.

HPLC-UV Method Validation Data for Cannabinoids and Terpenes (Simultaneous Analysis)

A recent study validated a method for the simultaneous analysis of cannabinoids and terpenes.[2][8] While HPLC is more commonly used for cannabinoids, this data provides insight into its capabilities for terpenes.

Analyte (Terpene)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD%)
Myrcene>0.991.55.079 - 91< 10
Limonene>0.991.24.079 - 91< 10
Linalool>0.991.03.379 - 91< 10
β-Caryophyllene>0.992.06.779 - 91< 10

Note: The higher LOD and LOQ values for terpenes in the HPLC method compared to the GC-MS method highlight the generally lower sensitivity of HPLC-UV for these compounds without derivatization.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results.

GC-MS Experimental Protocol for Alkene (Terpene) Profiling

This protocol is suitable for the analysis of volatile alkenes in various matrices.[9]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube.

  • Add a known volume of a suitable organic solvent (e.g., hexane, pentane, or ethanol).

  • If quantitative analysis is required, add an internal standard (e.g., n-tridecane).

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the solid material.

  • Transfer the supernatant to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A mid-polarity column such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) is commonly used.[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless for trace analysis or split for higher concentrations.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 190 °C at 3 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 2 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

HPLC-UV Experimental Protocol for Alkene (Terpene) Profiling

This protocol is often employed when simultaneous analysis of non-volatile compounds (like cannabinoids) and terpenes is desired.[9]

1. Sample Preparation (Solvent Extraction):

  • Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.

  • Add 5 mL of acetone (B3395972) or ethanol.

  • Vortex for 1 minute followed by sonication for 15 minutes.

  • Centrifuge the sample.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds of interest.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm for general screening, though terpenes often lack strong chromophores, leading to lower sensitivity.[1]

Derivatization for Enhanced HPLC Detection: For alkenes that lack a UV-absorbing chromophore, derivatization can be employed to enhance detection sensitivity.[4][5] This involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the alkene molecule. While less common for simple alkenes, this approach is valuable for specific applications. The choice of derivatizing agent depends on the functional groups present on the alkene.

Logical Workflows and Key Principles

To visualize the analytical processes, the following diagrams illustrate the workflows for GC-MS and HPLC analysis of alkenes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Vial GC Vial Filtration->Vial Injector Injector (Vaporization) Vial->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Detector MS Detector (Detection & Identification) GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis Data Acquisition

GC-MS Experimental Workflow for Alkene Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Filtration Filtration Derivatization->Filtration Vial HPLC Vial Filtration->Vial Injector Injector Vial->Injector HPLC_Column HPLC Column (Separation) Injector->HPLC_Column UV_Detector UV Detector (Detection) HPLC_Column->UV_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis Data Acquisition

HPLC Experimental Workflow for Alkene Analysis.

Conclusion and Recommendations

Both GC-MS and HPLC are robust techniques for the analysis of alkenes, each with distinct advantages and limitations.

GC-MS is unequivocally the preferred method for the routine analysis of volatile and semi-volatile alkenes. Its high sensitivity, superior separation efficiency for volatile compounds, and the definitive identification provided by mass spectrometry make it the gold standard.[9] The sample preparation is often straightforward, and analysis times can be relatively short.

HPLC becomes a viable and even advantageous option under specific circumstances. When the simultaneous analysis of both volatile (alkenes) and non-volatile compounds is required from the same sample extract, HPLC can streamline laboratory workflows.[9] This is particularly relevant in the analysis of complex natural products where different classes of compounds are of interest. However, for the analysis of alkenes alone, HPLC, especially with UV detection, often suffers from lower sensitivity and potential co-elution issues.[1] For alkenes lacking strong chromophores, derivatization is a necessary step to achieve adequate sensitivity with HPLC-UV, which adds complexity to the sample preparation process.

Ultimately, the choice of technique should be guided by the specific research question, the nature of the alkenes of interest, the sample matrix, and the available instrumentation. For comprehensive characterization and sensitive quantification of volatile alkenes, GC-MS remains the benchmark. For integrated analyses of diverse compound classes in a single run, a validated HPLC method can be a highly efficient alternative.

References

A Comparative Guide to Catalysts for Alkene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkene hydrogenation, the addition of hydrogen across a carbon-carbon double bond to yield a saturated alkane, is a cornerstone of modern organic synthesis.[1] This reduction reaction is thermodynamically favorable but requires a catalyst to proceed at a practical rate.[2] The choice of catalyst is critical, influencing the reaction's speed, selectivity, and applicability to complex molecules often encountered in pharmaceutical and fine chemical synthesis.[3][4]

This guide provides a comparative analysis of the most common catalysts used for this transformation, divided into two primary classes: heterogeneous and homogeneous. We will examine their performance, present quantitative data where available, and provide standardized experimental protocols.

Homogeneous vs. Heterogeneous Catalysis

The fundamental difference between the two main types of catalysis lies in the phase of the catalyst relative to the reactants.[5][6]

  • Heterogeneous Catalysts exist in a different phase from the reactants, typically a solid metal supported on a high-surface-area material (e.g., palladium on carbon) suspended in a liquid or gaseous reaction mixture.[5][7][8] Their primary advantage is the ease of separation from the reaction mixture post-reaction—often by simple filtration—which allows for straightforward catalyst recovery and reuse, a crucial factor in industrial applications.[5][6][9] However, they often exhibit lower selectivity and possess less-defined active sites compared to their homogeneous counterparts.[3][6]

  • Homogeneous Catalysts are soluble in the reaction medium, existing in the same phase as the reactants.[5][10] These are typically organometallic complexes, such as Wilkinson's catalyst.[11][12] This single-phase environment allows for high interaction between the catalyst and substrate, leading to superior activity, high selectivity, and the ability to function under very mild reaction conditions (e.g., room temperature and atmospheric pressure).[4][5][6][9] The principal drawback is the significant challenge in separating the catalyst from the product, which can be costly and complex.[5][6]

Comparative Performance of Key Catalysts

The selection of a catalyst depends heavily on the substrate's complexity and the desired outcome. While heterogeneous catalysts are robust workhorses, homogeneous catalysts offer unparalleled control and activity for sensitive and sterically hindered substrates.

Catalyst Class Formula Key Characteristics & Substrate Scope Typical Conditions
Palladium on Carbon HeterogeneousPd/CGeneral-purpose catalyst for mono- and di-substituted alkenes. Can cause double-bond isomerization.[7] Highly active and cost-effective.Room temp. - 80°C, 1-50 atm H₂
Platinum on Carbon HeterogeneousPt/CSimilar to Pd/C but often shows less isomerization.[7] Effective for a wide range of alkenes.[13]Room temp. - 80°C, 1-50 atm H₂
Wilkinson's Catalyst Homogeneous[RhCl(PPh₃)₃]High chemoselectivity for alkenes over other functional groups (ketones, esters, nitros).[14] Best for less sterically hindered alkenes.[12]Room temp., 1 atm H₂
Crabtree's Catalyst Homogeneous[Ir(COD)(PCy₃)(py)]PF₆Exceptionally high activity; hydrogenates tri- and even tetra-substituted alkenes.[15] Can be directed by coordinating groups (e.g., -OH) for high diastereoselectivity.[16][15]Room temp., 1 atm H₂[15]

Quantitative Performance Metrics

Direct comparison of turnover frequencies (TOF) is challenging as values are highly dependent on specific substrates and reaction conditions. However, general activity trends are well-established. Turnover Number (TON) represents the total number of substrate molecules a catalyst molecule can convert before deactivation, indicating its stability, while TOF measures its intrinsic speed (TON per unit time).[17][18][19]

Catalyst Substrate Example Turnover Frequency (TOF) Notes
Palladium on Carbon EthyleneVaries widely based on Pd particle size and support.[20]Activity is highly dependent on catalyst preparation and surface properties.[20]
Wilkinson's Catalyst Cyclohexene~650 h⁻¹ (0.18 s⁻¹)Activity decreases significantly with increasing alkene substitution.[21]
Crabtree's Catalyst CyclohexeneHigh; often cited as ~100x more active than Wilkinson's catalyst.[16]Maintains high activity even for highly substituted and sterically hindered alkenes.[15]

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Hydrogenation (Pd/C)

This protocol is adapted for a standard laboratory scale.[1][22]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol) and a suitable solvent (e.g., ethanol, ethyl acetate, 10 mL).

  • Catalyst Addition: In the open air, carefully add 5-10% palladium on carbon (typically 5-10 wt% of the substrate).

  • Inert Atmosphere: Seal the flask with a rubber septum. Purge the flask by applying a vacuum and backfilling with an inert gas (N₂ or Argon). Repeat this cycle three times.

  • Hydrogen Introduction: Introduce hydrogen gas, either from a balloon attached to a needle or from a pressurized cylinder, while stirring the mixture vigorously.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC/MS. Reactions can take from minutes to several hours.

  • Workup: Once the starting material is consumed, carefully vent the excess hydrogen in a fume hood. Purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite or a syringe filter to remove the solid Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate via rotary evaporation to yield the purified alkane product.

Protocol 2: General Procedure for Homogeneous Hydrogenation (Wilkinson's Catalyst)

This procedure highlights the use of a soluble catalyst under mild conditions.[11][14]

  • Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) in a degassed solvent (e.g., toluene (B28343) or THF, 10 mL) under an inert atmosphere.

  • Catalyst Addition: Add Wilkinson's catalyst, [RhCl(PPh₃)₃] (typically 0.1-1 mol%), to the solution. The solution should turn a reddish-brown color.

  • Inert Atmosphere: Subject the flask to three cycles of vacuum followed by backfilling with hydrogen gas (H₂).

  • Reaction: Leave the final atmosphere as H₂ (typically at 1 atm, from a balloon) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC/MS. A color change from reddish-brown to a lighter yellow or brown often indicates catalyst turnover.

  • Workup: Once the reaction is complete, vent the excess hydrogen.

  • Isolation: The product is typically isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography to separate the alkane from the rhodium complex and phosphine (B1218219) ligands.

Mechanistic Overview: The Wilkinson's Catalyst Cycle

The mechanism for hydrogenation by Wilkinson's catalyst is a well-studied catalytic cycle known as the Tolman catalytic cycle.[10] It involves a sequence of steps where the rhodium center cycles between Rh(I) and Rh(III) oxidation states.

  • Ligand Dissociation: A triphenylphosphine (B44618) (PPh₃) ligand dissociates from the 16-electron complex to form a highly reactive 14-electron species.

  • Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to Rh(III) and forming a dihydride complex.

  • Alkene Coordination: The alkene substrate coordinates to the metal center.

  • Migratory Insertion: One of the hydride ligands is transferred to a carbon of the coordinated alkene, forming a rhodium-alkyl bond.

  • Reductive Elimination: The second hydride ligand and the alkyl group couple and are eliminated from the metal center, forming the alkane product and regenerating the active 14-electron Rh(I) catalyst.[11]

Conclusion and Catalyst Selection

The choice between a heterogeneous and a homogeneous catalyst for alkene hydrogenation is a strategic decision based on the specific requirements of the chemical transformation.

  • For large-scale industrial processes where cost and catalyst recyclability are paramount, heterogeneous catalysts like Pd/C and Pt/C are the preferred choice.[3][4] They are robust and effective for the hydrogenation of simple, unfunctionalized alkenes.

  • For the synthesis of complex, high-value molecules such as pharmaceuticals and fine chemicals, homogeneous catalysts are often indispensable.[4] Wilkinson's catalyst offers excellent chemoselectivity, leaving sensitive functional groups intact. For the most challenging substrates, particularly highly substituted and sterically demanding alkenes, the superior activity of Crabtree's catalyst makes it the catalyst of choice, often succeeding where others fail.

Ultimately, a thorough understanding of the substrate, the potential for side reactions, and the practical constraints of the synthesis will guide the researcher to the optimal catalytic system.

References

Spectroscopic Fingerprints: A Comparative Guide to Dimethylhexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed spectroscopic comparison of various dimethylhexene isomers, leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to distinguish between these closely related structures. The experimental data presented herein offers a valuable resource for the unambiguous characterization of these C8H16 alkenes.

The location of the double bond and the positions of the two methyl groups within the hexene backbone result in a diverse array of structural isomers. Each isomer, while sharing the same molecular formula, exhibits a unique spectroscopic fingerprint. These differences are most prominently observed in their ¹H NMR, ¹³C NMR, and IR spectra, arising from the distinct chemical environments of the protons and carbon atoms, as well as the specific vibrational modes of the molecule.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for a selection of dimethylhexene isomers. This quantitative data allows for a direct comparison of the distinct spectral features that enable the differentiation of these compounds.

¹H NMR Data of Dimethylhexene Isomers (Chemical Shifts in ppm)
IsomerVinylic Protons (C=CH)Vinylic Protons (C=CH₂)Allylic ProtonsOther ProtonsReference
2,3-Dimethyl-1-hexene -~4.7~2.00.8-1.7[1][2]
2,4-Dimethyl-1-hexene -4.65, 4.721.79, 2.030.83-1.68[3][4]
2,5-Dimethyl-1-hexene -4.672.000.90-1.72[5][6]
3,3-Dimethyl-1-hexene 5.6-5.84.8-5.0-0.8-1.3[7][8]
3,4-Dimethyl-1-hexene 5.6-5.84.9-5.0~2.00.8-1.6[9]
4,4-Dimethyl-1-hexene 5.7-5.94.9-5.0~2.00.8-1.3[10][11]
2,3-Dimethyl-2-hexene 5.1-5.4-~1.90.8-1.7[12][13]
3,4-Dimethyl-2-hexene 5.1-5.4-~2.00.8-1.7[14][15]
2,5-Dimethyl-2-hexene 5.1-5.3-~1.90.9-1.6[16]

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C NMR Data of Dimethylhexene Isomers (Chemical Shifts in ppm)
IsomerC=CC-C (sp³)Reference
2,3-Dimethyl-1-hexene ~148 (C), ~110 (CH₂)14-45[17]
This compound ~144 (CH), ~112 (CH₂)11-43[9]
2,5-Dimethyl-2-hexene ~132 (C), ~124 (CH)12-42[16]
(E)-3,4-Dimethyl-2-hexene ~135 (CH), ~128 (CH)12-35[15]
3,3-Dimethyl-1-hexene ~148 (CH), ~110 (CH₂)14-44[8]
Key IR Absorption Frequencies of Dimethylhexene Isomers (in cm⁻¹)
Isomer=C-H StretchC=C StretchC-H Stretch (sp³)Reference
2,3-Dimethyl-1-hexene ~3080~16452850-2970[18]
This compound ~3080~16402870-2960[19]
4,4-Dimethyl-1-hexene ~3080~16402870-2960[20]
trans-3,4-Dimethyl-2-hexene ~3020~16702870-2960[21]
2,3-Dimethyl-2-hexene Not prominent~16702860-2970[22]

Note: These are characteristic absorption bands. The full IR spectrum provides a more detailed fingerprint.

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the dimethylhexene isomer was accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a frequency of 60, 90, or 400 MHz for protons.

  • Data Acquisition:

    • For ¹H NMR, the spectral width was set to encompass the expected chemical shift range (typically 0-12 ppm). A sufficient number of scans were acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between pulses.

    • For ¹³C NMR, a wider spectral width (typically 0-220 ppm) was used. A larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling was employed to simplify the spectrum and improve sensitivity.

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections were applied. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[14] For gas-phase measurements, the volatile sample was introduced into a gas cell.[14]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to acquire the spectra.

  • Data Acquisition: A background spectrum of the empty sample holder or gas cell was recorded.[14] The sample was then placed in the beam path, and the spectrum was recorded over the mid-IR range (typically 4000-400 cm⁻¹).[14] Multiple scans were averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of dimethylhexene isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Thin_Film Thin Film Preparation (Neat Liquid) Sample->Thin_Film For IR NMR_Spectrometer NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Spectrometer FTIR_Spectrometer FTIR Spectrometer Thin_Film->FTIR_Spectrometer FID_Processing Fourier Transform, Phase & Baseline Correction NMR_Spectrometer->FID_Processing IR_Processing Background Subtraction, Transmittance/Absorbance FTIR_Spectrometer->IR_Processing Spectral_Comparison Comparison of Chemical Shifts, Coupling Constants, and Absorption Frequencies FID_Processing->Spectral_Comparison IR_Processing->Spectral_Comparison Structure_Elucidation Isomer Identification Spectral_Comparison->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of Dimethylhexene Isomers.

Interpreting the Spectral Differences

The differentiation of dimethylhexene isomers is based on the careful analysis of key spectral features:

  • ¹H NMR: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values are all crucial. For instance, the presence of signals in the vinylic region (4.5-6.0 ppm) is indicative of protons attached to the double bond. The multiplicity of these signals can help determine the number of adjacent protons. The chemical shifts of the methyl and methylene (B1212753) groups also vary significantly depending on their proximity to the double bond and other substituents.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the sp²-hybridized carbons of the double bond (typically 110-150 ppm), are highly diagnostic. The number of signals in the spectrum also corresponds to the number of chemically non-equivalent carbon atoms, providing information about the symmetry of the molecule.

  • IR Spectroscopy: The position of the C=C stretching vibration provides information about the substitution pattern of the alkene. Generally, more substituted alkenes have a weaker C=C stretch at a slightly lower wavenumber. The presence or absence of =C-H stretching vibrations (above 3000 cm⁻¹) can distinguish between terminal and internal alkenes. The C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) also provide a unique pattern for each isomer.

By combining the information from these spectroscopic techniques, researchers can confidently identify and differentiate between the various isomers of dimethylhexene, ensuring the integrity of their chemical studies and the quality of their products.

References

A Comparative Guide to the Polymerization of 3,4-Dimethyl-1-hexene and Other α-Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,4-Dimethyl-1-hexene as a potential monomer in polymerization, benchmarked against commonly used α-olefins such as propylene (B89431) and 1-hexene (B165129). Due to the limited availability of direct experimental data for the polymerization of this compound, this comparison is based on established principles of Ziegler-Natta and metallocene-catalyzed polymerization and draws analogies from the behavior of other branched α-olefins.

Executive Summary

This compound is a structurally distinct α-olefin with branching at the 3 and 4 positions. This unique stereochemistry is anticipated to significantly influence its polymerization behavior and the properties of the resultant polymer. Compared to linear α-olefins like propylene and 1-hexene, this compound presents greater steric hindrance around the vinyl group. This is expected to lead to lower catalytic activity and potentially lower polymer molecular weights. However, the bulky side chains could also impart unique thermal and mechanical properties to the polymer, such as a higher glass transition temperature and altered crystallinity. This guide explores these potential differences, supported by data from well-studied α-olefins.

Structural Comparison of Monomers

The polymerization behavior of an α-olefin is critically dependent on its molecular structure. The size and position of alkyl substituents influence the monomer's approach to the catalyst's active site, the rate of propagation, and the stereochemistry of the resulting polymer.

Figure 1: Molecular structures of propylene, 1-hexene, and this compound.

As illustrated in Figure 1, the increasing bulkiness from propylene to 1-hexene, and significantly to this compound, is evident. The methyl groups at the 3 and 4 positions in this compound create a sterically crowded environment near the polymerizable double bond.

Comparative Performance in Polymerization

The following sections compare the expected polymerization performance of this compound with propylene and 1-hexene, focusing on Ziegler-Natta and metallocene catalysis.

Ziegler-Natta Catalysis

Ziegler-Natta catalysts are heterogeneous systems known for their high activity in α-olefin polymerization.[1] However, their performance is sensitive to the steric bulk of the monomer.

Table 1: Comparison of α-Olefins in Ziegler-Natta Polymerization

ParameterPropylene1-HexeneThis compound (Predicted)
Catalytic Activity HighModerate to HighLow to Moderate
Polymer Molecular Weight (Mw) HighModerate to HighLow to Moderate
Polydispersity Index (PDI) Broad (typically 4-8)Broad (typically 4-8)Broad
Polymer Crystallinity High (Isotactic)ModerateLow to Amorphous
Melting Temperature (Tm) ~160-170 °C (Isotactic)~ -50 to -60 °C (Atactic)Likely amorphous with a higher Tg

Discussion:

The polymerization of propylene with Ziegler-Natta catalysts is a well-established industrial process that yields highly crystalline, isotactic polypropylene (B1209903) with a high melting point.[2] 1-Hexene, being a larger linear α-olefin, generally exhibits lower polymerization activity and results in polymers with lower crystallinity and melting points compared to polypropylene.[3]

For this compound, the significant steric hindrance from the two methyl groups is expected to drastically reduce the rate of polymerization. The bulky side chain would also disrupt the regular packing of polymer chains, leading to a largely amorphous polymer with a potentially higher glass transition temperature (Tg) compared to atactic poly(1-hexene).

Metallocene Catalysis

Metallocene catalysts are homogeneous, single-site catalysts that offer precise control over polymer architecture, including tacticity and molecular weight distribution.[4]

Table 2: Comparison of α-Olefins in Metallocene-Catalyzed Polymerization

ParameterPropylene1-HexeneThis compound (Predicted)
Catalytic Activity Very HighHighLow
Polymer Molecular Weight (Mw) Controllable, can be very highControllableLow
Polydispersity Index (PDI) Narrow (typically ~2)Narrow (typically ~2)Narrow
Polymer Tacticity Precisely controllable (Isotactic, Syndiotactic, Atactic)ControllableLikely Atactic or poorly stereoregular
Melting Temperature (Tm) Dependent on tacticity (e.g., ~150-160 °C for Isotactic)Dependent on tacticityLikely amorphous with a higher Tg

Discussion:

Metallocene catalysts are highly active for propylene and 1-hexene polymerization, producing polymers with narrow molecular weight distributions.[5] The ability to tune the ligand framework of the metallocene allows for the synthesis of polymers with specific tacticities.

In the case of this compound, the steric bulk is expected to be a major challenge even for metallocene catalysts, leading to significantly lower activity. The precise control over stereochemistry might also be compromised due to the complex steric interactions between the monomer, the growing polymer chain, and the catalyst ligand sphere. The resulting polymer would likely be atactic and amorphous.

Experimental Protocols

While specific protocols for this compound are not available, the following are representative procedures for the polymerization of a generic α-olefin like 1-hexene using both Ziegler-Natta and metallocene catalysts.

Ziegler-Natta Polymerization of 1-Hexene

Materials:

  • Catalyst: TiCl₄/MgCl₂ supported catalyst

  • Cocatalyst: Triethylaluminum (TEAL)

  • Monomer: 1-Hexene (purified)

  • Solvent: Toluene (B28343) (anhydrous)

Procedure:

  • A flame-dried Schlenk flask is charged with anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • The desired amount of TEAL cocatalyst is added to the toluene and stirred.

  • The TiCl₄/MgCl₂ catalyst is suspended in toluene and added to the reactor.

  • The reactor is heated to the desired polymerization temperature (e.g., 70 °C).

  • Purified 1-hexene is then injected into the reactor to initiate polymerization.

  • The reaction is allowed to proceed for a specified time, with the viscosity of the solution increasing as the polymer forms.

  • The polymerization is terminated by the addition of acidified methanol (B129727).

  • The polymer is precipitated, filtered, washed with methanol, and dried under vacuum.

ZN_Workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_workup Work-up prep1 Flame-dry Schlenk flask prep2 Inert atmosphere (N2/Ar) prep1->prep2 add_solvent Add anhydrous toluene prep2->add_solvent add_teal Add TEAL add_solvent->add_teal add_cat Add TiCl4/MgCl2 catalyst add_teal->add_cat heat Heat to 70°C add_cat->heat add_monomer Inject 1-hexene heat->add_monomer polymerize Polymerization proceeds add_monomer->polymerize terminate Terminate with acidified methanol polymerize->terminate precipitate Precipitate and filter polymer terminate->precipitate wash_dry Wash with methanol and dry precipitate->wash_dry final_product final_product wash_dry->final_product Poly(1-hexene)

Figure 2: Experimental workflow for Ziegler-Natta polymerization of 1-hexene.
Metallocene-Catalyzed Polymerization of 1-Hexene

Materials:

  • Catalyst Precursor: e.g., rac-Et(Ind)₂ZrCl₂

  • Cocatalyst: Methylaluminoxane (MAO)

  • Monomer: 1-Hexene (purified)

  • Solvent: Toluene (anhydrous)

Procedure:

  • In a glovebox, a Schlenk flask is charged with the desired amount of MAO solution in toluene.

  • The metallocene precursor, dissolved in a small amount of toluene, is added to the MAO solution to form the active catalyst.

  • The flask is removed from the glovebox and connected to a Schlenk line.

  • The reactor is brought to the desired polymerization temperature (e.g., 50 °C).

  • Purified 1-hexene is then injected into the reactor.

  • The polymerization is allowed to proceed for the desired time.

  • The reaction is quenched by the addition of acidified methanol.

  • The polymer is precipitated, filtered, washed with methanol, and dried in a vacuum oven.

Signaling Pathways and Logical Relationships

General Mechanism of Ziegler-Natta Polymerization

The Cossee-Arlman mechanism is widely accepted for Ziegler-Natta polymerization. It involves the coordination of the α-olefin to a vacant site on the transition metal center, followed by migratory insertion of the olefin into the metal-alkyl bond.

Cossee_Arlman Active_Site [Ti]-R Coordination Olefin Coordination Active_Site->Coordination + C=C Insertion Migratory Insertion Coordination->Insertion New_Active_Site [Ti]-P-R Insertion->New_Active_Site New_Active_Site->Coordination + C=C (Chain Growth)

Figure 3: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Logical Relationship of Monomer Structure and Polymerization Behavior

The structural differences between the monomers directly impact their polymerization characteristics due to steric effects.

Monomer_Impact cluster_monomers Monomer Structure cluster_outcomes Polymerization Outcome Propylene Propylene (Low Steric Hindrance) Activity High Catalytic Activity High Molecular Weight High Crystallinity Propylene->Activity leads to Hexene 1-Hexene (Moderate Steric Hindrance) Moderate_Outcome Moderate Catalytic Activity Moderate Molecular Weight Lower Crystallinity Hexene->Moderate_Outcome leads to DMH This compound (High Steric Hindrance) Low_Outcome Low Catalytic Activity Low Molecular Weight Amorphous DMH->Low_Outcome predicted to lead to

Figure 4: Impact of monomer structure on polymerization outcomes.

Conclusion

While direct experimental evidence for the polymerization of this compound is scarce, a comparative analysis based on the behavior of analogous branched α-olefins and fundamental polymerization principles provides valuable insights. The significant steric hindrance of this compound is expected to result in lower polymerization activity and lead to amorphous polymers with potentially unique thermal properties. Further experimental investigation is warranted to fully elucidate the potential of this monomer in creating novel polymeric materials. Researchers interested in exploring the use of this compound should consider catalyst systems known to be effective for sterically hindered monomers and should anticipate challenges in achieving high molecular weights and stereocontrol.

References

The Impact of Branching on Alkene Boiling Points: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The boiling point of a compound is a fundamental physical property that dictates its volatility and plays a crucial role in various laboratory and industrial processes, including purification, reaction kinetics, and formulation development. Within the class of hydrocarbons known as alkenes, the arrangement of the carbon skeleton, specifically the degree of branching, significantly influences the boiling point. This guide provides a comprehensive comparison of the boiling points of branched versus linear alkenes, supported by experimental data and a detailed experimental protocol for boiling point determination.

The Inverse Relationship Between Branching and Boiling Point

In general, for alkenes with the same molecular formula, an increase in branching leads to a decrease in boiling point. This phenomenon is attributed to the nature of the primary intermolecular forces at play in nonpolar molecules: London dispersion forces.

Linear, or straight-chain, alkenes have a larger surface area, allowing for more points of contact between adjacent molecules. This increased contact area results in stronger London dispersion forces, which are temporary attractive forces arising from fluctuations in electron density. Consequently, more energy, in the form of heat, is required to overcome these stronger intermolecular forces and transition the substance from a liquid to a gaseous state, resulting in a higher boiling point.

Conversely, branched alkenes are more compact and tend towards a more spherical shape. This reduces the effective surface area available for intermolecular interactions. With fewer points of contact, the London dispersion forces between branched alkene molecules are weaker. As a result, less energy is needed to separate the molecules, leading to a lower boiling point.

Comparative Boiling Point Data

The following tables summarize the experimentally determined boiling points for various isomers of pentene (C₅H₁₀) and hexene (C₆H₁₂) to illustrate the effect of branching.

Table 1: Boiling Points of Pentene Isomers (C₅H₁₀)

IsomerStructureBoiling Point (°C)
1-PenteneCH₂(CH₂)₃CH₃30
trans-2-Pentenetrans-CH₃CH=CHCH₂CH₃36.3
cis-2-Pentenecis-CH₃CH=CHCH₂CH₃36.9
2-Methyl-1-buteneCH₂=C(CH₃)CH₂CH₃31.2[1]
3-Methyl-1-buteneCH₂=CHCH(CH₃)₂20.1[2]
2-Methyl-2-buteneCH₃CH=C(CH₃)₂38.5[3][4]

Table 2: Boiling Points of Hexene Isomers (C₆H₁₂)

IsomerStructureBoiling Point (°C)
1-HexeneCH₂(CH₂)₄CH₃63
trans-2-Hexenetrans-CH₃CH=CH(CH₂)₂CH₃67.9
cis-2-Hexenecis-CH₃CH=CH(CH₂)₂CH₃68.8
trans-3-Hexenetrans-CH₃CH₂CH=CHCH₂CH₃67.1
cis-3-Hexenecis-CH₃CH₂CH=CHCH₂CH₃66.4
4-Methyl-1-penteneCH₂=CHCH₂CH(CH₃)₂54[5]
(E)-3-Methyl-2-pentenetrans-CH₃CH=C(CH₃)CH₂CH₃68[6]
(Z)-3-Methyl-2-pentenecis-CH₃CH=C(CH₃)CH₂CH₃67.7[7]
(E)-4-Methyl-2-pentenetrans-CH₃CH=CHCH(CH₃)₂59[8]
(Z)-4-Methyl-2-pentenecis-CH₃CH=CHCH(CH₃)₂57.5[4]
2,3-Dimethyl-1-buteneCH₂=C(CH₃)CH(CH₃)₂56[9][10]
3,3-Dimethyl-1-butene (B1661986)CH₂=CHC(CH₃)₃41[11][12]
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂73[1][13][14][15][16]

Experimental Protocol: Determination of Boiling Point by Distillation

For precise and accurate determination of the boiling point of volatile organic liquids such as alkenes, the standard test method ASTM D1078 is recommended. This method is suitable for liquids with boiling points between 30 and 350°C that are chemically stable during distillation.

Objective: To determine the boiling range of a volatile organic liquid.

Apparatus:

  • Distillation flask (e.g., 100 mL)

  • Condenser (Liebig or similar)

  • Adapter

  • Graduated receiving cylinder (e.g., 100 mL)

  • Calibrated thermometer or temperature probe

  • Heating mantle or other suitable heat source

  • Boiling chips

  • Barometer

Procedure:

  • Sample Preparation: Measure 100 mL of the alkene sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.

  • Apparatus Assembly: Assemble the distillation apparatus. The thermometer or temperature probe should be positioned so that the top of the sensing bulb is level with the bottom of the side arm of the flask. Ensure all connections are secure to prevent vapor loss.

  • Distillation: Begin heating the flask. The heating rate should be adjusted so that the first drop of distillate falls from the condenser into the receiving cylinder within 5 to 10 minutes.

  • Data Recording: Record the temperature at which the first drop of distillate is collected as the initial boiling point. Continue to record the temperature and the volume of distillate collected at regular intervals.

  • Final Boiling Point: Continue the distillation until the final boiling point is reached, which is the maximum temperature observed during the test.

  • Barometric Correction: Record the ambient barometric pressure. If the pressure is different from the standard sea-level pressure (101.3 kPa or 760 mm Hg), a correction should be applied to the observed boiling point.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Alkenes are flammable; ensure there are no open flames or ignition sources in the vicinity.

  • Use a heating mantle as a safe and controlled heat source.

Visualizing the Effect of Branching

The following diagram illustrates the relationship between the degree of branching in an alkene, the resulting intermolecular forces, and the observed boiling point.

G cluster_0 Molecular Structure cluster_1 Molecular Shape cluster_2 Intermolecular Forces cluster_3 Physical Property a Alkene Structure b Linear Alkene a->b Low Branching c Branched Alkene a->c High Branching d Large Surface Area b->d e Small Surface Area c->e f Stronger London Dispersion Forces d->f g Weaker London Dispersion Forces e->g h Higher Boiling Point f->h i Lower Boiling Point g->i

Caption: Logical flow from alkene structure to boiling point.

References

A Comparative Guide to the Heats of Hydrogenation for Alkene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heat of hydrogenation (ΔH°hydrog) is a critical thermodynamic parameter that provides valuable insights into the stability of alkene isomers. This guide offers a comprehensive comparison of heats of hydrogenation for various alkene isomers, supported by experimental data. Understanding these energetic differences is fundamental in fields ranging from reaction mechanism elucidation to the design of stable pharmaceutical compounds.

The Principle of Measuring Alkene Stability

The hydrogenation of an alkene is an exothermic reaction where an alkene reacts with hydrogen gas (H₂) in the presence of a catalyst to form a saturated alkane. The heat of hydrogenation is the enthalpy change of this reaction. A lower heat of hydrogenation signifies a more stable alkene, as less energy is released when it is converted to the corresponding alkane. This is because the more stable alkene is already at a lower energy state.[1][2]

Several factors influence the stability of an alkene and thus its heat of hydrogenation:

  • Degree of Substitution: Alkene stability increases with the number of alkyl groups attached to the double-bonded carbons.[3][4] This is attributed to hyperconjugation and the strengthening of the C=C bond. Consequently, tetrasubstituted alkenes are more stable and have lower heats of hydrogenation than trisubstituted, disubstituted, and monosubstituted alkenes.

  • Stereoisomerism (Cis vs. Trans): In general, trans isomers are more stable than their corresponding cis isomers.[5] This is due to steric strain in the cis isomer, where bulky substituents on the same side of the double bond repel each other, increasing the molecule's potential energy.[5]

  • Positional Isomerism: Internal alkenes (where the double bond is not at the end of a chain) are generally more stable than terminal alkenes.

Comparative Heats of Hydrogenation

The following table summarizes the experimentally determined heats of hydrogenation for a variety of alkene isomers. These values are typically measured in kilojoules per mole (kJ/mol) or kilocalories per mole (kcal/mol) and are always negative, indicating an exothermic process.

AlkeneStructureDegree of SubstitutionHeat of Hydrogenation (kJ/mol)Heat of Hydrogenation (kcal/mol)
EtheneCH₂=CH₂Unsubstituted-137-32.8
PropeneCH₃CH=CH₂Monosubstituted-126-30.1
1-ButeneCH₃CH₂CH=CH₂Monosubstituted-127-30.3
cis-2-Butenecis-CH₃CH=CHCH₃Disubstituted-120-28.6
trans-2-Butenetrans-CH₃CH=CHCH₃Disubstituted-115-27.6
2-Methylpropene(CH₃)₂C=CH₂Disubstituted-119-28.4
1-PenteneCH₃(CH₂)₂CH=CH₂Monosubstituted-126-30.1
cis-2-Pentenecis-CH₃CH=CHCH₂CH₃Disubstituted-119-28.5
trans-2-Pentenetrans-CH₃CH=CHCH₂CH₃Disubstituted-115-27.5
2-Methyl-1-buteneCH₃CH₂C(CH₃)=CH₂Disubstituted-118-28.2
3-Methyl-1-butene(CH₃)₂CHCH=CH₂Monosubstituted-127-30.3
2-Methyl-2-butene(CH₃)₂C=CHCH₃Trisubstituted-112-26.7
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂Tetrasubstituted-110-26.3

Experimental Protocol for Determining Heat of Hydrogenation

The heat of hydrogenation is experimentally determined using calorimetry. The following protocol outlines the key steps for this measurement.

Objective: To measure the heat of hydrogenation of an alkene using a reaction calorimeter.

Materials:

  • Reaction calorimeter (e.g., a constant-pressure or bomb calorimeter)

  • High-pressure hydrogenation vessel

  • Hydrogen gas source

  • Catalyst (e.g., platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), or Raney nickel)

  • Alkene sample

  • Solvent (e.g., ethanol, acetic acid)

  • Temperature probe

  • Stirring mechanism

Procedure:

  • Calorimeter Calibration: The heat capacity of the calorimeter must be determined by conducting a reaction with a known enthalpy change or by using an electrical heater.

  • Sample Preparation: A known mass of the alkene is accurately weighed and dissolved in a suitable solvent.

  • Catalyst Addition: A catalytic amount of the chosen hydrogenation catalyst is added to the solution.

  • Assembly: The solution is placed in the reaction vessel of the calorimeter. The system is sealed and purged with an inert gas to remove air.

  • Pressurization: The vessel is then pressurized with hydrogen gas to a specific pressure.

  • Thermal Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Initiation of Reaction: The stirring is initiated to ensure good mixing and contact between the reactants and the catalyst. The hydrogenation reaction begins.

  • Temperature Monitoring: The temperature of the system is monitored and recorded over time. The temperature will rise as the exothermic hydrogenation reaction proceeds and then plateau as the reaction completes.

  • Data Analysis: The change in temperature (ΔT) is determined from the temperature-time data.

  • Calculation of Heat of Reaction: The heat released during the reaction (q_rxn) is calculated using the formula: q_rxn = - (C_calorimeter * ΔT) where C_calorimeter is the heat capacity of the calorimeter.

  • Calculation of Enthalpy of Hydrogenation: The molar enthalpy of hydrogenation (ΔH°hydrog) is then calculated by dividing the heat of reaction by the number of moles of the alkene used.

Logical Relationships in Alkene Stability

The following diagram illustrates the relationship between alkene structure, its inherent stability, and the experimentally observed heat of hydrogenation.

G cluster_0 Alkene Structure cluster_1 Alkene Stability cluster_2 Thermodynamic Outcome Degree of Substitution Degree of Substitution Increased Stability Increased Stability Degree of Substitution->Increased Stability More Substituted Decreased Stability Decreased Stability Degree of Substitution->Decreased Stability Less Substituted Stereochemistry (cis/trans) Stereochemistry (cis/trans) Stereochemistry (cis/trans)->Increased Stability trans Stereochemistry (cis/trans)->Decreased Stability cis Positional Isomerism Positional Isomerism Positional Isomerism->Increased Stability Internal Positional Isomerism->Decreased Stability Terminal Lower Heat of Hydrogenation Lower Heat of Hydrogenation Increased Stability->Lower Heat of Hydrogenation Higher Heat of Hydrogenation Higher Heat of Hydrogenation Decreased Stability->Higher Heat of Hydrogenation

Caption: Relationship between alkene structure, stability, and heat of hydrogenation.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethyl-1-hexene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Navigating the complexities of laboratory waste management is critical for ensuring a safe and compliant research environment. This document provides essential, step-by-step guidance for the proper disposal of 3,4-Dimethyl-1-hexene, a highly flammable and hazardous chemical. Adherence to these procedures is vital for the safety of laboratory personnel and the protection of the environment.

Essential Safety and Hazard Information

This compound is a highly flammable liquid and vapor that poses a significant aspiration hazard; it may be fatal if swallowed and enters the airways.[1][2] Overexposure can lead to skin and eye irritation, as well as anesthetic effects such as drowsiness, dizziness, and headache.[1][3] It is classified as a neurotoxin due to the potential for acute solvent syndrome.[1][3]

Key Quantitative Data

A summary of the key physical and hazard properties of this compound and its close structural analogs is presented below for easy reference. This data is crucial for a comprehensive understanding of the chemical's risk profile.

PropertyValueSource
GHS Hazard Statements H225: Highly flammable liquid and vaporH304: May be fatal if swallowed and enters airways[1][2]
Molecular Formula C8H16[2][4]
Molecular Weight 112.21 g/mol [1][4]
Boiling Point 112 °C[5]
Flash Point 8 °C[5]
Density 0.724 - 0.73 g/mL[5][6]
NFPA Flammability Rating 3 (Serious)[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled by a licensed waste disposal contractor. The following protocol outlines the necessary steps for safe collection and preparation of the chemical waste for pickup.

Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Waste Collection
  • Segregation: Collect waste this compound in a dedicated, properly labeled waste container. Do not mix it with other waste streams, particularly halogenated solvents, as this can significantly increase disposal costs.

  • Container: Use a container made of a compatible material (e.g., glass or a suitable plastic) with a secure, screw-on cap. The original container is often a good choice.

  • Labeling: Clearly label the waste container with "Waste this compound" and the appropriate hazard symbols (flammable liquid).

Storage of Waste
  • Location: Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, open flames, and other ignition sources. A flammable storage cabinet is the recommended storage location.

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.

  • Grounding: To prevent the buildup of static electricity, which can ignite the flammable vapors, ensure that the waste container and any transfer equipment are properly bonded and grounded.

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Eliminate all ignition sources from the area.

    • Ventilate the area.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a separate, sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

Arranging for Disposal
  • Contact: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling this compound Waste ppe 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect 2. Collect Waste in a Labeled, Compatible Container ppe->collect segregate Segregate from Halogenated Solvents collect->segregate store 3. Store in a Cool, Ventilated, Flammable-Safe Area segregate->store spill Spill Occurs? store->spill small_spill Small Spill: Absorb with Inert Material (Use Non-Sparking Tools) spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Call Emergency Response spill->large_spill Yes (Large) pickup 4. Arrange for Pickup by Licensed Waste Contractor spill->pickup No small_spill->pickup end End: Proper Disposal Complete large_spill->end pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental responsibility.

References

Navigating the Safe Handling of 3,4-Dimethyl-1-hexene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, including the use of appropriate personal protective equipment (PPE) and adherence to proper disposal methods, are paramount for researchers, scientists, and drug development professionals handling 3,4-Dimethyl-1-hexene. This highly flammable liquid, also classified as an aspiration hazard, necessitates stringent safety measures to mitigate risks of exposure and ensure a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when working with this compound. A thorough risk assessment of the specific experimental conditions should always precede any handling of this chemical. The following table and guidelines provide a comprehensive overview of the recommended PPE.

Glove Selection: A Critical Choice for Hand Protection
Glove MaterialThickness (mm)Breakthrough Time (minutes)Protection Level
Nitrile0.1110-30Splash Protection
Nitrile0.1210-30Splash Protection
Nitrile/NeopreneNot Specified240-480Recommended
NeopreneNot Specified> 480Recommended

Note: The data presented is for 1-hexene (B165129) and should be used as a guideline for this compound.[1] It is crucial to inspect gloves for any signs of degradation or damage before and during use. If direct contact with the chemical occurs, gloves should be removed and replaced immediately.[2] For prolonged or immersive contact, gloves with longer breakthrough times, such as neoprene or nitrile/neoprene blends, are recommended.

Comprehensive Protection: From Head to Toe

Beyond hand protection, a complete PPE ensemble is necessary to ensure full-body protection.

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from splashes.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[2]

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn to protect against accidental spills. For larger-scale operations, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.

Procedural Guidance for Safe Handling and Disposal

Adherence to established operational and disposal plans is as crucial as wearing the correct PPE.

Operational Plan: A Step-by-Step Approach to Safe Handling
  • Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Confirm that the work area is clean, and an emergency eyewash station and safety shower are accessible.

  • Handling: Use only non-sparking tools and work away from any potential ignition sources, as this compound is highly flammable.[3][4] Keep the container tightly closed when not in use.[3][4]

  • Spill Response: In the event of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth) and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container.[5]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.

Visualizing the Path to Safety

The following workflow diagram illustrates the logical steps for ensuring safety when handling this compound.

PPE_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_response Response & Disposal A Task Hazard Analysis B Review Safety Data Sheet (SDS) A->B C Select Appropriate PPE B->C D Inspect PPE Before Use C->D E Work in a Well-Ventilated Area (e.g., Fume Hood) D->E F Handle with Care (Avoid Ignition Sources) E->F G Spill or Exposure Occurs F->G I Properly Dispose of Waste F->I Routine Completion H Follow Emergency Procedures G->H J Decontaminate Work Area H->J I->J

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.